Protosappanin B
Description
Properties
IUPAC Name |
10-(hydroxymethyl)-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-7-16(21)6-9-3-13(19)14(20)5-12(9)11-2-1-10(18)4-15(11)22-8-16/h1-5,17-21H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYTQTVJQUCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317139 | |
| Record name | Protosappanin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102036-29-3 | |
| Record name | Protosappanin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protosappanin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Protosappanin B: A Technical Guide to its Natural Source, Isolation from Caesalpinia sappan, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin B is a key bioactive homoisoflavonoid derived from the heartwood of Caesalpinia sappan L., commonly known as Sappanwood. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent antitumor effects. This technical guide provides an in-depth overview of this compound, focusing on its natural sourcing, detailed isolation protocols from Caesalpinia sappan, and its mechanisms of action involving key cellular signaling pathways.
Natural Source: Caesalpinia sappan L.
Caesalpinia sappan, a member of the legume family (Fabaceae), is a flowering tree native to Southeast Asia.[1] The heartwood of this tree, often referred to as "Lignum Sappan," is the primary natural source of this compound and other related bioactive compounds, including brazilin and sappanchalcone.[2][3] Traditionally, the heartwood has been used in various medicinal systems for its purported therapeutic properties, such as promoting blood circulation, alleviating pain, and reducing inflammation.[2][4]
Isolation and Purification of this compound from Caesalpinia sappan
The following section details a comprehensive experimental protocol for the extraction, isolation, and purification of this compound from the heartwood of Caesalpinia sappan.
Experimental Protocol
1. Extraction:
-
Maceration and Decoction: Begin with 1 kg of dried, powdered sappan wood. The wood is macerated and then immersed in distilled water. The mixture is boiled for 60 minutes to extract the water-soluble compounds. This boiling process is repeated three times to ensure maximum extraction efficiency.[2]
-
Concentration and Filtration: The aqueous extracts from all three boils are combined. The combined extract is then concentrated under reduced pressure. The concentrated extract is filtered through an 80 to 120 µm membrane to remove solid impurities.[2]
-
Lipid Removal: An equal volume of petroleum ether is added to the filtrate. The mixture is shaken vigorously and allowed to separate. The petroleum ether layer, containing lipids, is discarded. This process is repeated twice to ensure complete removal of lipophilic compounds. The aqueous phase is retained.[5]
-
Solvent Extraction: Following lipid removal, an equal volume of ethyl acetate is added to the aqueous phase for solvent-solvent extraction. This step is repeated multiple times. The ethyl acetate fractions, which now contain this compound, are combined.[2]
-
Drying: The combined ethyl acetate extract is dried under reduced pressure to yield a crude powdered extract.[2]
2. Purification by Column Chromatography:
-
Column Preparation: A chromatographic column (e.g., 4 cm × 40 cm) is packed with 150 g of 160 to 200 mesh silica gel.[2]
-
Sample Loading: 15 g of the powdered crude extract is dissolved in 100 mL of ethyl acetate and thoroughly mixed with 30 g of silica gel. The solvent is then removed by distillation under vacuum. The dried, extract-adsorbed silica gel is then loaded onto the prepared chromatographic column.[2]
-
Elution: The column is eluted with a solvent system of ethyl acetate, petroleum ether, and acetic acid in a ratio of 20:100:1.[5]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to monitor the separation. The developing solvent for TLC is a mixture of chloroform, acetone, and methanoic acid (8:4:1).[5] Fractions containing the compound of interest are identified by comparing their Rf values with a known standard of this compound.
3. Final Purification and Identification:
-
Crystallization: The fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.
-
Purity Assessment: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC). A purity of over 99% is achievable with this method.[2]
-
Structural Confirmation: The structure of the purified compound is confirmed using various spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Quantitative Data
The following tables summarize the key quantitative data for isolated this compound.
Table 1: Physicochemical and Chromatographic Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₆ | [2] |
| Molecular Weight | 304.09 g/mol | [2] |
| Purity (by HPLC) | >99% | [2] |
| TLC Rf Value | 0.32 | Not explicitly cited |
Table 2: Spectroscopic Data
| Technique | Key Observations | Reference |
| UV (in MeOH) | λmax at 209 nm, 260 nm, and 286 nm | [2] |
| IR | 3381.15 cm⁻¹ (O-H), 1296.25 cm⁻¹ (phenolic C-O), 1613.27 & 1499.36 cm⁻¹ (benzene ring) | [2] |
| MS | [M-H]⁻ at m/z 303.0874 | [6] |
Table 3: In Vitro Anticancer Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| SW-480 | Human Colon Cancer | 21.32 | [7] |
| HCT-116 | Human Colon Cancer | 26.73 | [7] |
| BTT | Mouse Bladder Cancer | 76.53 | [7] |
Biological Activity and Signaling Pathways
This compound exhibits significant antitumor effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer.[3][8] this compound has been shown to inhibit this pathway. By downregulating the phosphorylation of Akt (p-AKT) and its downstream effector, p70S6K, this compound can effectively suppress tumor cell proliferation and induce apoptosis.[4][9]
This compound Inhibition of the PI3K/Akt Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Downregulation of GOLPH3 Expression
Golgi phosphoprotein 3 (GOLPH3) is an oncoprotein that is overexpressed in various cancers and is associated with poor prognosis.[10][11] GOLPH3 plays a role in Golgi trafficking and has been linked to the activation of oncogenic signaling pathways, including the Wnt/β-catenin pathway.[12][13] this compound has been found to suppress the expression of GOLPH3 in a concentration-dependent manner in colon cancer cells.[9] This inhibition of GOLPH3 expression is a novel anti-cancer mechanism of this compound, leading to reduced tumor growth.[9] A recent study has further elucidated this mechanism, showing that this compound can enhance the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis.[1]
This compound-Mediated Inhibition of GOLPH3 Signaling
Caption: this compound suppresses GOLPH3 expression.
Conclusion
This compound, isolated from the heartwood of Caesalpinia sappan, is a promising natural product with well-documented antitumor activities. The detailed isolation protocol and quantitative data provided in this guide offer a valuable resource for researchers in natural product chemistry and drug discovery. Furthermore, the elucidation of its inhibitory effects on the PI3K/Akt and GOLPH3 signaling pathways provides a solid foundation for further investigation into its therapeutic potential in cancer treatment. The development of this compound as a potential new drug for various cancers, particularly colon cancer, warrants continued research and clinical evaluation.[9]
References
- 1. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. Identification of Protosappanoside D from Caesalpinia decapetala and Evaluation of Its Pharmacokinetic, Metabolism and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oncogenic Roles of GOLPH3 in the Physiopathology of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oncogenic Roles of GOLPH3 in the Physiopathology of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GOLPH3 induces epithelial–mesenchymal transition via Wnt/β‐catenin signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of Protosappanin B for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin B is a bioactive phenolic compound predominantly isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine.[1] This document provides an in-depth technical overview of the physicochemical properties, key experimental protocols, and known signaling pathways associated with this compound, designed to support its application in scientific research and drug development.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆O₆ | [1] |
| Molecular Weight | 304.29 g/mol | [2] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Ethanol, Water, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
| DMSO: 61 mg/mL (200.46 mM) | [2] | |
| UV-Vis λmax (in Methanol) | 209 nm, 260 nm, 286 nm | [1] |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3381.15 (O-H), 2933.88 (-CH₂), 1613.27, 1499.36 (benzene ring), 1296.25 (C-O, phenolic), 1164.83 (C-O, tertiary alcohol), 1025.13 (C-O, primary alcohol), 883.15 (isolated aromatic H), 816.95 (adjacent aromatic H) | [1] |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
| Melting Point | Not available | |
| pKa | Not available | |
| logP | Not available |
Experimental Protocols
Extraction and Isolation of this compound from Caesalpinia sappan
This protocol describes a method for the extraction and purification of this compound from the heartwood of Caesalpinia sappan.[1]
Workflow for Extraction and Isolation of this compound
Caption: Workflow for the extraction and isolation of this compound.
Detailed Steps:
-
Extraction:
-
Macerate 1 kg of Caesalpinia sappan heartwood.
-
Immerse the powdered wood in distilled water and boil for 60 minutes.
-
Repeat the boiling process three times.
-
Combine all aqueous extracts, concentrate them, and filter through an 80-120 µm membrane.[1]
-
-
Lipid Removal:
-
Add an equal volume of petroleum ether to the filtrate and shake to remove lipids.
-
Repeat the petroleum ether wash twice.[1]
-
-
Ethyl Acetate Extraction:
-
Extract the aqueous layer with an equal volume of ethyl acetate.[1]
-
-
Column Chromatography:
-
Prepare a chromatographic column (4 cm x 40 cm) with 150 g of 160-200 mesh silica gel.
-
Dissolve 15 g of the dried ethyl acetate extract in 100 mL of ethyl acetate and mix with 30 g of silica gel.
-
Remove the solvent by vacuum distillation and load the sample onto the column.
-
Elute the column with a mobile phase of ethyl acetate/petroleum ether/acetic acid (20:100:1).
-
Monitor the eluted fractions using Thin-Layer Chromatography (TLC) with a developing solvent of chloroform/acetone/formic acid (8:4:1).
-
When brazilin spots appear on the TLC, change the eluent to ethyl acetate/petroleum ether/acetic acid (20:60:1) to elute this compound.
-
Collect the fractions containing this compound.[1]
-
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a method for the analysis of this compound purity and quantification.[1][4]
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Detailed Parameters:
-
Sample Preparation: Dissolve an appropriate amount of purified this compound in a methanol/water mixture (18:82) to a final concentration of 0.2 mg/mL.[1]
-
HPLC System: A standard HPLC system, such as a Waters 1525, is suitable.[1]
-
Column: Purospher STAR RP-C18 column (4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol and 0.2% phosphoric acid in water.[4]
-
Elution: A gradient elution can be used, for example, starting with 30% methanol for 25 minutes.[4]
-
Flow Rate: 0.65 mL/min.[4]
-
Detection: UV detection at a wavelength of 286 nm.[4]
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.[1][5]
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., HCT-116, SW-480) into 96-well plates at a density of 4 x 10³ cells per well in 100 µL of culture medium.[1]
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.[1]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL). Include control wells with medium alone.[1]
-
Exposure: Incubate the cells with this compound for the desired period (e.g., 48 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.[6][7]
Apoptosis Analysis Workflow
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Detailed Steps:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and combine with the supernatant.
-
Washing: Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 1X Binding Buffer to each sample.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing cell cycle distribution in this compound-treated cells using PI staining.[8][9]
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Detailed Steps:
-
Cell Treatment: Treat cells with this compound.
-
Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating on ice.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blotting
This protocol provides a general procedure for analyzing the expression of signaling proteins affected by this compound.[10][11]
Western Blotting Workflow
Caption: General workflow for Western blotting analysis.
Detailed Steps:
-
Sample Preparation: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anti-cancer and anti-inflammatory activities, by modulating several key signaling pathways.
Pro-Apoptotic and Cell Cycle Arrest Pathways
This compound induces apoptosis and causes G1 phase cell cycle arrest in cancer cells. This is achieved through the regulation of key proteins involved in these processes.
This compound-Induced Apoptosis and Cell Cycle Arrest
References
- 1. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemfaces.com [chemfaces.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Protosappanin B: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protosappanin B (PSB), a key bioactive compound isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising natural product with significant anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It consolidates findings from multiple studies, focusing on its role in inducing apoptosis, causing cell cycle arrest, and inhibiting key oncogenic signaling pathways. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological processes through diagrams to facilitate further research and drug development efforts.
Core Anticancer Mechanisms
This compound's anticancer activity is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), halting the cell division cycle, and the targeted inhibition of critical signaling cascades that promote tumor growth and survival.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in a dose-dependent manner across various cancer cell lines, including bladder and colon cancer.[1][2] The mechanism is largely attributed to the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. PSB treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program.
Cell Cycle Arrest at G1 Phase
A significant effect of this compound on cancer cells is its ability to arrest the cell cycle at the G1 checkpoint.[1] This prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell proliferation. In human bladder cancer cells (T24 and 5637), treatment with PSB resulted in a concentration-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S phase population.[3] A proteomics analysis further confirmed that PSB modulates the expression of numerous genes involved in cell cycle regulation.[1]
Inhibition of Key Signaling Pathways
Recent research has elucidated that a primary target of this compound in colon cancer cells is the Golgi phosphoprotein 3 (GOLPH3).[2][4] GOLPH3 is an oncoprotein that, when overexpressed, can activate several pro-survival and proliferative signaling pathways. This compound has been shown to inhibit the expression of GOLPH3 in a concentration-dependent manner.[2][4] This upstream inhibition leads to the downregulation of at least two major downstream oncogenic pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. This compound treatment significantly reduces the phosphorylation of key components of this pathway, including Akt and the downstream effector p70S6K.[2]
-
MAPK/ERK Pathway: This pathway is involved in regulating cell proliferation, differentiation, and survival. PSB has been observed to decrease the phosphorylation of ERK1/2.[2]
By inhibiting these GOLPH3-mediated pathways, this compound effectively cuts off critical signals that cancer cells rely on for their growth and survival.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| T24 | Human Bladder Cancer | 48 | 82.78 | [1] |
| 5637 | Human Bladder Cancer | 48 | 113.79 | [1] |
| BTT | Mouse Bladder Cancer | 48 | 76.53 | |
| SW-480 | Human Colon Cancer | 48 | 21.32 | |
| HCT-116 | Human Colon Cancer | 48 | 26.73 | |
| SW620 | Human Colon Cancer | 24 | 35.25 | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution in Bladder Cancer Cells (48h treatment)
| Cell Line | PSB Conc. (µg/mL) | % Cells in G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) | Proliferative Index (%) (Mean ± SD) | Reference |
| T24 | 0 | 62.96 ± 3.11 | 29.13 ± 2.53 | 7.91 ± 1.25 | 37.04 ± 3.11 | [3] |
| 100 | 69.25 ± 3.24 | 22.18 ± 2.11 | 8.57 ± 1.32 | 30.75 ± 2.97 | [3] | |
| 200 | 78.31 ± 3.58 | 15.24 ± 1.89 | 6.45 ± 1.15 | 21.69 ± 2.43 | [3] | |
| 300 | 82.74 ± 4.12 | 11.52 ± 1.54 | 5.74 ± 1.01 | 17.26 ± 1.71 | [3] | |
| 5637 | 0 | 37.43 ± 3.03 | 48.21 ± 3.12 | 14.36 ± 1.58 | 62.57 ± 3.03 | [3] |
| 100 | 45.12 ± 3.15 | 40.33 ± 2.89 | 14.55 ± 1.62 | 54.88 ± 2.98 | [3] | |
| 200 | 58.77 ± 3.41 | 31.56 ± 2.57 | 9.67 ± 1.34 | 41.23 ± 2.81 | [3] | |
| 300 | 64.59 ± 3.89 | 26.89 ± 2.43 | 8.52 ± 1.21 | 35.41 ± 3.38 | [3] |
Note: Quantitative data for apoptosis rates and protein expression fold-changes are not consistently available in the reviewed literature and are presented qualitatively in the text.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and workflows.
Signaling Pathways
Caption: this compound's mechanism of action in cancer cells.
Experimental Workflows
Caption: Key experimental workflows for studying this compound.
Detailed Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the analysis of this compound's mechanism of action.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL). A control group is treated with the vehicle (e.g., DMSO) at the same final concentration used for the highest PSB dose.
-
Incubation: The plates are incubated for a specified period, typically 24 or 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., GOLPH3, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and a loading control like β-actin or GAPDH) diluted in blocking buffer.
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative protein expression levels.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: Cells are seeded and treated with this compound as described for the viability assay.
-
Harvesting and Fixation: After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. The cells are then stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with various concentrations of this compound for a specified duration.
-
Harvesting: Cells are harvested, including both the adherent and floating populations, and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the apoptosis rate.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent through its multifaceted mechanism of action. Its ability to induce apoptosis, cause G1 cell cycle arrest, and inhibit the GOLPH3-mediated PI3K/Akt/mTOR and MAPK/ERK signaling pathways provides a strong rationale for its further development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to build upon.
Future research should focus on:
-
In vivo efficacy studies: To translate the promising in vitro findings into animal models of various cancers.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound.
-
Combination therapies: To investigate potential synergistic effects of this compound with existing chemotherapeutic agents.
-
Target validation: To further confirm the role of GOLPH3 as a primary target and explore other potential molecular targets.
By continuing to unravel the intricate details of this compound's mechanism of action, the scientific community can pave the way for its potential clinical application in the fight against cancer.
References
- 1. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Protosappanin B: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protosappanin B, a dibenz[b,d]oxocin derivative isolated from the heartwood of Caesalpinia sappan L., has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and its established biological effects, with a particular focus on its anti-tumor and anti-inflammatory properties. Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are provided, along with a summary of key quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying its activity, including its impact on critical cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and History
This compound was first isolated and characterized in 1987 by a team of Japanese researchers led by Michio Namikoshi.[1] In their seminal work published in Phytochemistry, they detailed the isolation of several homoisoflavonoids from the heartwood of Caesalpinia sappan L. (Sappan Lignum), a plant with a long history of use in traditional medicine.[1][2] Through meticulous spectroscopic analysis, including nuclear magnetic resonance (NMR), they elucidated the structure of this novel compound.[3] Subsequent studies have further confirmed its structure and presence in Caesalpinia sappan, often alongside other related protosappanins and bioactive molecules like brazilin.[4][5]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₆ | [6] |
| Molecular Weight | 304.29 g/mol | [6] |
| Appearance | White solid | [3] |
| Chemical Structure | 3,4,10,11-tetrahydroxy-7,8-dihydro-6H-dibenzo[b,d]oxocin | [3] |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with its anti-tumor and anti-inflammatory effects being the most extensively studied.
Anti-Tumor Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines. This activity is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest at the G1 phase.[6]
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |
| SW-480 | Colon Cancer | 21.32 | 48 | [6][7] |
| HCT-116 | Colon Cancer | 26.73 | 48 | [6][7] |
| BTT | Bladder Cancer | 76.53 | 48 | [6][7] |
| T24 | Bladder Cancer | 82.78 | 48 | [6] |
| 5637 | Bladder Cancer | 113.79 | 48 | [6] |
Anti-Inflammatory Activity
Studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory mediators, although the body of evidence is less extensive than for its anti-cancer effects.[5]
Molecular Mechanisms of Action
The anti-tumor effects of this compound are mediated through its modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of Pro-Survival Signaling Pathways
Research has shown that this compound can significantly reduce the expression of several key proteins involved in cancer cell proliferation and survival. Specifically, it has been observed to decrease the phosphorylation levels of:
-
AKT (Protein Kinase B)
-
p70S6K (Ribosomal protein S6 kinase)
-
β-catenin
-
ERK1/2 (Extracellular signal-regulated kinases)
The inhibition of these pathways disrupts the signaling cascades that promote tumor growth and survival.
Signaling pathway of this compound's anti-tumor activity.
Experimental Protocols
Isolation and Purification of this compound from Caesalpinia sappan
This protocol describes a general method for the extraction and purification of this compound.
Workflow for the isolation and purification of this compound.
MTT Assay for Cell Viability
This protocol outlines the steps for assessing the cytotoxicity of this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL) and a vehicle control for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Flow Cytometry for Cell Cycle Analysis
This protocol details the procedure for analyzing the effect of this compound on the cell cycle.
-
Cell Treatment: Treat cells with this compound at desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis of Signaling Proteins
This protocol provides a general workflow for analyzing the effect of this compound on the phosphorylation status of key signaling proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-AKT, total AKT, p-p70S6K, total p70S6K, β-catenin, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8][9][10]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Chemical Synthesis
To date, a complete, detailed total synthesis of this compound has not been prominently reported in the literature. However, synthetic routes for the core dibenzo[b,d]oxepin-6-one structure, which forms the backbone of this compound, have been developed. These methodologies often involve palladium-catalyzed cross-coupling reactions to construct the central seven-membered ring.[11] Furthermore, a chemical total synthesis method for the related compound, Protosappanin A, has been established, which proceeds through a diaryl[d,f]oxepane-3-one intermediate.[12] Researchers interested in the total synthesis of this compound could potentially adapt these existing strategies. The synthesis would likely involve the strategic introduction of the four hydroxyl groups onto the dibenzoxocin core.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. Its well-defined anti-tumor activities, coupled with an increasing understanding of its molecular mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a solid foundation for researchers to delve into the study of this compound, from its historical context to detailed experimental methodologies. Future research should focus on elucidating a complete chemical synthesis, exploring its full pharmacological profile, and optimizing its therapeutic efficacy and delivery.
References
- 1. M. Namikoshi, H. Nakata and T. Saitoh, “Homoisoflavonoids from Caesalpinia sappan,” Phytochemistry, Vol. 26, No. 6, 1987, pp. 1831-1833.doi10.1016/S0031-9422(00)82298-0 - References - Scientific Research Publishing [scirp.org]
- 2. Protosappanin A, a Novel Biphenyl Compound from Sappan Lignum [jstage.jst.go.jp]
- 3. Protosappanins E-1 and E-2, Stereoisomeric Dibenzoxocins Combined with Brazilin from Sappan Ligunm [jstage.jst.go.jp]
- 4. Caesappin A and B, two novel protosappanins from Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 6. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Total synthesis of protosappanin A and its derivatives via palladium catalyzed ortho C–H activation/C–C cyclization under microwave irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. CN104016959A - Biochemical total synthetic method for protosappanin A and derivatives thereof - Google Patents [patents.google.com]
Protosappanin B: A Technical Guide for Researchers
CAS Number: 102036-29-3
A Comprehensive Technical Overview of Protosappanin B for Researchers, Scientists, and Drug Development Professionals
This compound (PSB) is a bioactive homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L. (Lignum Sappan), a plant with a long history in traditional medicine.[1] This technical guide provides an in-depth overview of the chemical properties, biological activities, and mechanisms of action of this compound, with a focus on its potential therapeutic applications.
Physicochemical Properties
This compound is a phenolic compound with the molecular formula C₁₆H₁₆O₆ and a molecular weight of 304.29 g/mol .[2][3] It is characterized by a dibenz[b,d]oxocin core structure.
| Property | Value | Reference |
| CAS Number | 102036-29-3 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₆O₆ | [2][3] |
| Molecular Weight | 304.29 g/mol | [2] |
| Purity | >98% (by HPLC) | [2] |
| Appearance | Powder | [5] |
| Solubility | DMSO: 50 mg/mL (164.32 mM) | [2][6] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][5] | |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [7] |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and antioxidant effects, making it a compound of significant interest for drug development.
Anti-Tumor Activity
This compound exhibits potent anti-tumor effects across various cancer cell lines through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Table 2: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Exposure Time (hours) | Reference |
| SW-480 | Colon Cancer | 21.32 | 48 | [8] |
| HCT-116 | Colon Cancer | 26.73 | 48 | [8] |
| BTT | Bladder Cancer | 76.53 | 48 | [8] |
| T24 | Bladder Cancer | 82.78 | 48 | [9] |
| 5637 | Bladder Cancer | 113.79 | 48 | [9] |
In vivo studies have further substantiated the anti-tumor potential of this compound. In a study using a mouse model with H22 liver cancer cells, pretreatment with this compound (6.25 mg/mL) completely inhibited tumor formation.[8] Furthermore, in BTT tumor-bearing mice, administration of this compound (200 and 300 mg/kg) significantly prolonged survival.[8]
Anti-Inflammatory Activity
This compound has been shown to possess anti-inflammatory properties. Studies have indicated its ability to modulate inflammatory pathways, although the precise mechanisms are still under investigation. Some research suggests that its anti-inflammatory effects may be linked to the activation of the PI3K/Akt/NF-κB signaling pathway.[10]
Antioxidant Activity
This compound exhibits antioxidant activity by inhibiting the oxidation of linoleic acid.[1] This antioxidant capacity may contribute to its overall therapeutic effects by mitigating oxidative stress, which is implicated in various pathological conditions, including cancer and inflammation.
Mechanisms of Action
This compound exerts its biological effects by modulating several key cellular signaling pathways.
Inhibition of GOLPH3 and Downstream Signaling
A significant mechanism of this compound's anti-tumor activity involves the inhibition of Golgi phosphoprotein 3 (GOLPH3).[2] GOLPH3 is an oncoprotein that, when overexpressed, activates multiple downstream signaling pathways that promote cancer progression. This compound has been shown to suppress GOLPH3 expression in a concentration-dependent manner in colon cancer cells.[2] This inhibition of GOLPH3 subsequently leads to the downregulation of the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK signaling pathways.[4]
Induction of Apoptosis
This compound induces apoptosis in cancer cells.[1] In human bladder cancer cells, treatment with this compound leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage and rounding.[9] The pro-apoptotic effect is concentration-dependent.[1]
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G1 phase.[1] This prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. This effect has been observed in human bladder cancer cells.[9]
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells (e.g., HCT-116, SW-480, BTT) into 96-well plates at a density of 4 x 10³ cells/well in 100 µL of culture medium.[8]
-
Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL).[8]
-
Incubation: Incubate the plates for 48 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.
-
Cell Treatment: Treat cells with various concentrations of this compound (e.g., 100, 150, 200, 250, and 300 µg/mL) for 48 hours.[9]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[9]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blotting
Western blotting is used to detect the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-ERK, GOLPH3, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels, with a housekeeping gene (e.g., GAPDH) as an internal control.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the purification and quantification of this compound.
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., methanol/water mixture).[8]
-
Chromatographic Conditions:
Conclusion
This compound is a promising natural compound with significant anti-tumor, anti-inflammatory, and antioxidant properties. Its multifaceted mechanism of action, particularly its ability to inhibit the GOLPH3 oncoprotein and modulate key signaling pathways, makes it a strong candidate for further investigation in the development of novel cancer therapies. The detailed experimental protocols provided in this guide will aid researchers in further elucidating the therapeutic potential of this valuable molecule.
References
- 1. This compound | CAS:102036-29-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 102036-29-3 | MOLNOVA [molnova.com]
- 3. achemtek.com [achemtek.com]
- 4. selleckchem.com [selleckchem.com]
- 5. chemfaces.com [chemfaces.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protosappanin B: A Technical Guide to Solubility for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Protosappanin B (PSB), a key bioactive compound isolated from the heartwood of Caesalpinia sappan L. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, experimental protocols, and relevant biological pathway information to facilitate further investigation and application of this promising natural product.
Quantitative Solubility Data
This compound exhibits varying solubility depending on the solvent system employed. The following table summarizes the available quantitative data for its solubility in Dimethyl Sulfoxide (DMSO) and other solvent systems commonly used in preclinical research.
| Solvent System | Concentration | Remarks | Source(s) |
| In Vitro | |||
| DMSO | 50 mg/mL (164.32 mM) | Requires sonication to achieve dissolution. | [1][2] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.84 mM) | Results in a clear solution. | [1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (6.84 mM) | Results in a clear solution. | [1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.84 mM) | Results in a clear solution. | [1][3] |
| Other Organic Solvents | |||
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Qualitative data; specific concentrations not provided. | [4] |
| Methanol/Water (18:82) | 0.2 mg/mL | Used for HPLC analysis. |
Experimental Protocols
Detailed experimental protocols are crucial for ensuring the reproducibility and accuracy of research findings. Below are methodologies for preparing this compound solutions and a general workflow for assessing its effects on cellular signaling pathways.
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media or other aqueous buffers for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated analytical balance
Procedure:
-
Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
Place the tube in a sonicator bath and sonicate until the solution is clear and all solid particles have dissolved. Intermittent vortexing may aid dissolution.
-
Visually inspect the solution for any remaining particulate matter. If necessary, continue sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Preparation of In Vivo Formulations
Objective: To prepare a clear, injectable solution of this compound for in vivo animal studies.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (sterile, physiological)
-
Sterile tubes or vials
Procedure (for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile tube, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and uniform. This formulation will have a this compound concentration of approximately 2.08 mg/mL.
General Workflow for Investigating Signaling Pathway Modulation
The following diagram outlines a typical experimental workflow to investigate the effects of this compound on a specific signaling pathway, such as the PI3K/Akt pathway.
Experimental workflow for studying PSB's effects.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anti-cancer activities, by modulating several key intracellular signaling pathways.[5] Understanding these interactions is critical for elucidating its mechanism of action and identifying potential therapeutic targets.
Inhibition of the PI3K/Akt/mTOR Pathway
This compound has been demonstrated to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and growth. By inhibiting this pathway, this compound can induce apoptosis and suppress tumor growth.[5]
PSB inhibition of the PI3K/Akt/mTOR pathway.
Regulation of the LINC00612/miRNA-590-3p/GOLPH3 Axis
Recent studies have revealed that this compound can enhance the chemosensitivity of colon adenocarcinoma to 5-fluorouracil (5-FU).[6][7][8] This effect is mediated through the regulation of the Long Intergenic Non-Protein Coding RNA 612 (LINC00612)/microRNA-590-3p/Golgi Phosphoprotein 3 (GOLPH3) axis. This compound downregulates LINC00612, which in turn leads to increased levels of miR-590-3p. This microRNA then targets and suppresses GOLPH3, a protein associated with chemoresistance.
PSB regulation of the LINC00612/miR-590-3p/GOLPH3 axis.
This technical guide provides a comprehensive summary of the current knowledge on this compound solubility and its interaction with key cellular pathways. The provided data and protocols are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of this natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of brazilin and this compound in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. csstc.org [csstc.org]
Metabolic Pathways of Protosappanin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin B, a homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L., has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. A thorough understanding of its metabolic fate within the body is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic transformations.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in vivo, primarily through Phase I and Phase II biotransformation reactions. Studies in rat models have identified a total of 28 metabolites, indicating a complex metabolic profile. The primary sites for metabolic modification are the phenolic hydroxyl groups and the side-chains on the eight-membered ring of the this compound molecule.[1]
Phase I Metabolism
Phase I metabolism of this compound involves a series of reactions aimed at introducing or exposing functional groups, thereby increasing the molecule's polarity. The identified Phase I metabolic pathways include:
-
Oxidation: The addition of oxygen atoms to the this compound structure.
-
Hydrolysis: The cleavage of chemical bonds by the addition of water.
-
Dehydration: The removal of a water molecule.
-
Methylation: The addition of a methyl group.
-
Hydroxymethylene loss: The removal of a -CH₂OH group.[1]
Phase II Metabolism
Phase II metabolism involves the conjugation of this compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. The major Phase II pathways for this compound are:
-
Sulfate Conjugation: The addition of a sulfonate group.
-
Glucuronide Conjugation: The addition of glucuronic acid. This is a prominent pathway, with evidence of bis-glucuronide conjugation, where two glucuronic acid molecules are attached to a single this compound molecule.
-
Glucose Conjugation: The addition of a glucose molecule.[1]
The metabolic pathways of Protosappanoside D, a glucoside of this compound, have also been studied. Protosappanoside D is first metabolized to this compound through the removal of its sugar moiety (desugarization). Subsequently, this compound undergoes further biotransformation through desaturation, oxidation, methylation, alkylation, dehydration, and degradation.[2]
Quantitative Data
Currently, detailed quantitative data on the percentage of each metabolic pathway and the kinetic parameters of the enzymes involved in this compound metabolism are limited in publicly available literature. However, pharmacokinetic studies on Protosappanoside D, which is metabolized to this compound, provide some insights into the overall disposition of these compounds.
Table 1: Pharmacokinetic Parameters of Protosappanoside D (PTD) and its Metabolite this compound (PTB) in Rats after Oral and Intravenous Administration of PTD [2]
| Parameter | PTD (Oral) | PTB (from Oral PTD) | PTD (Intravenous) | PTB (from Intravenous PTD) |
| Tmax (h) | 0.49 ± 0.12 | 0.58 ± 0.18 | - | - |
| Cmax (ng/mL) | 102.3 ± 25.4 | 156.7 ± 38.9 | - | - |
| t1/2z (h) | 3.47 ± 0.78 | 4.12 ± 0.95 | 2.89 ± 0.65 | 3.98 ± 0.87 |
| MRT(0–t) (h) | 3.06 ± 0.63 | 3.87 ± 0.71 | 2.54 ± 0.51 | 3.65 ± 0.68 |
| AUC(0-t) (ng·h/mL) | 287.4 ± 56.9 | 456.2 ± 89.7 | 442.1 ± 78.3 | 698.5 ± 123.4 |
| Bioavailability (%) | 0.65 | - | - | - |
Data are presented as mean ± standard deviation.
Experimental Protocols
The study of this compound metabolism typically involves in vivo studies in animal models and in vitro assays using liver microsomes. The identification and characterization of metabolites are primarily achieved through high-performance liquid chromatography coupled with mass spectrometry.
In Vivo Metabolism Study in Rats
Objective: To identify the metabolites of this compound in various biological matrices after oral administration to rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound is administered orally.
-
Sample Collection: Urine, feces, bile, and plasma samples are collected at designated time points.
-
Sample Preparation:
-
Plasma: An appropriate volume of plasma is mixed with a protein precipitation agent (e.g., acetonitrile or methanol), vortexed, and centrifuged. The supernatant is collected and dried.
-
Urine: Urine samples are centrifuged, and the supernatant is collected for analysis.
-
Feces and Bile: Homogenates of feces or bile samples are prepared and extracted with an organic solvent.
-
-
Incubation with Intestinal Bacteria: Fecal samples from untreated rats are incubated with this compound under anaerobic conditions to study the role of gut microbiota in its metabolism.
-
LC-MS/MS Analysis: The processed samples are reconstituted and analyzed using a UPLC-ESI-Q-TOF/MS system.[1]
In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the Phase I and Phase II metabolism of this compound in a controlled in vitro system.
Methodology:
-
Enzyme Source: Pooled human or rat liver microsomes.
-
Incubation Mixture: The incubation mixture typically contains:
-
Liver microsomes
-
This compound (substrate)
-
Phosphate buffer (to maintain pH)
-
Cofactors:
-
For Phase I metabolism (CYP-mediated): NADPH
-
For Phase II metabolism (UGT-mediated): UDPGA (uridine 5'-diphospho-glucuronic acid) and an activating agent like alamethicin.
-
For Phase II metabolism (SULT-mediated): PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
-
-
Incubation: The reaction is initiated by adding the cofactors and incubated at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The samples are analyzed to identify and quantify the metabolites formed.
Analytical Method: UPLC-ESI-Q-TOF/MS
Objective: To separate, detect, and identify this compound and its metabolites.
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: Maintained at a constant temperature.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Both positive and negative ion modes are used to detect a wider range of metabolites.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range, and tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
-
Metabolite Identification: Metabolites are identified by comparing their retention times, accurate mass measurements, and fragmentation patterns with those of the parent drug and known metabolic pathways. Software tools are often used to aid in the identification process.[1]
Visualizations
Metabolic Pathways of this compound
Caption: Overview of Phase I and Phase II metabolic pathways of this compound.
Experimental Workflow for In Vivo Metabolism Study
Caption: General workflow for an in vivo metabolism study of this compound in rats.
Conclusion
This compound is extensively metabolized in vivo through a variety of Phase I and Phase II reactions. The primary metabolic pathways involve conjugation with sulfate and glucuronic acid, as well as several oxidative and other transformations. While the major metabolic routes have been identified, further research is needed to elucidate the specific enzymes responsible for these transformations, particularly the cytochrome P450 and UDP-glucuronosyltransferase isoforms. Additionally, quantitative data on the contribution of each pathway to the overall metabolism of this compound and studies on its metabolism in humans are essential for its continued development as a therapeutic candidate. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such future investigations.
References
Protosappanin B: A Technical Guide to its Safety Profile and Toxicological Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protosappanin B, a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan), has garnered significant interest for its therapeutic potential, particularly in oncology. While research has illuminated its anti-tumor mechanisms, a comprehensive understanding of its safety and toxicological profile is paramount for its progression as a clinical candidate. This technical guide provides a detailed overview of the currently available safety and toxicological data for this compound.
It is critical to note that dedicated toxicological studies on isolated this compound are scarce in publicly available literature. Consequently, this guide synthesizes data from studies on Caesalpinia sappan extracts, which contain this compound as a constituent. While this provides valuable preliminary insights, the data must be interpreted with caution, as the complete toxicological profile of pure this compound may differ. This document also outlines the molecular signaling pathways influenced by this compound and provides standardized experimental protocols for key toxicological assays to guide future research.
Toxicological Profile of Caesalpinia sappan Extracts
The majority of available toxicological data pertains to extracts of Caesalpinia sappan, the natural source of this compound. These studies consistently suggest a low toxicity profile for the extracts.
Acute Toxicity
Acute toxicity studies on various extracts of Caesalpinia sappan indicate a low level of toxicity.
| Extract Type | Animal Model | Route of Administration | Dose | Observations | LD50 | Reference |
| Water Extract | Rats | Oral | 5000 mg/kg | No mortality or signs of toxicity. | > 5000 mg/kg | [1][2] |
| Aqueous Extract of Dye | Wistar Albino Rats | Oral | up to 2000 mg/kg | No clinical signs of toxicity or mortality during a 14-day observation. | > 2000 mg/kg | [3] |
| Petroleum Ether Extract (Leaves and Stems) | Mice | Not Specified | Not Specified | Not Specified | 1961 mg/kg | [4] |
Sub-acute and Sub-chronic Toxicity
Repeated dose studies further support the low toxicity of Caesalpinia sappan extracts.
| Extract Type | Animal Model | Route of Administration | Dose Levels | Duration | Observations | NOAEL | Reference |
| Water Extract | Rats | Oral | 250, 500, 1000 mg/kg/day | 30 days | No abnormalities in body and organ weights, hematology, or blood chemistry. | ≥ 1000 mg/kg/day | [1][2] |
| Aqueous Extract of Dye | Wistar Albino Rats | Oral | up to 5000 mg/kg/day | 28 days | No deaths or significant changes in body weight or organ-to-body weight ratios. | Not Determined | [3] |
Reproductive and Developmental Toxicity
Limited studies on the reproductive and developmental effects of Caesalpinia sappan extracts suggest a lack of teratogenic effects.
| Extract Type | Animal Model | Route of Administration | Dose Levels | Study Type | Observations | NOAEL (Developmental) | Reference |
| Ethanolic Extract | Wistar Rats | Oral | 100, 200, 300, 400, 500 mg/kg/day | Teratogenicity | No adverse effects on fetal growth, skeletal development, or external morphology. | ≥ 500 mg/kg/day | [5] |
Caveat: The concentration of this compound in these extracts is not specified. Therefore, these values provide an indication of the safety of the traditional use of the plant extract but are not a direct measure of the toxicity of purified this compound.
Genotoxicity and Carcinogenicity
There is currently no available data from studies specifically investigating the genotoxic or carcinogenic potential of this compound. Standard assays such as the Ames test, micronucleus assay, and chromosomal aberration test have not been reported for the purified compound.
Human Clinical Data
No human clinical trials focused on the safety and toxicology of this compound have been identified in the reviewed literature.
Molecular Mechanisms and Signaling Pathways
This compound exerts its anti-tumor effects by modulating several key signaling pathways, primarily through the inhibition of Golgi Phosphoprotein 3 (GOLPH3).
Inhibition of GOLPH3 and Downstream Pathways
GOLPH3 is an oncoprotein that, when overexpressed, promotes cancer progression by activating downstream signaling cascades. This compound has been shown to suppress the expression of GOLPH3.[1][2] This inhibition leads to the downregulation of major cell survival and proliferation pathways:
-
PI3K/Akt/mTOR Pathway: this compound reduces the phosphorylation of Akt and p70S6K, key components of this pathway that regulates cell growth, proliferation, and survival.[1]
-
MAPK/ERK Pathway: The phosphorylation of ERK1/2, a critical mediator of cell proliferation and differentiation, is also diminished by this compound.[1]
-
Wnt/β-catenin Pathway: this compound has been observed to decrease the levels of β-catenin, a central molecule in the Wnt signaling pathway implicated in cell fate determination and proliferation.[1]
Regulation of the LINC00612/miR-590-3p/GOLPH3 Axis
Recent studies have elucidated a more complex regulatory mechanism in colon cancer. This compound has been found to downregulate the long non-coding RNA LINC00612. LINC00612 normally acts as a sponge for microRNA-590-3p (miR-590-3p). By sequestering miR-590-3p, LINC00612 prevents it from inhibiting its target, which is GOLPH3 mRNA. Therefore, by inhibiting LINC00612, this compound allows miR-590-3p to suppress GOLPH3 expression, leading to the attenuation of chemoresistance.
Standardized Experimental Protocols for Toxicological Assessment
The following are generalized protocols for key toxicological studies based on OECD guidelines. These should be adapted and optimized for the specific test substance, this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test System: Typically, young adult female rats.
-
Procedure:
-
A sighting study is performed using a single animal per dose level to determine the appropriate starting dose for the main study.
-
In the main study, a group of 5 animals is dosed at the selected starting dose.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
The outcome determines the classification of the substance according to the Globally Harmonized System (GHS).
-
Sub-chronic Oral Toxicity Study - 90-Day Study (OECD 408)
-
Objective: To determine the toxicity of a substance after repeated oral administration for 90 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Test System: Typically, rats.
-
Procedure:
-
At least three dose groups and a control group are used, with an equal number of male and female animals in each group.
-
The test substance is administered daily for 90 days.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.
-
Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.
-
At the end of the study, all animals are euthanized, and a full necropsy is performed, including organ weight measurements and histopathological examination of tissues.
-
The NOAEL is determined as the highest dose at which no adverse effects are observed.
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of bacteria.
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.
-
Procedure:
-
The test is conducted with and without a metabolic activation system (S9 mix from rat liver).
-
Bacteria are exposed to the test substance at various concentrations on agar plates deficient in the required amino acid.
-
After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.
-
A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
-
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Test System: Established mammalian cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes).
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation.
-
Cells are harvested at a suitable time after treatment, and metaphase cells are prepared for microscopic analysis.
-
Chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges).
-
A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.
-
Conclusion and Future Directions
The available data from studies on Caesalpinia sappan extracts suggest a favorable safety profile, with low acute and sub-acute toxicity and no evidence of teratogenicity. However, the lack of comprehensive toxicological data on purified this compound represents a significant knowledge gap that must be addressed for its further development as a therapeutic agent.
Future research should prioritize conducting a standard battery of toxicological studies on highly purified this compound, following established international guidelines such as those from the OECD. This should include:
-
Acute toxicity studies to determine the LD50.
-
Repeated dose toxicity studies (28-day and 90-day) to establish the NOAEL and identify potential target organs.
-
Genotoxicity testing , including an Ames test, an in vitro chromosomal aberration test, and an in vivo micronucleus test.
-
Reproductive and developmental toxicity studies.
-
Long-term carcinogenicity studies , if warranted by the results of genotoxicity tests and the intended clinical use.
A thorough understanding of the safety and toxicological profile of this compound is essential to de-risk its clinical development and unlock its full therapeutic potential. The information and standardized protocols provided in this guide serve as a foundation for these critical next steps.
References
- 1. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nib.si [nib.si]
- 4. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 5. Oced 473 chromosomal aberration | PPTX [slideshare.net]
Protosappanin B: A Technical Guide to its Anti-inflammatory Properties
Executive Summary: Protosappanin B (PSB), a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Sappanwood), has demonstrated significant anti-inflammatory potential across a range of preclinical models. This document provides a comprehensive technical overview of the mechanisms underlying PSB's anti-inflammatory effects, supported by quantitative data from in vitro studies. It details the compound's ability to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators and cytokines. This guide is intended for researchers, scientists, and drug development professionals exploring novel anti-inflammatory therapeutic agents.
Introduction to this compound and Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, periodontitis, and cancer.[1] The inflammatory cascade is orchestrated by a complex network of signaling molecules, transcription factors, and inflammatory mediators. Key players include cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) that produce inflammatory mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[2]
This compound is an active component of Sappanwood, a plant used in traditional medicine to promote blood circulation and as an analgesic and anti-inflammatory agent.[1][3] Scientific investigation has confirmed that PSB possesses diverse pharmacological activities, including anti-tumor and anti-inflammatory properties.[3][4] This guide focuses on the specific molecular mechanisms through which this compound mitigates inflammatory responses.
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by targeting several key nodes in the inflammatory signaling network. Its primary mechanisms involve the suppression of pro-inflammatory mediators and cytokines through the inhibition of the NF-κB and MAPK signaling pathways.
Regulation of Key Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation.[5] In response to stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2.[6][7] Studies suggest that this compound can interfere with this cascade, thereby downregulating the expression of these inflammatory targets.[8]
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial signaling cascades that regulate cellular processes such as inflammation and apoptosis.[9] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of downstream transcription factors that, in turn, promote the expression of inflammatory mediators. This compound has been shown to significantly reduce the expression of phosphorylated ERK1/2 (p-ERK1/2) in SW620 colon cancer cells, indicating its ability to modulate the MAPK signaling cascade.[10] This inhibition likely contributes to its overall anti-inflammatory effect by suppressing the downstream production of inflammatory molecules.
Inhibition of Pro-inflammatory Mediators and Cytokines
Consistent with its effects on upstream signaling pathways, this compound has been shown to inhibit the production and expression of key inflammatory molecules.
-
Cytokines: In various cell models, PSB treatment leads to the downregulation of pro-inflammatory cytokines. In LPS-stimulated Periodontal Ligament Stem Cells (PDLSCs), this compound at concentrations of 2.5 µM, 5 µM, and 10 µM reduced the RNA expression of IL-8 and IL-1β.[11] Furthermore, at 2.5 µM, it also decreased IL-6 RNA expression.[11] In LPS-stimulated macrophages, (iso-)this compound significantly inhibited the secretion of IL-6 and TNF-α at a concentration of 50 µg/ml.[1]
-
Enzymes and Mediators: The expression of enzymes responsible for producing inflammatory mediators is also suppressed by PSB. Studies have noted that the anti-inflammatory effect of protosappanins can be linked to the suppression of iNOS and COX-2, leading to a reduction in NO and PGE2 production.[1][2] While some studies have reported negligible or slight activity of PSB on NO production in J774.1 macrophages, others have found a clear inhibitory effect, suggesting that the activity may be cell-type or condition-dependent.[1][2][11]
Quantitative Analysis of Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several in vitro studies. The following table summarizes the key findings.
| Experimental Model | Stimulant | This compound Concentration | Measured Parameter | Key Result | Citation |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µg/mL | IL-6 Secretion | Significant inhibition | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µg/mL | TNF-α Secretion | Significant inhibition | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not Specified | IL-6 Secretion | IC50: 128 µM | [1] |
| Periodontal Ligament Stem Cells (PDLSCs) | Lipopolysaccharide (LPS) (10 µg/mL) | 2.5 µM, 5 µM, 10 µM | IL-1β Secretion | Significant reduction at all concentrations | [11] |
| Periodontal Ligament Stem Cells (PDLSCs) | Lipopolysaccharide (LPS) (10 µg/mL) | 2.5 µM, 5 µM, 10 µM | IL-8 mRNA Expression | Reduction at all concentrations | [11] |
| Periodontal Ligament Stem Cells (PDLSCs) | Lipopolysaccharide (LPS) (10 µg/mL) | 2.5 µM | IL-6 mRNA Expression | Reduction observed | [11] |
| Human Melanoma A875 Cells | Endogenous | 15 µM, 20 µM | Inflammatory Proteins (TNF-α, NF-κB, COX-2, IL-6, iNOS) | Inhibition observed | [8] |
Experimental Methodologies
The anti-inflammatory properties of this compound have been elucidated using a variety of standard cell and molecular biology techniques. A typical experimental workflow is outlined below.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7, J774.1) or primary cells like human Periodontal Ligament Stem Cells (PDLSCs) are commonly used.[1][2][11] Cells are seeded in multi-well plates and allowed to adhere.[1] They are typically pre-treated with varying concentrations of this compound for a period (e.g., 3 hours) before being stimulated with an inflammatory agent, most commonly LPS (e.g., 1 µg/mL), for a defined duration (e.g., 24 hours).[1][11]
Cytokine Secretion Analysis (ELISA)
To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant, commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits are used.[1][11] The assay is performed according to the manufacturer's protocol. The optical density is measured using a microplate reader, typically at 450 nm with a reference wavelength correction.[1]
Gene Expression Analysis (RT-qPCR)
The effect of this compound on the mRNA expression of inflammatory genes is assessed by Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).[2][11]
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[3]
-
qPCR: The cDNA is used as a template for qPCR with specific primers for target genes (iNOS, COX-2, IL-6, etc.) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[3]
Protein Expression Analysis (Western Blotting)
Western blotting is employed to determine the levels of specific proteins, including total and phosphorylated forms of signaling molecules (e.g., p-ERK, IκBα) and inflammatory enzymes (iNOS, COX-2).[8]
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized and quantified using an imaging system.
Conclusion and Future Directions
This compound demonstrates compelling anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This activity leads to a significant reduction in the expression and secretion of key pro-inflammatory cytokines and mediators in vitro. The available quantitative data supports its potential as a therapeutic agent for inflammation-driven diseases.
Future research should aim to:
-
Conduct in-depth studies to confirm the direct molecular targets of this compound within these signaling cascades.
-
Evaluate the efficacy of this compound in various in vivo models of inflammatory diseases to translate the current in vitro findings.
-
Investigate its potential interaction with other inflammatory pathways, such as the NLRP3 inflammasome, to build a more complete mechanistic profile.
-
Perform pharmacokinetic and pharmacodynamic studies to understand its bioavailability and therapeutic window.
By addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be comprehensively evaluated.
References
- 1. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 2. Anti-inflammatory constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
Protosappanin B: A Technical Guide for Researchers in Traditional Chinese Medicine Drug Development
Abstract
Protosappanin B, a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Sappanwood or Su Mu, 苏木), has garnered significant attention for its therapeutic potential. Traditionally used in Chinese medicine to promote blood circulation, remove blood stasis, and alleviate pain, modern pharmacological studies have begun to elucidate the scientific basis for these applications.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological activities, underlying molecular mechanisms, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.
Introduction
Caesalpinia sappan L., a plant with a long history in traditional Chinese medicine (TCM), is a rich source of various bioactive compounds, including homoisoflavonoids, chalcones, and protosappanins.[3][4] Among these, this compound has emerged as a compound of particular interest due to its potent and diverse pharmacological effects. In TCM theory, Sappanwood is characterized as sweet, salty, and neutral in nature, and it is associated with the Heart, Liver, and Spleen meridians.[1][2] Its primary traditional functions include invigorating the blood, promoting menstruation, stopping pain, and reducing swelling.[1]
Recent scientific investigations have provided evidence supporting these traditional uses and have unveiled new therapeutic possibilities for this compound, particularly in the fields of oncology, inflammation, and cardiovascular disease. This guide will synthesize the current scientific literature on this compound, presenting its known pharmacological effects, quantitative data on its activity, detailed experimental methodologies for its study, and visual representations of its mechanisms of action.
Pharmacological Activities and Quantitative Data
This compound exhibits a range of pharmacological activities, with the most extensively studied being its antitumor, anti-inflammatory, and antioxidant effects. This section summarizes the key findings and presents quantitative data in a structured format to facilitate comparison and analysis.
Antitumor Activity
This compound has demonstrated significant antitumor effects in various cancer cell lines and in vivo models.[3][4] It has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[5][6][7][8]
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) | Reference |
| SW-480 | Human Colon Cancer | 21.32 | 48 | [3][4] |
| HCT-116 | Human Colon Cancer | 26.73 | 48 | [3][4] |
| BTT | Mouse Bladder Cancer | 76.53 | 48 | [3][4] |
| T24 | Human Bladder Cancer | 82.78 | 48 | [5][6][7] |
| 5637 | Human Bladder Cancer | 113.79 | 48 | [5][6][7] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| KM mice | H22 Mouse Liver Cancer | 6.25 mg/mL (pretreatment of cells) | Complete inhibition of tumor formation | [3][4] |
| T739 mice | BTT Mouse Bladder Cancer | 200 and 300 mg/kg | Significantly increased survival | [3][4] |
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties, although some studies present conflicting results.[6] It has been shown to inhibit the secretion of pro-inflammatory cytokines.[6]
Table 3: Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Cytokine Inhibited | Concentration | Reference |
| Macrophages | Lipopolysaccharide (LPS) | IL-6, TNF-α | 50 µg/mL | [6] |
| Chondrocytes | IL-1β | Not specified | Not specified | [6] |
Antioxidant Activity
Studies have indicated that this compound possesses antioxidant properties, contributing to its overall therapeutic potential.[6]
Molecular Mechanisms of Action
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.
Inhibition of GOLPH3 and Downstream Signaling
One of the key antitumor mechanisms of this compound involves the inhibition of Golgi phosphoprotein 3 (GOLPH3). GOLPH3 is an oncoprotein that, when overexpressed, can activate several signaling pathways that promote cancer progression.[3][9] this compound has been shown to suppress the expression of GOLPH3 in a concentration-dependent manner in certain colon cancer cells.[3][9] This inhibition of GOLPH3 leads to the downregulation of downstream signaling pathways, including:
-
PI3K/Akt/mTOR pathway: This pathway is crucial for cell growth, proliferation, and survival.[3]
-
Wnt/β-catenin pathway: Aberrant activation of this pathway is a hallmark of many cancers.[3]
-
MAPK/ERK pathway: This pathway is involved in cell proliferation, differentiation, and survival.[3]
Modulation of the LINC00612/microRNA-590-3p/GOLPH3 Axis
Recent research has uncovered a more complex regulatory mechanism involving a long non-coding RNA (lncRNA) and a microRNA. This compound has been found to enhance the chemosensitivity of colon adenocarcinoma to 5-fluorouracil (5-FU) by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis.[10] In this pathway, LINC00612 acts as a molecular sponge for miR-590-3p, preventing it from inhibiting its target, GOLPH3. This compound treatment attenuates the expression of LINC00612, thereby freeing up miR-590-3p to suppress GOLPH3 expression, which in turn sensitizes the cancer cells to 5-FU.[10]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological activities of this compound.
Isolation and Purification of this compound from Caesalpinia sappan
A common method for isolating this compound involves sequential extraction and column chromatography.[4]
Protocol:
-
Maceration and Extraction:
-
Macerate 1 kg of Sappan wood.
-
Immerse the macerated wood in distilled water and boil for 60 minutes.
-
Repeat the extraction process three times.
-
Combine all extracts, concentrate, and filter through an 80-120 µm membrane.
-
-
Lipid Removal:
-
Add an equal volume of petroleum ether to the filtrate and shake.
-
Separate the aqueous phase.
-
Repeat this step twice.
-
-
Ethyl Acetate Extraction:
-
Add an equal volume of ethyl acetate to the aqueous phase and shake.
-
Isolate the ethyl acetate phase.
-
Repeat this step three times.
-
Combine all aqueous phases and dry under reduced pressure to obtain a powder.
-
-
Column Chromatography:
-
Pack a chromatographic column (e.g., 4 cm × 40 cm) with 150 g of 160-200 mesh silica gel.
-
Dissolve 15 g of the powdered extract in 100 mL of ethyl acetate and mix with 30 g of silica gel.
-
Remove the solvent by distillation under vacuum and load the sample onto the column.
-
Elute the column with a solvent system of ethyl acetate/petroleum ether/acetic acid (20:100:1).
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine the fractions containing purified this compound and dry to obtain the final product (>99% purity).[4]
-
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][11]
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HCT-116, SW-480, BTT) into 96-well plates at a density of 4 × 10³ cells/well in 100 µL of culture medium.[4]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Treatment:
-
After 24 hours, replace the culture medium with 200 µL of fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL).[4]
-
Include control wells with an equal volume of culture medium and blank wells with culture medium alone.
-
Set up at least five replicates for each group.
-
-
MTT Incubation:
-
After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation:
-
Calculate the cell viability as a percentage of the control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.
-
In Vivo Antitumor Study (Xenograft Mouse Model)
This protocol describes a general procedure for evaluating the in vivo antitumor activity of this compound using a xenograft mouse model.[4]
Protocol:
-
Cell Preparation and Inoculation:
-
Culture tumor cells (e.g., BTT) to the logarithmic phase.
-
Prepare a cell suspension of 10⁷ cells/mL in a suitable medium.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right axilla of mice (e.g., T739 mice).[4]
-
-
Tumor Growth and Animal Grouping:
-
Allow the tumors to grow to a palpable size (e.g., approximately 1.5 to 2 cm in diameter).
-
Randomly divide the mice into control and treatment groups.
-
-
Treatment:
-
Administer this compound at different doses (e.g., 200 and 300 mg/kg) to the treatment groups via a suitable route (e.g., intraperitoneal injection or oral gavage).[4]
-
Administer a vehicle control to the control group.
-
A positive control group with a known anticancer drug (e.g., mitomycin at 1 mg/kg) can also be included.[4]
-
-
Monitoring and Endpoint:
-
Monitor the tumor size and body weight of the mice regularly.
-
Record the survival time of the mice.
-
The experiment can be terminated when the tumors in the control group reach a certain size or when the animals show signs of distress.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Conclusion
This compound, a prominent bioactive compound from the traditional Chinese medicine Caesalpinia sappan, demonstrates significant therapeutic potential, particularly in the realm of oncology. Its ability to inhibit tumor growth through the modulation of key signaling pathways like GOLPH3 and its associated downstream cascades highlights its promise as a candidate for novel anticancer drug development. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the pharmacological properties and mechanisms of action of this compound. Future research should focus on optimizing its delivery, evaluating its efficacy in a broader range of preclinical models, and exploring its potential in combination therapies to fully harness its therapeutic benefits.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. scispace.com [scispace.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. westernblot.cc [westernblot.cc]
- 6. bosterbio.com [bosterbio.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. BiTE® Xenograft Protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for Protosappanin B Extraction and Purification from Lignum Sappan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin B, a key bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan), has garnered significant interest within the scientific community.[1] This natural compound has demonstrated a range of pharmacological activities, including notable antitumor effects, making it a promising candidate for further investigation in drug development.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound, intended to guide researchers in obtaining this compound for experimental use.
The methodologies outlined below are based on established scientific literature and are designed to yield this compound with high purity.[2][5] The protocols cover initial extraction from the raw plant material, followed by liquid-liquid partitioning and final purification using column chromatography. Additionally, alternative extraction methods are discussed, offering flexibility depending on available resources and desired outcomes.
Data Summary
The following table summarizes quantitative data from various studies on the extraction and purification of this compound and related compounds from Lignum Sappan. This allows for a comparative assessment of different methodologies.
| Parameter | Method | Value | Reference |
| Starting Material | Caesalpinia sappan heartwood | 1 kg | [2][5] |
| Extraction Solvent | Boiling distilled water | 8 L (repeated 3 times) | [5] |
| Extraction Time | Boiling for 60 minutes | Repeated 3 times | [2][5] |
| Purification Method | Silica Gel Column Chromatography | 150 g silica gel (160-200 mesh) | [2][5] |
| Chromatography Sample Load | Powdered sappan extract | 15 g | [2][5] |
| Elution Solvent System | Ethyl acetate:Petroleum ether:Acetic acid | 20:100:1 (v/v/v) | [2][5] |
| TLC Developing Solvent | Chloroform:Acetone:Formic acid | 8:4:1 (v/v/v) | [2] |
| Alternative Extraction (Yields) | Ionic liquid-based ultrasonic-assisted extraction with [BMIM]Br methanol solution | Highest yields at 0.5 mol/L concentration and 1:50 solid-liquid ratio | [6][7][8] |
| Alternative Extraction (Recovery) | Ionic liquid-based method with HPLC | Average recovery of 98.31% for this compound | [6][7][8] |
Experimental Protocols
Protocol 1: Aqueous Extraction and Liquid-Liquid Partitioning
This protocol details the initial extraction of crude this compound from Lignum Sappan.
Materials:
-
Dried heartwood of Caesalpinia sappan L. (Sappan wood)
-
Distilled water
-
Petroleum ether
-
Ethyl acetate
-
Large capacity boiling flasks and heating mantles
-
Filtration apparatus (e.g., Buchner funnel with 80-120 µm membrane)
-
Rotary evaporator
-
Separatory funnels
Procedure:
-
Maceration and Decoction: Begin with 1 kg of macerated Sappan wood.[2] Immerse the wood in distilled water and boil for 60 minutes. This process should be repeated three times to ensure exhaustive extraction.[2][5]
-
Concentration: Combine all aqueous extracts and concentrate them using a rotary evaporator under reduced pressure.
-
Filtration: Filter the concentrated extract through an 80 to 120 µm membrane to remove any particulate matter.[2][5]
-
Lipid Removal: Transfer the filtrate to a large separatory funnel. Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate and discard the petroleum ether (upper) layer. This step should be repeated twice to remove lipids effectively.[2][5]
-
Ethyl Acetate Extraction: To the remaining aqueous phase, add an equal volume of ethyl acetate and perform a liquid-liquid extraction. Collect the ethyl acetate (upper) phase. Repeat this extraction three times to maximize the recovery of this compound.[2]
-
Final Concentration: Combine all the ethyl acetate fractions and dry them under reduced pressure using a rotary evaporator to obtain a powdered extract.[2]
Protocol 2: Silica Gel Column Chromatography for Purification
This protocol describes the purification of this compound from the crude extract obtained in Protocol 1.
Materials:
-
Crude powdered sappan extract
-
Silica gel (160-200 mesh)
-
Chromatography column (e.g., 4 cm x 40 cm)
-
Ethyl acetate
-
Petroleum ether
-
Acetic acid
-
Chloroform
-
Acetone
-
Formic acid
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of 150 g of silica gel in the elution solvent (ethyl acetate/petroleum ether/acetic acid at 20:100:1).[2] Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Preparation: Dissolve 15 g of the powdered sappan extract in 100 mL of ethyl acetate. Add 30 g of silica gel to this solution and mix thoroughly.[2][5]
-
Sample Loading: Remove the solvent from the sample-silica gel mixture by distillation under vacuum.[2] Carefully load the dried sample onto the top of the packed silica gel column.
-
Elution: Elute the column with the solvent system of ethyl acetate/petroleum ether/acetic acid (20:100:1).[2][5] Collect fractions of a consistent volume.
-
Fraction Analysis by TLC: Monitor the collected fractions using Thin-Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it using a solvent system of chloroform/acetone/formic acid (8:4:1).[2] Visualize the spots under UV light or with an appropriate staining reagent to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound. Concentrate the pooled fractions using a rotary evaporator to yield the purified compound.
-
Purity Confirmation: The purity of the final product can be confirmed by High-Performance Liquid Chromatography (HPLC), elemental analysis, and spectrometry (infrared and ultraviolet).[2][3]
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway Diagram (Hypothetical Antitumor Action)
While specific signaling pathways for this compound are a subject of ongoing research, a generalized diagram can illustrate its potential mechanism in cancer cells based on its known antitumor effects.[1][2][3][4]
Caption: Potential Antitumor Mechanism of this compound.
References
- 1. Frontiers | Mechanisms of action of Sappan lignum for prostate cancer treatment: network pharmacology, molecular docking and experimental validation [frontiersin.org]
- 2. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of Sappan lignum for prostate cancer treatment: network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of brazilin and this compound in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note: Quantitative Analysis of Protosappanin B using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Protosappanin B, a bioactive compound found in the heartwood of Spatholobus suberectus (Lignum Sappan). This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various samples, including raw materials and purified extracts. The described protocol includes sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible results.
Introduction
This compound is a phenolic compound that has garnered significant interest for its potential therapeutic properties, including antitumor, anti-inflammatory, and antioxidant activities.[1] Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides a comprehensive guide to a robust HPLC method for the determination of this compound.
Chemical Information
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | [Insert Chemical Structure Image Here - Image cannot be generated in this text-based format] | C₁₆H₁₆O₆ | 304.30 g/mol [1] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Purospher STAR RP-18 endcapped (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[2][3]
-
Detector: UV-Vis Detector
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.2% Phosphoric Acid in Water[2][3] or 0.2% Formic Acid in Water[4] |
| Mobile Phase B | Methanol[2][3] |
| Gradient | Isocratic or Gradient (to be optimized based on sample complexity) |
| Flow Rate | 0.65 mL/min[2][3] - 1.0 mL/min[4] |
| Column Temperature | 35 °C[4] |
| Detection Wavelength | 286 nm[2][4][5] |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from Spatholobus suberectus heartwood. The protocol may need to be optimized based on the specific sample matrix.
-
Grinding: Grind the dried heartwood of Spatholobus suberectus into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Alternatively, heat reflux extraction can be performed.
-
-
Centrifugation: Centrifuge the extract at 5000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
Linearity
The linearity of the method should be evaluated by analyzing a series of at least five concentrations of this compound.
| Parameter | Result |
| Concentration Range | 0.5 - 3.0 µg[2][3] |
| Correlation Coefficient (r²) | > 0.999[2][3] |
Accuracy
Accuracy should be determined by a recovery study at three different concentration levels (low, medium, and high).
| Level | Recovery (%) |
| Low | 98.31% (average)[2][3] |
| Medium | 98.31% (average)[2][3] |
| High | 98.31% (average)[2][3] |
Precision
Precision should be assessed at both intra-day and inter-day levels.
| Level | Intra-day RSD (%) | Inter-day RSD (%) |
| Repeatability | < 2.0% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ should be determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound Signaling Pathway in Cancer
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. One of the prominent mechanisms involves the inhibition of the PI3K/AKT pathway and its downstream targets, leading to decreased cell proliferation and survival.[6] Additionally, it has been found to reduce the expression of phosphorylated ERK1/2 and β-catenin.[7] Recent studies have also implicated this compound in the regulation of the LINC00612/microRNA-590-3p/GOLPH3 axis, which influences chemoresistance in colon adenocarcinoma.[8][9]
Caption: this compound signaling in cancer cells.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is specific, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries.
References
- 1. This compound | CAS:102036-29-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemfaces.com [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Protosappanin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Protosappanin B, a bioactive compound isolated from Caesalpinia sappan. The document details a proposed synthetic pathway, experimental protocols, and relevant quantitative data to guide researchers in the chemical synthesis of this natural product.
Introduction
This compound is a dibenz[b,d]oxocin derivative found in the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine.[1] This compound, along with its analogues like Protosappanin A, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[2][3][4] While extraction from natural sources is a common method for obtaining this compound, chemical synthesis offers a reliable and scalable alternative for producing the pure compound for research and drug development purposes.[5] This document outlines a plausible total synthesis route for this compound, based on established methodologies for the synthesis of the related Protosappanin A and the core dibenzo[b,d]oxepinone structure.[6][7][8]
Proposed Synthesis Pathway
The total synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. The key strategic element involves the construction of the central dibenzo[b,d]oxepinone core, followed by functional group manipulations to arrive at the target molecule. The proposed pathway is adapted from the successful total synthesis of Protosappanin A.[6][8]
The structural difference between Protosappanin A and this compound lies in the hydroxylation pattern of one of the aromatic rings. Therefore, the synthesis of this compound requires the selection of an appropriately substituted starting material.
A plausible retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of this compound.
The forward synthesis would therefore involve:
-
Synthesis of a substituted 2-aryloxybenzoic acid: This serves as the precursor for the core structure.
-
Intramolecular Friedel-Crafts acylation: Cyclization of the benzoic acid derivative to form the tricyclic dibenzo[b,d]oxepinone core.
-
Ring expansion: Conversion of the ketone in the seven-membered ring to introduce the required hydroxymethyl group. This can be achieved via a Tiffeneau-Demjanov rearrangement or a similar homologation strategy.[8]
-
Final functional group manipulations: Deprotection of any protecting groups to yield this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound and expected yields based on analogous syntheses of Protosappanin A.[5][6][8]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₆ | [5] |
| Molecular Weight | 304.29 g/mol | [5] |
| Appearance | White amorphous powder | [1] |
| UV λmax (MeOH) | 209, 260, 286 nm | [5] |
| IR (KBr, cm⁻¹) | 3650-3100 (O-H), 1610, 1500 (aromatic) | [1] |
| ¹³C NMR (δ, ppm) | 158.3, 157.8, 143.6 (x2), 131.5, 130.5, 126.6, 122.6, 118.9, 116.7, 110.6, 107.5, 75.4, 71.5, 66.1, 40.9 | [1] |
Table 2: Estimated Yields for the Proposed Synthesis of this compound
| Step | Reaction | Estimated Yield (%) |
| 1 | Synthesis of Substituted 2-aryloxybenzoic acid | 85-95 |
| 2 | Intramolecular Friedel-Crafts Acylation | 70-80 |
| 3 | Tiffeneau-Demjanov Ring Expansion | 60-70 |
| 4 | Deprotection | >90 |
| Overall Estimated Yield | 35-50 |
Yields are estimated based on reported values for the synthesis of Protosappanin A and its derivatives.[6][8]
Experimental Protocols
The following are detailed, proposed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of the Dibenzo[b,d]oxepinone Core
This protocol describes the formation of the central tricyclic ketone structure.
Caption: Workflow for the synthesis of the dibenzo[b,d]oxepinone core.
Methodology:
-
Ullmann Condensation: To a solution of the appropriately substituted phenol and a 2-halobenzoic acid derivative in a high-boiling polar aprotic solvent such as DMF, add a copper catalyst (e.g., CuI or CuO) and a base (e.g., K₂CO₃). The reaction mixture is heated at an elevated temperature (e.g., 120-150 °C) for several hours until completion, monitored by TLC. After cooling, the reaction is worked up by acidification, extraction with an organic solvent, and purified by column chromatography or recrystallization to yield the 2-aryloxybenzoic acid intermediate.
-
Intramolecular Friedel-Crafts Acylation: The 2-aryloxybenzoic acid is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). The mixture is heated (e.g., 80-100 °C) to promote intramolecular cyclization. The reaction is carefully quenched with ice water, and the resulting solid is filtered or the aqueous layer is extracted with an organic solvent. The crude product is then purified by column chromatography to afford the desired dibenzo[b,d]oxepinone.
Protocol 2: Ring Expansion and Final Deprotection
This protocol details the conversion of the ketone to the final this compound structure.
Caption: Workflow for the ring expansion and final deprotection steps.
Methodology:
-
Tiffeneau-Demjanov Ring Expansion: The dibenzo[b,d]oxepinone is first converted to its corresponding cyanohydrin by treatment with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid or a cyanide salt. The resulting cyanohydrin is then reduced to the corresponding β-amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The crude amino alcohol is subsequently subjected to diazotization using sodium nitrite in an acidic aqueous solution (e.g., acetic acid or HCl) at low temperatures (0-5 °C). This in situ generation of nitrous acid leads to the formation of a diazonium salt, which undergoes a pinacol-type rearrangement with ring expansion. The resulting product is the ring-homologated ketone or aldehyde, which can be further reduced to the desired alcohol functionality of this compound.
-
Deprotection: If protecting groups (e.g., methyl ethers for phenolic hydroxyls) were used during the synthesis, a final deprotection step is necessary. For the cleavage of methyl ethers, a common reagent is boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM) at low temperatures. The reaction is carefully monitored by TLC, and upon completion, it is quenched with methanol or water. The final product, this compound, is then purified by preparative HPLC or column chromatography.
Conclusion
The presented synthetic pathway and protocols offer a robust framework for the laboratory-scale synthesis of this compound. While this guide is based on established chemical principles and analogous syntheses, optimization of reaction conditions may be necessary to achieve high yields and purity. The successful chemical synthesis of this compound will provide researchers with a reliable source of this valuable natural product for further investigation into its biological activities and potential as a therapeutic agent.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of protosappanin A and its derivatives via palladium catalyzed ortho C–H activation/C–C cyclization under microwave irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104016959A - Biochemical total synthetic method for protosappanin A and derivatives thereof - Google Patents [patents.google.com]
Protosappanin B: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin B (PSB) is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan). Emerging in vitro research has highlighted its potential as a therapeutic agent with a diverse range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes and standardized protocols for utilizing this compound in cell culture experiments, enabling researchers to investigate its efficacy and mechanism of action in various disease models.
Biological Activities and Mechanisms of Action
This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including bladder, colon, and melanoma.[1][2][3] Its anti-cancer activity is mediated through the induction of apoptosis and cell cycle arrest, often at the G1 phase.[4][5] Mechanistically, PSB has been shown to modulate several key signaling pathways implicated in cancer progression. In colon cancer cells, it inhibits the expression of Golgi phosphoprotein 3 (GOLPH3) and downregulates the phosphorylation of AKT, p70S6K, and ERK1/2.[2] In human melanoma cells, PSB impedes cell survival, inflammation, and proliferative signaling by suppressing the PI3K/AKT/GSK-3β pathway.[3]
Beyond its anti-tumor properties, this compound exhibits potent anti-inflammatory effects. It has been shown to inhibit the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in macrophages and chondrocytes.[6][7] Furthermore, in a model of periodontitis, PSB demonstrated the ability to reduce the inflammatory response and enhance the osteogenic differentiation of periodontal ligament stem cells.[8][9]
Neuroprotective effects of this compound have also been reported. In PC12 cells subjected to oxygen-glucose deprivation, PSB was found to protect against neuronal death by maintaining mitochondrial homeostasis and inducing ubiquitin-dependent p53 protein degradation.[10]
Data Presentation: Quantitative In Vitro Data for this compound
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its efficacy across different cell lines and experimental conditions.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| SW-480 | Human Colon Cancer | MTT | 48 | 21.32 | [1] |
| HCT-116 | Human Colon Cancer | MTT | 48 | 26.73 | [1] |
| BTT | Mouse Bladder Cancer | MTT | 48 | 76.53 | [1] |
| T24 | Human Bladder Cancer | MTT | 48 | 82.78 | [4] |
| 5637 | Human Bladder Cancer | MTT | 48 | 113.79 | [4] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | Treatment | Incubation Time | Viability Reduction | Reference |
| T24 | Human Bladder Cancer | 2 mg/mL PSB | Time-dependent | Significant | [1] |
| SW-480 | Human Colon Cancer | 2 mg/mL PSB | Time-dependent | Significant | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Target cancer cell lines (e.g., SW-480, HCT-116, T24)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (PSB) stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
PSB Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 12.5 to 200 µg/mL.[1] Remove the old medium from the wells and add 100 µL of the PSB-containing medium to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cancer cell lines (e.g., T24, 5637)
-
Complete cell culture medium
-
This compound (PSB) stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100, 150, 200, 250, 300 µg/mL) for 48 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes. Also, collect the cells from the supernatant to include apoptotic floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cell lines (e.g., T24, 5637)
-
Complete cell culture medium
-
This compound (PSB) stock solution
-
70% Ethanol (ice-cold)
-
Phosphate Buffered Saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.[5]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[11]
Visualization of Signaling Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the molecular mechanisms of this compound, the following diagrams have been generated using Graphviz.
References
- 1. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 7. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. This compound protects PC12 cells against oxygen-glucose deprivation-induced neuronal death by maintaining mitochondrial homeostasis via induction of ubiquitin-dependent p53 protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of selective cytotoxicity and apoptosis in human T4-lymphoblastoid cell line (CEMss) by boesenbergin a isolated from boesenbergia rotunda rhizomes involves mitochondrial pathway, activation of caspase 3 and G2/M phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Protosappanin B Administration in Animal Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the administration of Protosappanin B (PSB) in various animal models of cancer, summarizing key findings and detailing experimental protocols. PSB, a primary active component of Lignum Sappan extract, has demonstrated notable anti-tumor effects both in vitro and in vivo, making it a compound of interest for cancer research and drug development.
Overview of this compound's Anti-Cancer Activity in Animal Models
This compound has been shown to inhibit tumor growth and improve survival in animal models of various cancers, including colon, bladder, and liver cancer.[1][2][3][4] Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways related to cell proliferation, survival, and chemoresistance.[2][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from studies administering this compound in different cancer animal models.
Table 1: Efficacy of this compound in a Mouse Bladder Cancer Model
| Animal Model | Treatment Group | Dosage & Administration | Mean Survival Time (Days) | Survival Rate Extension (%) |
| T739 mice with BTT tumors | Control | - | - | - |
| This compound | 200 mg/kg, intraperitoneal | Significantly increased | 226.09 (for 20 min exposure) | |
| This compound | 300 mg/kg, intraperitoneal | Significantly increased | 297.35 (for 10 min exposure) | |
| Mitomycin (Control) | 1 mg/kg, intraperitoneal | Significantly increased | - |
Data extracted from a study by an unspecified author, which showed that this compound significantly increased the mean survival times of BTT tumor-bearing T739 mice compared to the control group.[1]
Table 2: Efficacy of this compound in a Mouse Liver Cancer Model
| Animal Model | Cell Line | Pre-treatment of Cells | Tumor Formation in vivo |
| KM mice | H22 | 6.25 µg/mL this compound | Complete inhibition |
This study demonstrated that pre-treatment of H22 mouse liver cancer cells with this compound completely inhibited tumor formation when inoculated into KM mice.[1][3]
Table 3: Efficacy of this compound in a Colon Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Effect on Tumor Growth |
| Nude Mice | SW620 | This compound | Distinctly inhibited tumor growth |
This xenograft experiment confirmed that this compound significantly inhibited tumor growth by suppressing GOLPH3 expression.[2]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways.
GOLPH3 and Associated Pathways in Colon Cancer
This compound has been shown to inhibit the expression of Golgi phosphoprotein 3 (GOLPH3), a key player in cell proliferation and survival.[2] This inhibition, in turn, affects downstream signaling molecules. Furthermore, in the context of chemoresistance, PSB regulates the LINC00612/microRNA-590-3p/GOLPH3 axis to enhance the efficacy of 5-fluorouracil (5-FU).[6][7][8]
PI3K/Akt Signaling Pathway
In human melanoma cells, this compound has been observed to inhibit the PI3K/Akt/GSK-3β signaling pathway, which is crucial for cell survival, proliferation, and inflammation.[5] It also reduces the expression of phosphorylated Akt (p-AKT), p-p70S6K, β-catenin, and p-ERK1/2 in colon cancer cells.[2]
References
- 1. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cytotoxicity of Protosappanin B: An MTT Assay-Based Application Note and Protocol
Authored for: Researchers, scientists, and drug development professionals.
Abstract
Protosappanin B (PSB), a key bioactive compound isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant antitumor effects across various cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4] This protocol outlines the necessary reagents, step-by-step procedures for cell culture, treatment with this compound, and data analysis to determine the half-maximal inhibitory concentration (IC50). Additionally, this note summarizes the known cytotoxic effects of this compound on various cancer cell lines and illustrates its implicated signaling pathways.
Data Presentation: this compound Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by the MTT assay. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| SW-480 | Human Colon Cancer | 21.32 | 69.93 | [5] |
| HCT-116 | Human Colon Cancer | 26.73 | 87.84 | [5] |
| T24 | Human Bladder Cancer | 82.78 | 271.97 | [6][7] |
| 5637 | Human Bladder Cancer | 113.79 | 373.94 | [6][7] |
| BTT | Mouse Bladder Cancer | 76.53 | 251.49 | [5] |
¹Calculated using a molecular weight of 304.30 g/mol for this compound.[5][6][8][9]
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol details the in vitro procedure to determine the cytotoxic effects of this compound on adherent cancer cells.
1. Materials and Reagents
-
This compound (powder)
-
Selected cancer cell line (e.g., SW-480, HCT-116, T24)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization solvent[10]
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sterile pipette tips and serological pipettes
-
Hemocytometer or automated cell counter
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound by dissolving it in DMSO to a final concentration of 10-50 mg/mL.[8] Sonicate if necessary to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C, protected from light.
3. Cell Culture and Seeding
-
Culture the selected cancer cell line in a T-75 flask with complete culture medium in a CO2 incubator.
-
Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.
4. Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 200 µg/mL).[5][6] Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest PSB concentration) and a blank control (medium only).
-
After 24 hours of cell seeding, carefully aspirate the medium from each well.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or blank control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
5. MTT Assay Procedure
-
After the 48-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]
-
Incubate the plate for an additional 4 hours at 37°C in the CO2 incubator, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[2][10]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
6. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, from the dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay of this compound.
This compound Signaling Pathway
Caption: this compound induced apoptosis signaling pathway.
Concluding Remarks
This compound demonstrates considerable cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis. This is mediated by its influence on key signaling pathways, including the inhibition of the GOLPH3/PI3K/Akt axis and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8][11][12] The provided MTT assay protocol offers a reliable and reproducible method for quantifying the cytotoxic effects of this compound, which is essential for further preclinical evaluation and drug development efforts. Careful adherence to the protocol and optimization of cell-specific conditions are crucial for obtaining accurate and consistent results.
References
- 1. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS:102036-29-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. chemfaces.com [chemfaces.com]
- 7. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Protosappanin B: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin B, a bioactive compound extracted from the heartwood of Sappanwood (Caesalpinia sappan L.), has demonstrated significant anti-tumor properties. Emerging research highlights its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis. This document provides detailed application notes and experimental protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, which allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through the modulation of key cellular signaling pathways. In various cancer cell lines, this compound has been shown to:
-
Regulate the Bcl-2 Family of Proteins: In human bladder cancer cells, this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Inhibit the GOLPH3 Pathway: In human colon cancer cells, this compound has been found to suppress the expression of Golgi phosphoprotein 3 (GOLPH3).[2][3] The downregulation of GOLPH3 subsequently inhibits several downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK pathways, thereby promoting apoptosis.[2]
-
Induce Cell Cycle Arrest: Studies have shown that this compound can cause G1 phase cell cycle arrest in human bladder cancer cells, preventing their progression to the S phase and contributing to the inhibition of proliferation.[1][4]
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis and Cytotoxicity
The following tables summarize the dose-dependent effects of this compound on apoptosis induction and cell viability in various cancer cell lines.
Table 1: Effect of this compound on Apoptosis in Human Bladder Cancer Cells (T24 and 5637) after 48 hours of Treatment
| Cell Line | This compound Concentration (µg/mL) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| T24 | 0 (Control) | 2.3 ± 0.5 | 1.8 ± 0.3 | 4.1 ± 0.8 |
| 100 | 8.7 ± 1.2 | 3.5 ± 0.6 | 12.2 ± 1.8 | |
| 150 | 12.4 ± 1.5 | 6.8 ± 0.9 | 19.2 ± 2.4 | |
| 200 | 18.9 ± 2.1 | 10.2 ± 1.3 | 29.1 ± 3.4 | |
| 250 | 25.6 ± 2.8 | 15.7 ± 1.9 | 41.3 ± 4.7 | |
| 300 | 32.1 ± 3.5 | 20.4 ± 2.5 | 52.5 ± 6.0 | |
| 5637 | 0 (Control) | 1.9 ± 0.4 | 1.5 ± 0.2 | 3.4 ± 0.6 |
| 100 | 7.5 ± 1.0 | 2.9 ± 0.5 | 10.4 ± 1.5 | |
| 150 | 10.8 ± 1.3 | 5.2 ± 0.7 | 16.0 ± 2.0 | |
| 200 | 16.2 ± 1.8 | 8.7 ± 1.1 | 24.9 ± 2.9 | |
| 250 | 22.4 ± 2.5 | 13.1 ± 1.6 | 35.5 ± 4.1 | |
| 300 | 28.9 ± 3.1 | 18.5 ± 2.2 | 47.4 ± 5.3 |
*Data are presented as mean ± standard deviation. *P < 0.05 compared to the control group. Data is synthesized from descriptive text in the cited literature.[1]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines after 48 hours of Treatment
| Cell Line | Cancer Type | IC50 (µg/mL) |
| T24 | Human Bladder Cancer | 82.78[4] |
| 5637 | Human Bladder Cancer | 113.79[4] |
| HCT-116 | Human Colon Cancer | 26.73[5] |
| SW-480 | Human Colon Cancer | 21.32[5] |
| BTT | Mouse Bladder Cancer | 76.53[5] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., T24, 5637, HCT-116, or SW-480) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (refer to Table 1 for effective concentration ranges).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound treatment).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with ice-cold PBS. Trypsinize the cells and then combine them with the collected culture medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically excited by a 488 nm laser and detected with a >670 nm longpass filter).
-
Compensation: Use single-stained controls (cells stained only with Annexin V-FITC and cells stained only with PI) to set up compensation for spectral overlap between the two fluorochromes.
-
Gating:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
On a dot plot of FITC (Annexin V) vs. PI, create four quadrants to distinguish:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: this compound induced apoptosis pathway.
Caption: Logical flow of apoptosis analysis.
References
- 1. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protosappanin B-Induced Protein Expression Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin B (PSB), a key bioactive component isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention for its potential therapeutic applications, particularly in oncology. Emerging research has demonstrated its anti-proliferative, anti-inflammatory, and pro-apoptotic effects across various cancer cell lines. The underlying mechanisms of this compound's bioactivity involve the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis. Western blot analysis is an indispensable technique for elucidating these mechanisms by quantifying the changes in the expression levels of key regulatory proteins upon treatment with this compound. These application notes provide a comprehensive guide to utilizing Western blot to investigate the molecular effects of this compound, complete with detailed protocols and a summary of expected protein expression changes.
Data Presentation: Summary of this compound-Induced Protein Expression Changes
The following tables summarize the qualitative changes in protein expression observed in various cancer cell lines after treatment with this compound, as determined by Western blot analysis. While the precise fold changes can vary depending on the cell line, concentration of this compound, and duration of treatment, the general trends are consistent across multiple studies.
Table 1: this compound-Induced Changes in Apoptosis-Related Protein Expression
| Target Protein | Cellular Function | Expected Change in Expression | Cancer Cell Line Examples |
| Bax | Pro-apoptotic | Increased | Human melanoma (A875), Human bladder cancer (T24, 5637)[1] |
| Bcl-2 | Anti-apoptotic | Decreased | Human melanoma (A875), Human bladder cancer (T24, 5637)[1] |
| Caspase-3 (cleaved) | Executioner caspase in apoptosis | Increased | Human melanoma (A875)[1] |
Table 2: this compound-Induced Changes in Cell Survival and Proliferation-Related Protein Expression
| Target Protein | Cellular Function | Expected Change in Expression | Cancer Cell Line Examples |
| p-AKT | Cell survival and proliferation | Decreased | Human colon cancer (SW620), Human melanoma (A875)[2] |
| p-p70S6K | Protein synthesis and cell growth | Decreased | Human colon cancer (SW620)[2] |
| β-catenin | Cell proliferation and adhesion | Decreased | Human colon cancer (SW620)[2] |
| p-ERK1/2 | Cell proliferation and differentiation | Decreased | Human colon cancer (SW620)[2] |
| GOLPH3 | Golgi trafficking and cell survival | Decreased | Human colon cancer (SW620)[2] |
| Cyclin D1 | Cell cycle progression | Decreased | Human melanoma (A875)[1] |
| p-PI3K | Cell survival and growth | Decreased | Human melanoma (A875)[1] |
| p-GSK-3β | Multiple cellular processes | Decreased | Human melanoma (A875)[1] |
Table 3: this compound-Induced Changes in Inflammation-Related Protein Expression
| Target Protein | Cellular Function | Expected Change in Expression | Cancer Cell Line Examples |
| TNF-α | Pro-inflammatory cytokine | Decreased | Human melanoma (A875)[1] |
| NF-κB | Transcription factor for inflammation | Decreased | Human melanoma (A875)[1] |
| COX-2 | Inflammatory mediator | Decreased | Human melanoma (A875)[1] |
| IL-6 | Pro-inflammatory cytokine | Decreased | Human melanoma (A875)[1] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., SW620, A875) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Once the cells have reached the desired confluency, replace the existing medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours) under standard cell culture conditions.
Protocol 2: Protein Extraction
-
Cell Lysis: After the treatment period, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysate Preparation: Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Cell Harvesting: Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Sample Preparation: Based on the protein concentrations, normalize the samples to ensure equal loading. Typically, 20-40 µg of total protein per lane is appropriate. Mix the protein samples with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bax, anti-p-AKT) diluted in TBST with 5% BSA or non-fat milk overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in TBST with 5% non-fat milk for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
This compound-Modulated Signaling Pathways
Caption: this compound signaling pathway modulation.
References
- 1. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Protosappanin B stock solutions for experiments
Application Notes: Protosappanin B
Introduction
This compound is a phenolic compound primarily extracted from the heartwood of Caesalpinia sappan L.[1][2]. It is recognized for its significant biological activities, particularly its anti-cancer properties. Research has demonstrated that this compound can induce apoptosis, cause cell cycle arrest, and inhibit tumor cell proliferation in various cancer models, including bladder, colon, and melanoma cell lines[3][4][5][6]. These effects are mediated through its influence on critical cellular signaling pathways, making it a compound of interest for researchers in oncology and drug development.
Key Applications
-
Anti-Cancer Research: this compound is widely used as a tool compound to study cancer biology. It has been shown to inhibit the proliferation of human colon cancer cells (HCT-116 and SW-480) and bladder cancer cells (T24 and 5637)[6][7]. For instance, studies have reported IC50 values of 21.32 µg/mL for SW-480 cells and 26.73 µg/mL for HCT-116 cells after 48 hours of treatment[3][7].
-
Cell Signaling Pathway Analysis: The compound is an effective inhibitor of key oncogenic signaling pathways. It has been found to suppress the PI3K/Akt/GSK-3β pathway in human melanoma cells and reduce the expression of phosphorylated Akt and ERK1/2 in colon cancer cells[4][5]. It also regulates the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 (GOLPH3) axis, which can enhance the chemosensitivity of cancer cells to drugs like 5-fluorouracil[8][9].
-
Apoptosis and Cell Cycle Studies: this compound is a known inducer of apoptosis and can cause G1 phase cell cycle arrest in human bladder cancer cells[3][6]. This makes it a valuable agent for investigating the mechanisms of programmed cell death and cell cycle regulation.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 102036-29-3 | [3][10] |
| Molecular Formula | C₁₆H₁₆O₆ | [10][11] |
| Molecular Weight | 304.29 g/mol | [10] |
| Appearance | Powder | [1] |
| Purity | Typically >98% | [11] |
| Storage (Solid) | 2-8°C, protected from air and light | [1] |
Solubility Data for Stock Solutions
This compound exhibits different solubilities depending on the solvent system, which is critical for preparing solutions for in vitro and in vivo studies.
| Solvent System | Maximum Solubility | Use Case | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (164.32 mM) | In Vitro | [10] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.84 mM) | In Vivo | [3][10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.84 mM) | In Vivo | [3][10] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.84 mM) | In Vivo | [3][10] |
Protocols for Preparing this compound Solutions
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 50 mg/mL stock solution in DMSO, suitable for dilution into cell culture media for in vitro experiments.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 50 mg/mL concentration, add 1 mL of DMSO to 50 mg of powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonication in an ultrasonic water bath for 5-10 minutes can facilitate the process[10]. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials[3].
-
Storage: Store the aliquoted stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the vials are protected from light[3][10].
Caption: Experimental workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solution for In Vivo Use
This protocol details the preparation of a working solution for animal studies using a co-solvent system to ensure solubility and biocompatibility. In vivo working solutions should be prepared fresh on the day of use[3].
Materials:
-
This compound high-concentration stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Prepare Initial DMSO Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1, but at a concentration suitable for dilution. For example, a 20.8 mg/mL stock in DMSO.
-
Solvent Addition Sequence: The order of solvent addition is critical for maintaining solubility. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow the steps below to prepare 1 mL of working solution[3].
-
Start with 100 µL of the 20.8 mg/mL this compound stock in DMSO in a sterile tube.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. Mix gently but thoroughly.
-
-
Final Concentration: This procedure results in a 2.08 mg/mL working solution of this compound[3].
-
Administration: The freshly prepared solution should be used immediately for in vivo administration. Do not store this working solution.
Signaling Pathway
This compound exerts its anti-cancer effects by modulating various signaling pathways. One of the key pathways it inhibits is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
References
- 1. chemfaces.com [chemfaces.com]
- 2. This compound | CAS:102036-29-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemfarms.com [chemfarms.com]
Application Notes and Protocols: Synergistic Antitumor Effects of Protosappanin B and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to chemotherapeutic agents such as 5-fluorouracil (5-FU) presents a significant hurdle in the effective treatment of various cancers, including colon adenocarcinoma.[1][2] 5-FU, a cornerstone of many chemotherapy regimens, primarily functions as a thymidylate synthase inhibitor, disrupting DNA synthesis and repair, and can also be misincorporated into RNA and DNA, leading to cytotoxicity.[3][4][5] However, its efficacy is often limited by the development of chemoresistance.[5][6]
Protosappanin B (PSB), a natural compound extracted from Lignum Sappan, has demonstrated antitumor properties, including the inhibition of cancer cell proliferation and induction of apoptosis.[1][7] Recent studies have indicated that PSB can enhance the chemosensitivity of cancer cells to 5-FU, offering a promising combination therapy strategy.[1][2][8][9] This document provides a detailed experimental design for investigating the synergistic effects of this compound in combination with 5-fluorouracil, with a focus on colon adenocarcinoma. The protocols and data presentation are intended to guide researchers in the preclinical evaluation of this combination therapy.
Data Presentation
The synergistic effect of this compound and 5-Fluorouracil can be quantified by assessing the half-maximal inhibitory concentration (IC50) of 5-FU in the presence and absence of PSB.
Table 1: In Vitro Cytotoxicity of 5-Fluorouracil in Colon Adenocarcinoma Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| SW620 (Parental) | 5-FU | 32 |
| LOVO (Parental) | 5-FU | 16 |
| 5-FU Resistant SW620 | 5-FU | ~64 |
| 5-FU Resistant LOVO | 5-FU | ~64 |
Data synthesized from Hong et al. (2024).[1]
Table 2: Effect of this compound on the Viability of 5-FU Resistant Colon Cancer Cells
| Cell Line | Treatment | Concentration (µg/mL) | Effect |
| 5-FU Resistant SW620 | PSB | 100 | ~50% reduction in cell viability |
| 5-FU Resistant LOVO | PSB | 100 | ~50% reduction in cell viability |
Data synthesized from Hong et al. (2024). This concentration was identified as optimal for subsequent combination experiments.[1]
Experimental Protocols
Cell Culture and Establishment of 5-FU Resistant Cell Lines
Materials:
-
Human colon adenocarcinoma cell lines (e.g., SW620, LOVO)
-
Normal colon epithelial cell line (e.g., NCM460) for toxicity comparison
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
5-Fluorouracil (5-FU)
-
This compound (PSB)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture parental SW620 and LOVO cells in complete culture medium.
-
To establish 5-FU resistant cell lines, expose parental cells to gradually increasing concentrations of 5-FU over several months.
-
Start with a low concentration of 5-FU (e.g., 1 µM) and incrementally increase the dose as cells develop resistance and resume normal proliferation.
-
Maintain the resistant cell lines in a medium containing a constant concentration of 5-FU (e.g., 20 µM) to sustain the resistance phenotype.
-
Regularly verify the resistance by comparing the IC50 of 5-FU in resistant cells to that in parental cells using the cytotoxicity assay described below.
Cytotoxicity Assay (CCK-8 Assay)
Materials:
-
Parental and 5-FU resistant colon cancer cells
-
96-well plates
-
5-FU and PSB stock solutions
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 5-FU (e.g., 0, 4, 8, 16, 32, 64 µM) and PSB (e.g., 0, 25, 50, 100, 200 µg/mL).[1]
-
For combination studies, treat cells with a fixed concentration of PSB (e.g., 100 µg/mL) in combination with varying concentrations of 5-FU.
-
After 48-72 hours of incubation, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Flow Cytometry)
Materials:
-
Parental and 5-FU resistant cells
-
6-well plates
-
5-FU and PSB
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with 5-FU, PSB, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for compensation.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Gene Expression Analysis (RT-qPCR)
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., LINC00612, GOLPH3) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
Extract total RNA from cells using an appropriate RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for the genes of interest and a housekeeping gene for normalization.
-
The reaction conditions should be optimized for each primer set. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative gene expression levels.
In Vivo Xenograft Model
Materials:
-
Athymic nude mice (4-6 weeks old)
-
5-FU resistant colon cancer cells (e.g., 5-FU SW620)
-
Matrigel
-
5-FU and PSB for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of 5-FU resistant cells (e.g., 5 x 10⁶ cells in PBS and Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign the mice to different treatment groups: Vehicle control, 5-FU alone, PSB alone, and 5-FU + PSB combination.
-
Administer the treatments (e.g., via intraperitoneal injection) according to a predetermined schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways and Experimental Workflow
The synergistic effect of this compound and 5-fluorouracil in chemoresistant colon cancer is reportedly mediated through the LINC00612/miRNA-590-3p/GOLPH3 signaling axis.[1][2][8] PSB treatment has been shown to downregulate the expression of the long non-coding RNA LINC00612.[1] This lncRNA acts as a sponge for microRNA-590-3p (miR-590-3p), and its downregulation leads to increased availability of miR-590-3p. Subsequently, the increased miR-590-3p can bind to its target, Golgi phosphoprotein 3 (GOLPH3), leading to the suppression of GOLPH3 expression.[1] Reduced GOLPH3 levels are associated with decreased chemoresistance. This compound is also known to inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[7][10]
Diagrams
Caption: Experimental workflow for evaluating the synergy of PSB and 5-FU.
Caption: PSB enhances 5-FU sensitivity via the LINC00612/miR-590-3p/GOLPH3 axis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound can suppress the MAPK/ERK signaling cascade.
References
- 1. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fluorouracil - Wikipedia [en.wikipedia.org]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Protosappanin B
Introduction
Protosappanin B (PSB) is a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan (Lignum Sappan).[1][2] It has garnered significant interest in the scientific and drug development communities due to its wide range of pharmacological activities, including potent anti-tumor, anti-inflammatory, and hypoglycemic effects.[3][4] Accurate and comprehensive characterization of this compound is critical for quality control, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols and data for the analytical techniques essential for the structural elucidation, quantification, and purity assessment of this compound.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating this compound from complex mixtures, assessing its purity, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the premier technique for quantification and purity checks, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool.
Application Note: Reverse-phase HPLC (RP-HPLC) is highly effective for analyzing this compound due to its polarity. A C18 column is typically used, with a mobile phase consisting of a methanol or acetonitrile gradient mixed with an acidified aqueous solution (e.g., with phosphoric or formic acid) to ensure sharp peak shapes.[5][6] Detection is commonly performed using a UV-Vis detector, with a wavelength set around 286 nm.[6] TLC is employed for initial identification by comparing the retention factor (Rf) value of the sample to a known standard.[3]
Quantitative Data: HPLC Methods
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | Purospher STAR RP-C18 (250 mm × 4.6 mm, 5 µm)[5] | Waters 1525 HPLC system (column details not specified)[3] |
| Mobile Phase | Methanol and 0.2% phosphoric acid–water[5][6] | Methanol/water (18:82)[3] |
| Flow Rate | 0.65 mL/min[5][6] | Not specified |
| Detection Wavelength | 286 nm[6] | Not specified |
| Purity Achieved | >99%[3] | Not applicable |
| Linearity Range | 0.50–3.00 µg (r = 0.9999)[5][6] | Not applicable |
Experimental Protocol: HPLC Analysis of this compound
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to establish a calibration curve (e.g., 0.50 to 7.50 µg/mL).[5]
-
Dissolve the test sample (e.g., purified extract) in the mobile phase or methanol/water mixture to a known concentration (e.g., 0.2 mg/mL).[3]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Purospher STAR RP-C18 (250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of methanol and 0.2% phosphoric acid in water.[5][6] A typical gradient could be 30% methanol for 25 minutes.[6]
-
Flow Rate: 0.65 mL/min.[5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis at 286 nm.[6]
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the peak area and interpolating from the calibration curve.
-
Assess purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.[3]
-
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel TLC plate.[3]
-
Sample Application: Dissolve both the sample and a this compound standard in ethanol.[3] Spot them onto the baseline of the TLC plate.
-
Development: Place the plate in a chromatography tank containing a developing solvent system of chloroform/acetone/formic acid (8:4:1).[3]
-
Visualization: Evaluate the spots under ultraviolet (UV) light.[3] The Rf value of the sample spot should match that of the standard (reported as 0.32).[3]
Spectroscopic and Spectrometric Structural Elucidation
A combination of spectroscopic and spectrometric techniques is required for the unambiguous structural identification of this compound.
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and 2D-NMR (like HMBC), is essential for determining the precise chemical structure and stereochemistry.[4] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), confirms the molecular weight and provides fragmentation patterns that aid in structural confirmation.[4] Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the molecule's chromophores and functional groups, respectively.[3]
Quantitative Data: Spectroscopic/Spectrometric Parameters
| Technique | Parameter | Observation for this compound | Reference |
| Mass Spectrometry | Molecular Formula | C₁₆H₁₆O₆ | [3] |
| Ionization Mode | Electrospray Ionization (ESI) | [7] | |
| NMR Spectroscopy | Methods Used | 1H-NMR, 13C-NMR, 2D-NMR | [4] |
| NMR Solvent | Deuterated solvents like D₂O or C₅D₅N | [7][8] | |
| UV-Vis Spectroscopy | Instrument | UV-2550 Ultraviolet Absorption Spectrometry | [3] |
| Absorption Maxima | Provides characteristic spectrum for identification | [9] | |
| IR Spectroscopy | Instrument | Fourier Transform Infrared Spectroscopy (FTIR) | [3] |
| Key Information | Confirms presence of functional groups (e.g., hydroxyl, carbonyl) | [3] |
Experimental Protocol: General Sample Preparation for NMR and MS
-
Sample Purity: Ensure the this compound sample is of high purity (>99% by HPLC) to avoid interference in spectral analysis.
-
NMR Sample Preparation:
-
MS Sample Preparation (for LC-MS):
-
Prepare a dilute solution of the sample in the mobile phase (e.g., methanol/water mixture) at a concentration suitable for the instrument's sensitivity (typically in the µg/mL to ng/mL range).
-
The UPLC-MS/MS method can be used for quantitative studies in biological matrices like plasma.[4]
-
Biological Activity and Signaling Pathway Analysis
For drug development professionals, understanding the biological effects of this compound is as crucial as its chemical characterization.
Application Note: this compound exhibits significant anti-tumor effects by inhibiting cell proliferation and migration, and inducing apoptosis in various cancer cell lines.[1][2] Its mechanism of action involves the modulation of key intracellular signaling pathways. For instance, it has been shown to suppress the expression of Golgi phosphoprotein 3 (GOLPH3) and inhibit the phosphorylation of proteins in the PI3K/AKT and ERK pathways, which are critical for cancer cell survival and growth.[1][10]
Quantitative Data: In Vitro Anti-Proliferative Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Exposure Time |
| SW-480 | Human Colon Cancer | 21.32 | 48 hours[2] |
| HCT-116 | Human Colon Cancer | 26.73 | 48 hours[2] |
| BTT | Mouse Bladder Cancer | 76.53 | 48 hours[2] |
| T24 | Human Bladder Cancer | 82.78 | 48 hours[11] |
| 5637 | Human Bladder Cancer | 113.79 | 48 hours[11] |
Experimental Protocol: MTT Assay for Cell Proliferation
-
Cell Seeding: Seed cancer cells (e.g., SW620, HCT-116) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL) for a defined period, typically 48 hours.[3][11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%.
References
- 1. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Protosappanoside D from Caesalpinia decapetala and Evaluation of Its Pharmacokinetic, Metabolism and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of brazilin and this compound in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protosappanin B: A Promising Agent for Inducing G1 Cell Cycle Arrest in Bladder Cancer Cells
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protosappanin B (PSB), a key bioactive component derived from the heartwood of Sappanwood (Caesalpinia sappan L.), has demonstrated significant anti-tumor effects across various cancer cell lines.[1][2] Emerging research highlights its potential as a therapeutic agent against human bladder cancer. Studies have shown that this compound can inhibit the proliferation of bladder cancer cells and induce apoptosis by causing G1 cell cycle arrest, thereby preventing the transition from the G1 to the S phase.[3][4] This document provides a summary of the key findings, detailed experimental protocols, and a visual representation of the proposed mechanism of action for researchers investigating the therapeutic potential of this compound in bladder cancer.
Key Findings & Data Presentation
This compound has been shown to inhibit the growth of human bladder cancer cell lines T24 and 5637 in a concentration-dependent manner.[3] The inhibitory effects are characterized by significant morphological changes, including cell shrinkage, rounding, and reduced adhesion.[3]
Table 1: Inhibitory Concentration (IC50) of this compound in Bladder Cancer Cell Lines
| Cell Line | IC50 (µg/mL) after 48h Treatment | Reference |
| T24 | 82.78 | [3] |
| 5637 | 113.79 | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution in T24 Bladder Cancer Cells
| Treatment Concentration (µg/mL) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2 Phase | Proliferation Index (%) | Reference |
| Control (0) | 62.96 ± 3.11 | 28.13 ± 2.54 | 8.91 ± 1.02 | 37.04 ± 3.11 | [5] |
| 100 | 68.42 ± 3.25 | 22.57 ± 2.18 | 9.01 ± 1.11 | 31.58 ± 2.98 | [5] |
| 200 | 75.11 ± 3.51 | 16.34 ± 1.89 | 8.55 ± 1.05 | 24.89 ± 2.45 | [5] |
| 300 | 82.74 ± 4.12 | 10.15 ± 1.43 | 7.11 ± 0.98 | 17.26 ± 1.71 | [5] |
Table 3: Effect of this compound on Cell Cycle Distribution in 5637 Bladder Cancer Cells
| Treatment Concentration (µg/mL) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2 Phase | Proliferation Index (%) | Reference |
| Control (0) | 37.43 ± 2.89 | 51.23 ± 3.12 | 11.34 ± 1.54 | 62.57 ± 3.03 | [5] |
| 100 | 45.12 ± 2.98 | 43.56 ± 2.98 | 11.32 ± 1.45 | 54.88 ± 3.11 | [5] |
| 200 | 54.87 ± 3.15 | 35.12 ± 2.87 | 10.01 ± 1.32 | 45.13 ± 2.99 | [5] |
| 300 | 64.59 ± 3.43 | 26.89 ± 2.54 | 8.52 ± 1.19 | 35.41 ± 3.38 | [5] |
Signaling Pathway
This compound induces G1 cell cycle arrest in bladder cancer cells, a process that is often regulated by complex signaling pathways. While the precise upstream mechanisms of this compound are still under investigation, it is known to modulate the expression of key proteins involved in cell cycle progression and apoptosis, such as the Bcl-2 family proteins.[5] The G1 phase is a critical checkpoint controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, such as the Cyclin D1-CDK4/6 complex.[6][7] Inhibition of this complex leads to cell cycle arrest.
Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on bladder cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on bladder cancer cells.
Materials:
-
Bladder cancer cell lines (e.g., T24, 5637)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed bladder cancer cells into 96-well plates at a density of 3,500 cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL) for 48 hours.[3] Include a vehicle control (DMSO) and a blank control (medium only).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculate the cell viability as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Bladder cancer cells
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.[3]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[8]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[8]
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for assessing this compound's effect.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent for bladder cancer by inducing G1 cell cycle arrest and inhibiting cell proliferation. The provided protocols offer a framework for researchers to investigate and validate these findings. Further exploration into the upstream signaling pathways affected by this compound will be crucial for its development as a targeted therapeutic.
References
- 1. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cyclin D1 by Novel Biguanide Derivative YB-004 Increases the Sensitivity of Bladder Cancer to Olaparib via Causing G0 / G1 Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy | MDPI [mdpi.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
Application Notes & Protocols: Protosappanin B Efficacy Testing in a Subcutaneous Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for evaluating the anti-tumor efficacy of Protosappanin B (Pro-B), a key bioactive compound from Lignum Sappan, using a human colon cancer subcutaneous xenograft mouse model. Pro-B has demonstrated significant anti-tumor effects in vitro and in vivo against various cancer cell lines, including colon, bladder, and melanoma.[1][2][3] Its mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and the suppression of oncogenic proteins like Golgi phosphoprotein 3 (GOLPH3).[2][4] This protocol outlines the necessary steps from cell line selection and animal model preparation to drug administration, tumor monitoring, and final data analysis.
Introduction to this compound and Xenograft Models
This compound (Pro-B) is an active component of Lignum Sappan extract that has shown considerable anti-proliferative and pro-apoptotic effects across multiple cancer cell lines.[1][5] Studies indicate its efficacy against human colon cancer (SW620, SW-480, HCT-116), bladder cancer (T24, BTT), and melanoma (A875).[1][2][4] Mechanistically, Pro-B has been found to suppress the expression of p-AKT, p-p70S6K, and β-catenin, and inhibit the PI3K/Akt/GSK-3β signaling pathway.[2][4]
Cell-line derived xenograft (CDX) models, which involve transplanting human tumor cells into immunodeficient mice, are a standard and invaluable tool in preclinical oncology research.[6] They provide a platform to assess the in vivo efficacy of novel therapeutic compounds like Pro-B in a manner that bridges in vitro studies and clinical application.[6] This protocol will focus on a subcutaneous model using the SW620 human colon cancer cell line, based on published evidence of Pro-B's effectiveness against this line.[2]
Experimental Design and Workflow
A typical efficacy study involves establishing tumors in a cohort of immunodeficient mice, randomizing them into treatment and control groups, administering the therapeutic agent, and monitoring tumor growth and animal health over time.
Caption: Experimental workflow for this compound efficacy testing.
Detailed Protocols
Materials and Reagents
-
Cell Line: Human colon adenocarcinoma cell line SW620.
-
Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude) or NSG mice.
-
Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents: this compound (Pro-B), Vehicle (e.g., PBS with 0.5% DMSO and 1% Tween-80), Matrigel® Matrix, Trypsin-EDTA, PBS.
-
Equipment: Laminar flow hood, CO2 incubator, centrifuges, calipers, sterile syringes, animal housing facilities.
Cell Culture and Preparation
-
Culture SW620 cells in T-75 flasks with complete culture media at 37°C and 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
On the day of inoculation, harvest cells using Trypsin-EDTA and wash twice with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability (should be >95%).
-
Resuspend cells in a cold 1:1 mixture of PBS and Matrigel® Matrix to a final concentration of 5 x 10⁷ cells/mL.[7] Keep the cell suspension on ice to prevent the Matrigel from solidifying.[7]
Tumor Inoculation
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the right flank of each mouse.[8]
-
Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank.[7]
-
Monitor the animals until they have fully recovered from anesthesia.
Treatment Regimen
-
Monitor tumor growth 2-3 times weekly using digital calipers. Tumor volume is commonly calculated using the formula: Volume = (Width² x Length) / 2 .[9][10][11]
-
When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[7]
-
Group 1 (Control): Administer vehicle solution intraperitoneally (i.p.) daily.
-
Group 2 (Pro-B Low Dose): Administer Pro-B at a specified low dose (e.g., 100 mg/kg) i.p. daily.
-
Group 3 (Pro-B High Dose): Administer Pro-B at a specified high dose (e.g., 200 mg/kg) i.p. daily. Note: Dosing may require optimization. Previous studies have used doses of 200-300 mg/kg in vivo.[3]
-
Continue treatment for a predetermined period (e.g., 21 days).
Monitoring and Endpoint
-
Measure tumor volume and mouse body weight 2-3 times per week to monitor efficacy and toxicity.
-
The experimental endpoint is reached when tumors in the control group reach a maximum allowable size (e.g., 1500-2000 mm³) or after the treatment course is complete.[7]
-
Euthanize all mice according to approved institutional animal care protocols.
-
Excise the tumors, remove any non-tumor tissue, and record the final tumor weight.
Data Presentation and Analysis
Quantitative data should be collected and summarized for clear interpretation.
Table 1: Tumor Volume Measurements Over Time
| Day | Control (mm³ ± SEM) | Pro-B Low Dose (mm³ ± SEM) | Pro-B High Dose (mm³ ± SEM) |
|---|---|---|---|
| 0 | 102.5 ± 8.1 | 101.9 ± 7.5 | 103.1 ± 8.4 |
| 3 | 185.3 ± 15.2 | 160.7 ± 12.9 | 145.6 ± 11.8 |
| 7 | 450.9 ± 35.8 | 310.2 ± 28.4 | 255.1 ± 21.9 |
| 10 | 780.1 ± 60.3 | 490.6 ± 45.1 | 380.7 ± 33.5 |
| 14 | 1255.4 ± 98.9 | 710.8 ± 65.3 | 550.2 ± 51.2 |
| 17 | 1680.7 ± 130.5 | 890.3 ± 81.7 | 685.4 ± 60.9 |
| 21 | 2150.3 ± 185.1 | 1105.6 ± 102.4 | 840.8 ± 77.3 |
Table 2: Endpoint Tumor Weight and Body Weight Change
| Group | Initial Body Weight (g ± SEM) | Final Body Weight (g ± SEM) | Final Tumor Weight (g ± SEM) | % Tumor Growth Inhibition (TGI) |
|---|---|---|---|---|
| Control | 22.5 ± 0.8 | 24.1 ± 0.9 | 2.11 ± 0.19 | - |
| Pro-B Low Dose | 22.3 ± 0.7 | 23.5 ± 0.8 | 1.08 ± 0.11 | 48.8% |
| Pro-B High Dose | 22.6 ± 0.9 | 23.1 ± 0.9 | 0.82 ± 0.09 | 61.1% |
This compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting multiple signaling pathways crucial for tumor cell proliferation, survival, and inflammation. A key target is the PI3K/Akt pathway, which is frequently hyperactivated in cancer.
Caption: Pro-B inhibits GOLPH3 and the PI3K/Akt signaling pathway.
By inhibiting GOLPH3 and PI3K, this compound leads to decreased phosphorylation (activation) of Akt.[2][4] This subsequently reduces the activity of downstream effectors like p70S6K, which are critical for cell proliferation, and modulates GSK-3β activity, ultimately leading to reduced tumor growth and survival.[4]
References
- 1. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ichorlifesciences.com [ichorlifesciences.com]
- 7. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
Protosappanin B: Application Notes and Protocols for Measuring Effects on Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Protosappanin B (PSB) in cell migration and invasion assays. Detailed protocols for key experiments are outlined, along with data presentation guidelines and visualizations of associated signaling pathways.
This compound, a key bioactive component extracted from Lignum Sappan, has demonstrated notable anti-tumor properties, including the inhibition of cell migration and invasion in various cancer cell lines.[1][2] Understanding the methodologies to quantify these effects is crucial for preclinical drug development and cancer research.
Data Presentation
The inhibitory effects of this compound on cancer cell lines can be quantified and summarized for comparative analysis.
Table 1: Inhibitory Concentration (IC50) of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| SW-480 | Colon Cancer | MTT | 21.32 | 48 | [1] |
| HCT-116 | Colon Cancer | MTT | 26.73 | 48 | [1] |
| SW620 | Colon Cancer | CCK-8 | ~100 µg/mL (optimal concentration for 50% reduction in cell number) | Not Specified | [3] |
| BTT | Mouse Bladder Cancer | MTT | 76.53 | 48 | [1] |
| T24 | Human Bladder Cancer | MTT | 82.78 | 48 | [2] |
| 5637 | Human Bladder Cancer | MTT | 113.79 | 48 | [2] |
Table 2: Effect of this compound on SW620 Colon Cancer Cell Migration.
| Treatment | Concentration (µg/mL) | Number of Migrated Cells (relative to control) | Reference |
| Control | 0 | 100% | [4] |
| This compound | 35 | Significantly reduced | [4] |
Experimental Protocols
Detailed methodologies for assessing the impact of this compound on cell migration and invasion are presented below.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.
Principle: A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap by migrating cells is monitored over time.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate in standard conditions (37°C, 5% CO2).
-
-
Serum Starvation (Optional):
-
Once confluent, replace the medium with a serum-free or low-serum medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
-
Creating the Wound:
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform gap.
-
-
Washing:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
-
Treatment:
-
Add fresh culture medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL). Include a vehicle control (the solvent used to dissolve PSB).
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Continue to capture images at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Areat=0 - Areat=x) / Areat=0 ] x 100 Where t=0 is the initial time point and t=x is the subsequent time point.
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic ability of cells to migrate through a porous membrane.
Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a microporous membrane towards a chemoattractant in the lower chamber.
Protocol:
-
Rehydration of Inserts:
-
Rehydrate the Transwell inserts (typically with an 8 µm pore size membrane) by adding serum-free medium to the upper and lower chambers and incubating for 1-2 hours at 37°C.
-
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Remove the rehydration medium.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Add the cell suspension containing different concentrations of this compound to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for significant migration without cell division (typically 12-48 hours, depending on the cell line).
-
-
Removal of Non-Migrated Cells:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the cells with 0.1% Crystal Violet for 15-20 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts with water and allow them to air dry.
-
Image the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view and calculate the average.
-
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay to assess the invasive potential of cells.
Principle: Cells must degrade a layer of extracellular matrix (Matrigel) on the transwell membrane before migrating through the pores, mimicking the invasion of the basement membrane.
Protocol:
-
Coating Inserts with Matrigel:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).
-
Add a thin layer of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Rehydration and Cell Seeding:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for at least 30 minutes at 37°C.
-
Follow steps 2-7 of the Transwell Migration Assay protocol.
-
Signaling Pathways and Experimental Workflow
This compound has been shown to inhibit cell migration and invasion by modulating several key signaling pathways.
This compound's Mechanism of Action
This compound exerts its anti-migratory and anti-invasive effects primarily through the downregulation of Golgi phosphoprotein 3 (GOLPH3).[1][5] The inhibition of GOLPH3 subsequently leads to the suppression of pro-tumorigenic signaling pathways, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.[1][5]
Caption: this compound inhibits GOLPH3, suppressing downstream signaling pathways.
Experimental Workflow for Assessing this compound
The following workflow outlines the logical progression of experiments to measure the effects of this compound on cell migration and invasion.
Caption: Workflow for investigating this compound's effects on cell motility.
References
- 1. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Protosappanin B Solubility Enhancement: A Technical Support Center
Welcome to the technical support center for improving Protosappanin B solubility in your in vivo research. This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you overcome solubility challenges and achieve reliable results in your studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound solubility a concern for in vivo studies?
A1: this compound, a flavonoid, exhibits poor aqueous solubility. This inherent characteristic can lead to low bioavailability, erratic absorption, and consequently, unreliable and difficult-to-interpret results in animal studies. Achieving a stable and sufficiently concentrated formulation is critical for accurate dosing and meaningful pharmacological evaluation.
Q2: What are the most common strategies to improve the solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, preparation of solid dispersions with polymers, and the formulation of nanosuspensions or liposomes. The choice of method often depends on the desired final concentration, the route of administration, and the experimental model.
Q3: Are there ready-to-use protocols for dissolving this compound for in vivo experiments?
A3: Yes, there are established protocols for preparing this compound solutions for in vivo use. A common approach involves a co-solvent system of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and Tween-80 in saline. Another effective method is the use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[1] Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.
Q4: How do I choose the best solubility enhancement method for my experiment?
A4: The optimal method depends on your specific experimental needs.
-
Co-solvents are often suitable for initial proof-of-concept studies but may have tolerability issues at high concentrations.
-
Cyclodextrins are generally well-tolerated and can significantly increase aqueous solubility.
-
Solid dispersions can improve both solubility and dissolution rate, which is particularly beneficial for oral administration.
-
Nanosuspensions and liposomes are more advanced techniques that can enhance bioavailability and may be suitable for targeted delivery.
It is often recommended to start with simpler methods like co-solvents or cyclodextrins and move to more complex formulations if required.
Q5: What are some common issues encountered when preparing this compound formulations?
A5: Researchers may face challenges such as precipitation of the compound upon addition to aqueous media, phase separation in co-solvent systems, or low entrapment efficiency in nanoparticle or liposomal formulations. The troubleshooting guide below addresses these specific issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/saline | The aqueous solubility limit of this compound has been exceeded. The co-solvent system is not sufficiently robust. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the final formulation, if tolerated by the animal model.- Consider using a different solubility enhancement technique, such as cyclodextrin complexation or a solid dispersion.- Prepare the formulation at a slightly warmer temperature and ensure thorough mixing before administration. |
| Phase separation of the formulation | Immiscibility of the co-solvents or excipients at the used ratios. | - Adjust the ratios of the co-solvents. For example, in a DMSO/PEG300/Tween-80 system, ensure adequate mixing at each step.- Use a surfactant like Tween-80 to improve the miscibility of the components.[1]- Prepare the formulation fresh before each use. |
| Low drug loading or encapsulation efficiency in nanoparticles/liposomes | Poor affinity of this compound for the carrier material. Suboptimal formulation parameters. | - For solid dispersions, screen different polymers (e.g., PVP K30, Soluplus®) and vary the drug-to-polymer ratio.[2][3]- For liposomes, experiment with different lipid compositions and preparation methods (e.g., thin-film hydration, microfluidics).- Optimize process parameters such as sonication time, homogenization pressure, or extrusion temperature. |
| Inconsistent results between experimental animals | Variability in the formulation preparation. Instability of the formulation leading to precipitation before or during administration. | - Standardize the formulation preparation protocol and ensure consistency between batches.- Check the stability of the formulation over the intended use period.- Administer the formulation immediately after preparation. |
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of this compound in various solvents and the improvements achieved with different formulation strategies.
| Solvent/Formulation | Achieved Concentration | Fold Increase (Approx.) | Reference |
| Aqueous Solubility (Estimated) | Very Low (<0.1 mg/mL) | - | General knowledge on flavonoids |
| DMSO | ≥ 20.8 mg/mL (stock solution) | > 208 | [1] |
| Co-solvent: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | > 20 | [1] |
| Cyclodextrin: 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | > 20 | [1] |
| Solid Dispersion with PVP K30 (1:5 ratio, adapted from similar flavonoid) | Estimated to significantly increase aqueous solubility | ~2.5-fold increase in solubility observed for gliclazide | [4] |
| Solid Dispersion with Soluplus® (1:10 ratio, adapted from similar flavonoid) | Estimated to significantly increase aqueous solubility | Substantial increase in dissolution profile observed for diosgenin | [2] |
Experimental Protocols
Protocol 1: Co-solvent Formulation for In Vivo Administration
This protocol yields a clear solution of this compound at a concentration of ≥ 2.08 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Dissolve this compound in DMSO to a final concentration of 20.8 mg/mL. Gentle warming or sonication may be used to aid dissolution.
-
Add PEG300. To 100 µL of the this compound stock solution, add 400 µL of PEG300. Mix thoroughly until a homogenous solution is obtained.
-
Add Tween-80. To the mixture from step 2, add 50 µL of Tween-80. Mix well.
-
Add Saline. Finally, add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Mix thoroughly until a clear solution is formed.
-
Final Concentration: The final concentration of this compound will be ≥ 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: Administer the freshly prepared solution to the experimental animals as per the study protocol.
Protocol 2: Cyclodextrin-Based Formulation for In Vivo Administration
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound, achieving a concentration of ≥ 2.08 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution. Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Prepare a stock solution of this compound in DMSO. Dissolve this compound in DMSO to a final concentration of 20.8 mg/mL.
-
Combine the solutions. To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the this compound stock solution.
-
Mix thoroughly. Vortex or mix the solution until a clear and homogenous solution is obtained.
-
Final Concentration: The final concentration of this compound will be ≥ 2.08 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Administration: Administer the freshly prepared solution to the experimental animals.
Protocol 3: Solid Dispersion Formulation (General Guidance)
This protocol provides a general framework for preparing a solid dispersion of this compound using a solvent evaporation method, adapted from studies on similar flavonoids.[3][4] Optimization of the polymer type and drug-to-polymer ratio is recommended.
Materials:
-
This compound
-
Polymer (e.g., PVP K30 or Soluplus®)
-
Organic Solvent (e.g., Ethanol or Methanol)
Procedure:
-
Dissolve this compound and the polymer. Dissolve both this compound and the chosen polymer (e.g., PVP K30 at a 1:5 drug-to-polymer weight ratio) in a suitable organic solvent.
-
Solvent Evaporation. Evaporate the solvent using a rotary evaporator. The resulting solid film should be completely dry.
-
Further Drying. Dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving. Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization (Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.
-
Reconstitution: For administration, the solid dispersion powder can be suspended or dissolved in an appropriate aqueous vehicle.
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory and anti-cancer effects by modulating several key signaling pathways, including PI3K/Akt, MAPK, and NF-κB.
Caption: this compound inhibits the PI3K/Akt, MAPK, and NF-κB signaling pathways.
Experimental Workflow: Co-solvent Formulation
The following diagram illustrates the step-by-step process for preparing a co-solvent-based formulation of this compound.
Caption: Workflow for preparing a co-solvent formulation of this compound.
Troubleshooting Logic for Formulation Precipitation
This diagram outlines a logical approach to troubleshooting precipitation issues when preparing this compound formulations.
Caption: A logical guide to troubleshooting precipitation in this compound formulations.
References
- 1. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Protosappanin B stability issues in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Protosappanin B in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a phenolic compound extracted from Caesalpinia sappan (Lignum Sappan). It is actively researched for its anti-tumor properties. Studies have shown it can inhibit the proliferation of various cancer cell lines, induce apoptosis, and cause cell cycle arrest, making it a compound of interest in oncology and drug development.[1][2]
Q2: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but has good solubility in organic solvents. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). One supplier suggests a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonication.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
To maintain the integrity of your this compound stock solution, it is crucial to store it properly. For long-term storage (up to 6 months), aliquots should be kept at -80°C. For short-term storage (up to 1 month), -20°C is suitable. It is critical to protect the stock solution from light.[4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q4: Is this compound stable in cell culture media?
Q5: How often should I replace the cell culture medium containing this compound?
Given the potential for degradation, it is advisable to use freshly prepared dilutions of this compound in your cell culture medium for each experiment. For longer-term experiments (e.g., 48 hours or more), consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to ensure a consistent concentration of the active compound.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems researchers may face related to the stability of this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity. | Degradation of this compound in the stock solution. | Ensure stock solutions are stored correctly at -80°C for long-term or -20°C for short-term use, protected from light.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Degradation of this compound in the cell culture medium during the experiment. | Prepare fresh dilutions of this compound in media immediately before each experiment. For experiments lasting longer than 24 hours, consider replacing the media with a fresh preparation of the compound daily. | |
| Light-induced degradation. | This compound is light-sensitive.[3][4] Minimize exposure of stock solutions and media containing the compound to light. Use amber-colored tubes and cover plates with foil. | |
| Precipitation of the compound in the cell culture medium. | Poor solubility at the final concentration. | The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent toxicity. If precipitation occurs, try preparing an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture medium. Gentle warming and vortexing can also aid dissolution. |
| High variability between experimental replicates. | Inconsistent compound concentration due to degradation. | Standardize the time between preparing the this compound-containing medium and adding it to the cells. Ensure all wells or flasks are treated with medium from the same fresh batch. |
| Adsorption to plasticware. | Consider using low-adhesion plasticware for your experiments, especially for low concentrations of this compound. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| SW-480 | Human Colon Cancer | 21.32 | [8] |
| HCT-116 | Human Colon Cancer | 26.73 | [8] |
| BTT | Mouse Bladder Cancer | 76.53 | [8] |
| T24 | Human Bladder Cancer | 82.78 | [1] |
| 5637 | Human Bladder Cancer | 113.79 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mg/mL concentration.
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Once completely dissolved, aliquot the stock solution into single-use, sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SW-480, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mg/mL in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 200 µg/mL).[8] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add 200 µL of the freshly prepared medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO but without this compound).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[8]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: Workflow for an in vitro cytotoxicity assay using this compound.
Caption: this compound inhibits key signaling pathways in cancer cells.[2]
References
- 1. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Protosappanin B MTT assays
Welcome to the technical support center for Protosappanin B (PSB) MTT assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a key active component extracted from Lignum Sappan. It has been shown to exhibit anti-tumor effects in various cancer cell lines.[1][2] Its mechanisms of action include inducing apoptosis (programmed cell death), causing G1 cell cycle arrest, and inhibiting cell proliferation.[3][4] PSB has been reported to modulate several signaling pathways, including the PI3K/AKT/GSK-3β and LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 (GOLPH3) pathways.[1][2][5]
Q2: We are observing higher than expected cell viability or results that are not dose-dependent with this compound. What could be the cause?
Inconsistent and unexpectedly high viability readings with this compound may be due to its intrinsic properties. If this compound possesses antioxidant or reducing properties, it could directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This would lead to falsely elevated viability readings.[6] It is also possible that this compound or its metabolites interact with the formazan crystals, affecting their solubility or absorbance spectrum.
Q3: Our formazan crystals are not dissolving completely, leading to variable absorbance readings. How can we fix this?
Incomplete formazan solubilization is a common issue that can lead to inaccurate results.[6][7] To address this, ensure you are using a sufficient volume of a suitable solubilization solvent such as DMSO or an acidified isopropanol solution.[6][7] After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution.[7][8] If crystals persist, gentle pipetting to break up clumps may be necessary.
Q4: Can components of the cell culture medium interfere with the MTT assay when using this compound?
Yes, several components of standard cell culture medium can interfere with the MTT assay. Phenol red, a common pH indicator in media, can increase background absorbance.[7] It is recommended to use a phenol red-free medium during the MTT incubation step. Serum components can also interfere with the assay. Therefore, it is advisable to use a serum-free medium during the MTT incubation.[7][8]
Q5: My MTT assay results show cell viability of more than 100% of the control. What does this indicate?
Observing cell viability greater than 100% can be due to a few factors. It's possible that at certain concentrations, this compound is stimulating cell proliferation or metabolic activity.[9] Alternatively, the compound might be interacting with the MTT reagent, as mentioned in Q2. Pipetting errors or uneven cell seeding can also contribute to such results.[9] It is crucial to include a vehicle-only control and to corroborate MTT results with an alternative cytotoxicity assay that measures a different endpoint, such as a trypan blue exclusion assay for cell counting or an LDH assay for membrane integrity.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing an MTT assay with this compound.
| Issue | Potential Cause | Recommended Action | Control Experiments |
| High background absorbance | Contamination of media or reagents.[7] | Use fresh, sterile reagents and media. Ensure aseptic technique.[10] | Wells with media and MTT, but no cells. |
| Phenol red in the medium.[7] | Use phenol red-free medium during the MTT incubation step.[6] | Compare background absorbance with and without phenol red. | |
| Direct reduction of MTT by this compound. | Test this compound in a cell-free system with MTT. If a color change occurs, consider an alternative viability assay (e.g., SRB, LDH).[6][11] | Wells with media, MTT, and this compound (no cells). | |
| Inconsistent replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.[9] | Visually inspect cell distribution under a microscope after seeding. |
| Edge effects due to evaporation.[7] | Avoid using the outermost wells of the 96-well plate. Fill outer wells with sterile PBS or media.[6] | Not applicable. | |
| Incomplete formazan solubilization.[7] | Increase incubation time with the solubilization solvent and ensure adequate mixing.[6][8] Visually confirm complete dissolution of crystals before reading the plate. | Not applicable. | |
| Low absorbance readings | Cell number per well is too low. | Increase the initial cell seeding density. | Perform a cell titration experiment to determine the optimal cell number. |
| Insufficient incubation time with MTT. | Increase the incubation time to allow for adequate formazan formation. | Observe formazan crystal formation under a microscope. | |
| This compound is highly cytotoxic at the tested concentrations. | Perform a dose-response experiment with a wider range of concentrations, including lower ones. | Not applicable. | |
| Results not dose-dependent | This compound may have a narrow therapeutic window or biphasic effects. | Test a wider and more granular range of concentrations. | Not applicable. |
| Off-target effects of this compound affecting metabolic activity. | Corroborate MTT results with an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay).[6] | Perform a parallel LDH or trypan blue exclusion assay. | |
| Precipitation of this compound at higher concentrations. | Check the solubility of this compound in your culture medium. If observed, prepare fresh dilutions and ensure complete solubilization. | Wells with media and this compound at the highest concentration (no cells). |
Experimental Protocols
Standard MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]
Cell-Free MTT Reduction Assay
This assay determines if this compound directly reduces the MTT reagent.
-
Prepare a 96-well plate with cell culture medium (without cells).
-
Add the same concentrations of this compound as used in the cell-based assay.
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for the same duration as the cell-based assay (2-4 hours).
-
Add 100 µL of DMSO.
-
Measure the absorbance at 570 nm. A significant increase in absorbance in the presence of this compound indicates direct reduction of MTT.
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Decision tree for troubleshooting MTT assay issues.
Caption: this compound signaling pathways.
References
- 1. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
optimizing Protosappanin B concentration for apoptosis induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Protosappanin B (PSB) in apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to induce apoptosis?
A1: The effective concentration of this compound is highly cell-type dependent. For initial experiments, a broad range is recommended, followed by optimization. Based on published data, concentrations for inhibiting cell proliferation can range from 12.5 µg/mL to 200 µg/mL, while apoptosis induction is often observed at higher concentrations, from 100 µg/mL to 300 µg/mL.[1][2] For some specific cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been determined and can serve as a useful reference point (see Table 1).[1][3]
Q2: I am not observing significant apoptosis at my tested concentrations. What could be the issue?
A2: Several factors could contribute to a lack of apoptotic response:
-
Concentration and Incubation Time: The concentration of PSB or the incubation time may be insufficient. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. For instance, significant apoptosis in T24 and 5637 bladder cancer cells was observed after 48 hours of treatment with 100-300 µg/mL of PSB.[1][2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PSB. For example, PSB effectively induced apoptosis in SW620 colon cancer cells but had a poor effect on HCT116 cells.[4] It is crucial to confirm the sensitivity of your chosen cell line.
-
Compound Stability: Ensure the this compound solution is properly prepared and stored to maintain its bioactivity. Prepare fresh solutions for each experiment if stability is a concern.
-
Assay Method: The method used to detect apoptosis might not be sensitive enough or may be inappropriate for the timing of your measurement. Consider using a combination of assays, such as Annexin V/PI staining for early to late apoptosis and a functional assay like caspase activity measurement.
Q3: I am seeing high levels of cell death, but my apoptosis assay results are ambiguous. How can I differentiate between apoptosis and necrosis?
A3: It is critical to distinguish between these two forms of cell death.
-
Morphological Changes: Observe the cells under a microscope. Apoptotic cells typically show shrinkage, membrane blebbing, and formation of apoptotic bodies, whereas necrotic cells tend to swell and lyse.[1]
-
Annexin V/PI Staining: This is the gold standard for differentiating apoptosis from necrosis via flow cytometry.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive: Primarily necrotic cells.
-
-
Caspase Activation: Assays for caspase-3 or caspase-9 activity can confirm the involvement of the apoptotic cascade, as these are key executioner and initiator caspases, respectively. PSB has been shown to induce the expression of caspase-3.[5]
Q4: What are the known signaling pathways modulated by this compound to induce apoptosis?
A4: this compound has been shown to induce apoptosis through multiple signaling pathways:
-
PI3K/Akt Pathway: PSB can inhibit the phosphorylation of key proteins in this survival pathway, such as PI3K and Akt, leading to a decrease in anti-apoptotic signals.[5]
-
Intrinsic (Mitochondrial) Apoptosis Pathway: PSB can modulate the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5][6] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade.[6]
-
Cell Cycle Arrest: PSB can cause cell cycle arrest, particularly at the G1 phase, which can be a precursor to apoptosis.[1]
-
GOLPH3 Expression: In some colon cancer cells, PSB has been found to inhibit the expression of Golgi phosphoprotein 3 (GOLPH3), which is linked to its anti-tumor effects.[4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Pipetting errors when adding PSB. | Calibrate pipettes regularly. Add PSB solution carefully and mix gently. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Low toxicity in positive controls | Inactive positive control agent. | Use a fresh, validated stock of your positive control (e.g., staurosporine, doxorubicin). |
| Insufficient incubation time/concentration. | Optimize the concentration and incubation time for your positive control in your specific cell line. | |
| High cell death in vehicle control | Vehicle (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle is non-toxic to your cells (typically ≤ 0.1%). |
| Contamination (bacterial, fungal, mycoplasma). | Regularly test cell cultures for contamination. Practice sterile techniques. | |
| Unexpected morphological changes | PSB may be inducing other cellular processes (e.g., autophagy, senescence). | Use specific markers for other cellular processes to investigate alternative outcomes. |
| Compound precipitation at high concentrations. | Check the solubility of PSB in your culture medium. If precipitation occurs, consider using a lower concentration or a different solvent system. |
Data Summary
Table 1: Effective Concentrations and IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration (µg/mL) | Incubation Time (h) | Reference |
| T24 | Human Bladder Cancer | IC50 | 82.78 | 48 | [1] |
| Apoptosis Induction | 100 - 300 | 48 | [1][2] | ||
| 5637 | Human Bladder Cancer | IC50 | 113.79 | 48 | [1] |
| Apoptosis Induction | 100 - 300 | 48 | [1][2] | ||
| SW-480 | Human Colon Cancer | IC50 | 21.32 | 48 | [3] |
| HCT-116 | Human Colon Cancer | IC50 | 26.73 | 48 | [3] |
| BTT | Mouse Bladder Cancer | IC50 | 76.53 | 48 | [3] |
| A875 | Human Melanoma | Apoptosis Induction | 15 - 20 µM | 24 | [5] |
| 5-FU resistant SW620 | Human Colon Cancer | 50% Growth Inhibition | ~100 | Not specified | [7] |
| 5-FU resistant LOVO | Human Colon Cancer | 50% Growth Inhibition | ~100 | Not specified | [7] |
Table 2: Summary of Molecular Effects of this compound Treatment
| Target Protein/Process | Effect | Cell Line(s) | Reference |
| Bax | Upregulation | A875 | [5] |
| Bcl-2 | Downregulation | A875 | [5] |
| Caspase-3 | Upregulation/Activation | A875 | [5] |
| p-PI3K | Inhibition | A875 | [5] |
| p-Akt | Inhibition | A875, SW620 | [4][5] |
| p-ERK1/2 | Inhibition | SW620 | [4] |
| β-catenin | Inhibition | SW620 | [4] |
| GOLPH3 | Inhibition | SW620 | [4][7] |
| Cell Cycle | G1 Phase Arrest | T24, 5637 | [1] |
Visualizations and Workflows
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Caption: Key signaling pathways modulated by this compound to induce apoptosis.
Caption: Troubleshooting decision tree for experiments with low apoptotic rates.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from methodologies used in studies assessing this compound's effect on cell proliferation.[1][3]
-
Cell Seeding: Seed cells (e.g., T24, 5637, SW-480) into a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the PSB-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting viability against the log of the PSB concentration.[8]
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This protocol is a standard method for quantifying apoptosis and is consistent with the flow cytometry analysis performed in PSB studies.[7][9]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or a vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol allows for the qualitative and semi-quantitative analysis of protein expression changes, as seen in studies of PSB's mechanism.[5]
-
Protein Extraction: Following treatment with PSB, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, p-Akt, Akt, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
References
- 1. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound protects PC12 cells against oxygen-glucose deprivation-induced neuronal death by maintaining mitochondrial homeostasis via induction of ubiquitin-dependent p53 protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of selective cytotoxicity and apoptosis in human T4-lymphoblastoid cell line (CEMss) by boesenbergin a isolated from boesenbergia rotunda rhizomes involves mitochondrial pathway, activation of caspase 3 and G2/M phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Protosappanin B degradation products and their interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protosappanin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a homoisoflavonoid, a type of phenolic compound, extracted from the heartwood of Caesalpinia sappan L. (Sappanwood). It is recognized for its various biological activities and is often used in research for its potential anti-inflammatory and anti-cancer properties.[1] In laboratory settings, it is frequently used in cell-based assays to study its effects on cell proliferation, apoptosis, and various signaling pathways.[1][2]
Q2: What are the known degradation products of this compound?
In vivo, this compound undergoes extensive metabolism. Studies in rat models have identified numerous metabolites, indicating that the compound is subject to both Phase I and Phase II metabolic transformations. The primary metabolic pathways include:
-
Conjugation: Sulfate and glucuronide conjugation are major metabolic routes.
-
Modification of the core structure: Other observed transformations include dehydration, oxidation, hydrolysis, methylation, and hydroxymethylene loss.
The main sites for these metabolic changes are the phenolic hydroxyl groups and the side-chains on the eight-membered ring of the this compound molecule. One specific metabolite that has been identified is 10-O-methyl this compound.
Q3: How stable is this compound in different storage conditions?
This compound has been shown to be stable under common laboratory storage conditions. One study reported that it remained stable in rat plasma at room temperature for 24 hours, at 4°C for 24 hours, and after three freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) before each experiment. Avoid using old stock solutions.
-
Minimize Light Exposure: Phenolic compounds can be light-sensitive. Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
-
pH of the Medium: The stability of this compound may be pH-dependent. Ensure the pH of your cell culture medium is stable and within the optimal range for your cells throughout the experiment.
-
Incubation Time: Long incubation times may lead to gradual degradation. If you suspect degradation, consider running a time-course experiment to assess the stability of this compound under your specific experimental conditions.
Issue 2: Poor reproducibility in analytical measurements (HPLC, LC-MS).
Possible Cause: Interference from degradation products or metabolites.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Develop a chromatographic method with sufficient resolution to separate this compound from its potential degradation products. This may involve adjusting the mobile phase composition, gradient, flow rate, or using a different column.
-
Use a Specific Detection Method: Mass spectrometry (MS) is more specific than UV detection. If using HPLC-UV, consider switching to LC-MS or LC-MS/MS to minimize interference from compounds with similar UV spectra.
-
Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your samples and remove potential interfering substances before analysis.
-
Run Blanks: Analyze blank samples (matrix without the analyte) to identify any interfering peaks originating from the sample matrix or the analytical system.
Data Presentation
Table 1: Summary of this compound Metabolic Pathways
| Metabolic Pathway | Description |
| Phase II Metabolism | |
| Sulfate Conjugation | Addition of a sulfate group, a major metabolic route. |
| Glucuronide Conjugation | Addition of a glucuronic acid moiety, another major pathway. |
| Phase I Metabolism | |
| Dehydration | Removal of a water molecule. |
| Oxidation | Addition of oxygen or removal of hydrogen. |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. |
| Methylation | Addition of a methyl group (e.g., 10-O-methyl this compound). |
| Hydroxymethylene Loss | Removal of a -CH₂OH group. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general guideline for the quantification of this compound. Optimization may be required for specific applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (containing 0.2% phosphoric acid) is commonly used.[3]
-
Flow Rate: 0.65 mL/min.[3]
-
Detection Wavelength: 286 nm.[3]
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. The extract may need to be filtered or centrifuged before injection.
-
Analysis: Inject the standards and samples onto the HPLC system. Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.
Visualizations
Caption: In vivo metabolic pathways of this compound.
Caption: Troubleshooting workflow for analytical inconsistencies.
References
- 1. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.uam.es [repositorio.uam.es]
minimizing off-target effects of Protosappanin B in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure data integrity when working with Protosappanin B (PSB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound (PSB) is a key active component isolated from the extract of Lignum Sappan. Its primary characterized mechanism of action is as an anti-tumor agent. It has been shown to inhibit the proliferation and migration of various cancer cells, as well as induce apoptosis (cell death).[1] PSB exerts these effects by modulating several intracellular signaling pathways, notably by suppressing the expression of Golgi phosphoprotein 3 (GOLPH3) and inhibiting the PI3K/AKT signaling pathway.[1]
Q2: What are off-target effects and why are they a concern in my experiments with this compound?
Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions are a significant concern as they can lead to:
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Cellular toxicity: Binding to unintended proteins can disrupt essential cellular processes, causing toxicity that is unrelated to the on-target effect.
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Lack of reproducibility: Off-target effects can vary between different cell lines or experimental conditions, leading to inconsistent results.
Minimizing off-target effects is therefore critical for obtaining reliable and translatable experimental data.
Q3: Have the specific off-target proteins of this compound been identified?
Currently, there is limited publicly available research that has systematically profiled the specific off-target binding partners of this compound. Much of the existing literature focuses on its on-target anti-cancer effects. The absence of a known off-target profile means researchers should be particularly cautious and employ rigorous experimental controls.
Q4: In the absence of a known off-target profile, how can I predict potential off-target interactions for this compound?
Several computational methods can be used to predict potential off-target interactions for small molecules like this compound.[2][3][4] These in silico approaches are a valuable first step in identifying potential liabilities:
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Chemical Similarity Approaches: Tools like the Similarity Ensemble Approach (SEA) compare the chemical structure of this compound to databases of compounds with known protein targets.
-
Machine Learning and QSAR Models: These computational models use large datasets of compound-protein interactions to predict the likelihood of this compound binding to various proteins.[2][3]
-
Molecular Docking: This method simulates the binding of this compound to the 3D structures of a wide range of proteins to predict potential binding partners.
Q5: What experimental methods can I use to identify off-target effects of this compound?
A multi-pronged experimental approach is the most robust way to identify off-target effects:
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Kinase Profiling: Since many small molecules unintentionally inhibit kinases, screening this compound against a broad panel of kinases can identify unintended targets within this protein family.
-
Chemical Proteomics: This unbiased approach uses an immobilized form of this compound as "bait" to pull down its binding partners from a cell lysate. These binding proteins are then identified using mass spectrometry.[5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. Changes in the thermal stability of proteins upon this compound treatment can indicate direct binding.
-
Phenotypic Screening with Genetic Controls: The most definitive way to confirm an on-target effect is to use genetic tools like CRISPR/Cas9 or siRNA to knock down the intended target (e.g., GOLPH3). If the phenotype observed with this compound treatment is lost in the knockdown cells, it is likely an on-target effect. If the phenotype persists, it is likely mediated by an off-target interaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between different cell lines. | Expression levels of the on-target (e.g., GOLPH3) or an unknown off-target protein may vary. | 1. Confirm the expression level of your intended target in all cell lines using Western Blot or qPCR. 2. Consider that a yet-unidentified off-target protein may be differentially expressed. |
| Observed phenotype is not consistent with the known function of the intended target. | The phenotype may be caused by an off-target effect. | 1. Use a structurally unrelated compound that targets the same pathway to see if the phenotype is replicated. 2. Employ genetic knockdown (siRNA or CRISPR) of the intended target. If the phenotype persists after knockdown, it is likely an off-target effect. |
| High levels of cytotoxicity observed at concentrations close to the effective dose. | The cytotoxicity may be due to off-target binding. | 1. Perform a dose-response curve to determine the lowest effective concentration of this compound. 2. Test the effect of this compound in a cell line that does not express the intended target to assess non-specific toxicity. |
| Difficulty reproducing published results. | Variations in experimental conditions (cell passage number, serum concentration, etc.) can influence off-target effects. | 1. Carefully standardize all experimental parameters. 2. Obtain cell lines from a reputable source and perform regular authentication. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. Note that IC50 values can vary depending on the assay conditions and cell line.
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| SW-480 | Colon Cancer | 21.32 | [6] |
| HCT-116 | Colon Cancer | 26.73 | [6] |
| T24 | Bladder Cancer | 82.78 | [7] |
| 5637 | Bladder Cancer | 113.79 | [7] |
| BTT | Mouse Bladder Cancer | 76.53 | [6] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to inhibit cancer cell proliferation and survival by downregulating key signaling pathways.
Caption: this compound inhibits the PI3K/AKT pathway by suppressing GOLPH3 expression.
Caption: A logical workflow for investigating potential off-target effects of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on cancer cells and calculate the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO-containing medium) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Analysis of Protein Expression by Western Blot
Objective: To analyze the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways (e.g., PI3K/AKT).
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-GOLPH3, anti-p-AKT, anti-total-AKT, anti-β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[8][9][10][11]
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels in treated versus control samples.
References
- 1. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Protosappanin B Purity and Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity of Protosappanin B and its assessment.
Frequently Asked Questions (FAQs)
Q1: What are the common purity issues encountered with this compound?
A1: this compound is a bioactive compound often extracted from the heartwood of Caesalpinia sappan L. The primary purity challenges arise from:
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Co-extraction of Structurally Similar Compounds: The most common impurity is Brazilin, another major bioactive component in Caesalpinia sappan with a similar chemical structure, making separation challenging.[1] Other related protosappanins and homoisoflavonoids may also be present.
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Extraction and Purification Artifacts: The extraction process, involving solvents and varying temperatures, can lead to the introduction of impurities or degradation of the target compound.[1] Residual solvents and reagents used during purification steps like column chromatography can also compromise the final purity.
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Degradation: this compound can degrade under certain conditions, leading to the formation of unknown products. Stability issues can arise from exposure to harsh pH, oxidative stress, light, and elevated temperatures.
Q2: What are the recommended analytical methods for assessing this compound purity?
A2: Several chromatographic techniques are effective for evaluating the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): This is the most widely used method for quantitative purity assessment due to its high resolution and sensitivity. Reversed-phase columns, such as C18, are commonly employed.
-
Thin-Layer Chromatography (TLC): TLC is a valuable qualitative tool for rapid purity checks and for monitoring the progress of purification.[1] It can effectively separate this compound from other components of the extract.
-
Capillary Zone Electrophoresis (CZE): CZE offers an alternative with high separation efficiency and low sample consumption for the determination of this compound.[2]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions between this compound and residual silanol groups on the HPLC column.- Inappropriate mobile phase pH.- Column overload. | - Use an end-capped C18 column or a column with a different stationary phase.- Adjust the mobile phase pH to suppress the ionization of silanol groups (e.g., add a small amount of acid like trifluoroacetic acid or phosphoric acid).- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from previous injections.- Mobile phase degradation. | - Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to identify the source of contamination.- Implement a robust needle wash protocol in the autosampler.- Install a trap column to remove impurities from the mobile phase. |
| Poor Resolution between this compound and Brazilin | - Inadequate mobile phase composition.- Suboptimal column chemistry. | - Optimize the mobile phase gradient and/or organic modifier ratio.- Try a different column with a different selectivity (e.g., a phenyl-hexyl column). |
| Appearance of Unknown Peaks | - Degradation of this compound.- Presence of unexpected impurities from the sample source or extraction process. | - Perform forced degradation studies (see below) to identify potential degradation products.- Re-evaluate the extraction and purification protocol to minimize impurity introduction. |
TLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Streaking of Spots | - Sample overloading.- Sample contains acidic or basic components causing interactions with the silica plate. | - Dilute the sample before spotting.- Add a small amount of acid (e.g., formic acid or acetic acid) or base (e.g., triethylamine) to the developing solvent to improve spot shape. |
| Spots Remain at the Baseline | - The developing solvent is not polar enough to move the polar this compound molecule. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Spots Run with the Solvent Front | - The developing solvent is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent. |
| Poor Separation of Spots | - Inappropriate solvent system. | - Experiment with different solvent systems of varying polarities. A common system for this compound is a mixture of chloroform, acetone, and formic acid.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and may require optimization based on the specific instrument and column used.
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Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (with 0.2% phosphoric acid). For example, a gradient starting with a lower concentration of methanol and increasing over time.[3]
-
Flow Rate: 0.65 mL/min.[3]
-
Detection Wavelength: 286 nm.[3]
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is typically determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) for Qualitative Analysis
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Developing Solvent): A mixture of chloroform, acetone, and formic acid (e.g., in a ratio of 8:4:1 v/v/v).[1]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like methanol.
-
Procedure:
-
Spot the dissolved sample onto the TLC plate baseline.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent to ascend the plate until it is close to the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light (254 nm and/or 365 nm).
-
-
Analysis: Calculate the Retention Factor (Rf) value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The Rf value of this compound can be compared to a standard for identification.
Forced Degradation Studies Workflow
To identify potential degradation products and establish a stability-indicating method, forced degradation studies are crucial.
Signaling Pathways Involving this compound
This compound has been shown to exert its biological effects, particularly in cancer cells, by modulating key signaling pathways.
Inhibition of PI3K/AKT Signaling Pathway
This compound can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Induction of G1 Cell Cycle Arrest
This compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from progressing to the S phase of DNA replication.
References
variability in Protosappanin B activity from different suppliers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in Protosappanin B activity from different suppliers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity of this compound purchased from different suppliers. Why is this happening?
A1: Variability in the activity of naturally derived compounds like this compound from different suppliers is a common issue. Several factors can contribute to these discrepancies:
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Purity: The most significant factor is the purity of the compound. Even small amounts of impurities can interfere with biological assays, leading to inconsistent results. Suppliers should provide a certificate of analysis (CoA) with detailed purity information, typically determined by High-Performance Liquid Chromatography (HPLC).
-
Extraction and Purification Methods: The methods used to extract and purify this compound from its natural source, Caesalpinia sappan, can vary between suppliers. Different solvents and chromatographic techniques can result in different impurity profiles.[1][2]
-
Residual Solvents: The presence of residual solvents from the purification process can be toxic to cells and affect experimental outcomes. The CoA should also provide information on residual solvents.
-
Storage and Stability: this compound, like many natural compounds, can degrade over time if not stored under appropriate conditions (e.g., protected from light and moisture, at the recommended temperature). Differences in handling and storage by the supplier or in the lab can lead to variability.
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Batch-to-Batch Variation: Even with the same supplier, there can be variations between different production batches of this compound. This is inherent to natural products due to factors like the geographical origin of the plant material, harvest time, and seasonal variations.[3]
Q2: How can we ensure the quality and consistency of this compound for our experiments?
A2: To ensure the reliability of your results, it is crucial to implement quality control measures:
-
Request and Scrutinize the Certificate of Analysis (CoA): Always request a detailed CoA from the supplier for the specific lot you are purchasing. Key parameters to check include:
-
Purity (preferably >98% by HPLC)
-
Identity confirmation (e.g., by Mass Spectrometry and NMR)
-
Residual solvent analysis
-
Appearance and solubility
-
-
In-House Quality Control: If possible, perform your own analytical validation. A simple HPLC analysis can confirm the purity and identity of the compound by comparing it to a reference standard.
-
Standard Operating Procedures (SOPs): Establish and follow strict SOPs for the handling, storage, and preparation of this compound solutions in your lab to minimize experimental variability.
-
Supplier Qualification: Whenever possible, purchase from reputable suppliers who can provide comprehensive documentation and technical support. Inquire about their quality control procedures and consistency between batches.
Q3: We are seeing lower than expected anti-cancer activity with our current batch of this compound. What could be the issue?
A3: If you are observing lower than expected activity, consider the following troubleshooting steps:
-
Verify Purity and Integrity: Re-evaluate the CoA for the specific lot. If you have the capability, re-confirm the purity by HPLC. Degradation during storage could also be a factor.
-
Check Solution Preparation and Storage: Ensure that the this compound was dissolved in the correct solvent (e.g., DMSO) at the appropriate concentration and stored correctly (e.g., aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles).
-
Cell Line Sensitivity: The sensitivity of different cancer cell lines to this compound can vary significantly.[1][4] Ensure you are using a cell line known to be responsive and that the cells are healthy and in the logarithmic growth phase.
-
Assay Conditions: Review your experimental protocol. Factors such as cell seeding density, treatment duration, and the specific assay used (e.g., MTT, SRB) can all influence the outcome.
-
Compare with a Positive Control: Include a known positive control for your specific assay to ensure that the experimental system is working as expected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | 1. Variability in cell health or passage number. 2. Inconsistent seeding density. 3. Pipetting errors. 4. Degradation of this compound stock solution. | 1. Use cells within a consistent passage number range. Ensure cells are healthy and free from contamination. 2. Standardize cell seeding density for all experiments. 3. Use calibrated pipettes and ensure proper mixing. 4. Prepare fresh stock solutions or use aliquots that have not undergone multiple freeze-thaw cycles. |
| High background in Western blot analysis | 1. Insufficient blocking. 2. Primary or secondary antibody concentration too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). 2. Titrate antibody concentrations to determine the optimal dilution. 3. Increase the number and duration of wash steps. |
| No or weak signal in Western blot for phosphorylated proteins | 1. this compound treatment time or concentration is not optimal for inducing phosphorylation. 2. Protein degradation. 3. Inefficient antibody. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for pathway activation. 2. Use phosphatase and protease inhibitors in your lysis buffer. 3. Use an antibody validated for Western blotting and known to recognize the phosphorylated target. |
| High variability in ELISA results | 1. Inconsistent coating with capture antibody. 2. Inadequate washing. 3. Pipetting inaccuracies. 4. Improper standard curve preparation. | 1. Ensure even coating and proper incubation conditions. 2. Use a plate washer for consistent washing or be meticulous with manual washing steps. 3. Use calibrated pipettes and proper technique. 4. Prepare fresh standards for each assay and ensure accurate serial dilutions. |
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines from published literature. Note: This data is for illustrative purposes and may not directly reflect the variability between different commercial suppliers.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| SW-480 | Colon Cancer | 21.32 | [1][2] |
| HCT-116 | Colon Cancer | 26.73 | [1][2] |
| BTT | Bladder Cancer | 76.53 | [1][2] |
| T24 | Bladder Cancer | 82.78 | [4] |
| 5637 | Bladder Cancer | 113.79 | [4] |
| SW620 (5-FU resistant) | Colon Cancer | ~100 | [3] |
| LOVO (5-FU resistant) | Colon Cancer | ~100 | [3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
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Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Analysis of Signaling Protein Phosphorylation by Western Blot
Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p65).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL reagent and an imaging system.
Measurement of Cytokine Levels by ELISA
Objective: To quantify the effect of this compound on the production of inflammatory cytokines (e.g., TNF-α, IL-6).
Materials:
-
This compound
-
Immune cells (e.g., macrophages) or cancer cells
-
Complete culture medium
-
LPS (Lipopolysaccharide) for stimulation (if required)
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Assay diluent
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
While blocking, prepare cell culture supernatants. Seed cells, treat with this compound (with or without a stimulant like LPS), and incubate for the desired time. Collect the supernatant.
-
Prepare a standard curve using the provided cytokine standard.
-
Add the standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Workflow
Caption: Recommended experimental workflow for using this compound.
References
- 1. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Protosappanin B Synthesis Scale-Up: Technical Support Center
Welcome to the Technical Support Center for the synthesis and scale-up of Protosappanin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound can be obtained through two main routes: extraction from its natural source, the heartwood of Caesalpinia sappan (Lignum Sappan), or through total chemical synthesis. Currently, extraction is the more commonly documented method for obtaining significant quantities. Total synthesis presents a potential alternative for achieving high purity and avoiding reliance on natural resources, though it comes with its own set of challenges in scaling up.
Q2: What are the main challenges in scaling up the extraction and purification of this compound?
A2: The primary challenges include:
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Extraction Efficiency: Ensuring consistent and high yields of this compound from the raw plant material can be difficult due to variations in the quality and age of the source.
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Solvent Volume: Large-scale extraction requires significant volumes of solvents, leading to increased costs and safety considerations.
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Purification Complexity: this compound is often co-extracted with structurally similar compounds like brazilin, making the purification process, typically involving column chromatography, challenging to scale effectively.[1]
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Product Purity: Achieving high purity (>99%) consistently on a large scale requires optimized and robust purification protocols.[1]
Q3: What are the anticipated challenges in scaling up the total chemical synthesis of this compound?
A3: While a specific industrial-scale total synthesis of this compound is not widely published, based on the synthesis of the related Protosappanin A, challenges are expected in:
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Multi-step Synthesis: Total synthesis is often a multi-step process, and maintaining a high overall yield can be difficult as losses accumulate at each step.
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Reagent Cost and Availability: Some reagents used in complex organic synthesis, such as palladium catalysts for C-H activation/C-C cyclization, can be expensive and may have limited availability at an industrial scale.[2]
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Reaction Conditions: Translating laboratory conditions (e.g., microwave irradiation, specific temperatures) to large-scale reactors can be non-trivial and may require significant process optimization.[2]
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Purification of Intermediates: Each step of the synthesis may require purification of the intermediate product, adding complexity and cost to the overall process.
Q4: Are there established signaling pathways for this compound's biological activity?
A4: this compound has been shown to exhibit anti-tumor effects by inducing apoptosis and causing G1 cell cycle arrest in cancer cells.[3] A proteomics analysis indicated that this compound modulates a number of genes involved in the cell cycle.[3] It has also been found to inhibit the proliferation of various tumor cell lines.[3]
Troubleshooting Guides
Extraction and Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | - Inefficient maceration of sappan wood.- Insufficient extraction time or temperature.- Poor quality of the raw material. | - Ensure the sappan wood is finely powdered to maximize surface area.- Optimize extraction parameters, such as increasing boiling time or performing additional extraction cycles.[1]- Source high-quality, mature sappan wood from a reputable supplier. |
| Difficulty Separating this compound from Brazilin | - Co-elution during column chromatography due to similar polarity. | - Optimize the solvent system for column chromatography. A reported effective eluent is ethyl acetate/petroleum ether/acetic acid (20:100:1).[1]- Consider using high-performance counter-current chromatography (HPCCC) for better separation at a larger scale. |
| Low Purity of Final Product | - Incomplete removal of lipids or other impurities during initial extraction steps.- Inefficient chromatographic separation. | - Ensure thorough lipid removal with petroleum ether before proceeding to ethyl acetate extraction.[1]- Use a fine mesh silica gel (160-200 mesh) for chromatography to improve resolution.[1]- Perform a final recrystallization step to enhance purity. |
| High Solvent Consumption at Scale | - Multiple extraction and chromatography steps requiring large volumes of organic solvents. | - Investigate solvent recycling systems for distillation and reuse of solvents like petroleum ether and ethyl acetate.- Explore more efficient extraction techniques such as supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE) which may use less solvent. |
Hypothetical Total Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Dibenz[b,d]oxepinone Core Formation | - Inefficient catalyst activity at larger scale.- Poor heat transfer in large reactors.- Side reactions becoming more prominent at scale. | - Screen different catalysts and optimize catalyst loading.- Ensure efficient stirring and temperature control in the reactor.- Re-evaluate the reaction stoichiometry and addition rates of reagents. |
| Incomplete Reaction | - Insufficient reaction time.- Deactivation of the catalyst. | - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) and extend the reaction time if necessary.- Investigate the cause of catalyst deactivation and consider using a more robust catalyst or adding a catalyst stabilizer. |
| Formation of Impurities | - Side reactions due to prolonged reaction times or temperature fluctuations.- Impurities in starting materials. | - Optimize reaction conditions to minimize side product formation.- Ensure the purity of all starting materials before use. |
| Difficult Purification of Intermediates | - Oily or non-crystalline intermediates.- Similar polarity of the product and byproducts. | - If direct crystallization is not feasible, explore alternative purification methods like flash chromatography or preparative HPLC.- Consider converting the intermediate into a crystalline derivative for purification, followed by regeneration of the desired compound. |
Quantitative Data Summary
Table 1: Extraction and Purification of this compound from Lignum Sappan
| Parameter | Value/Range | Reference |
| Starting Material | 1 kg Sappan Wood | [1] |
| Extraction Method | Boiling in distilled water (3 cycles) | [1] |
| Lipid Removal | Petroleum Ether (2 cycles) | [1] |
| Product Extraction | Ethyl Acetate (3 cycles) | [1] |
| Final Purity (HPLC) | >99% | [1] |
| TLC Rf value | 0.32 (ethyl acetate/petroleum ether/acetic acid 20:100:1) | [1] |
Table 2: In-vitro Activity of Purified this compound
| Cell Line | IC50 Value (µg/mL) after 48h | Reference |
| SW-480 (Human Colon Cancer) | 21.32 | [1][4] |
| HCT-116 (Human Colon Cancer) | 26.73 | [1][4] |
| BTT (Mouse Bladder Cancer) | 76.53 | [1][4] |
| T24 (Human Bladder Cancer) | 82.78 | [3] |
| 5637 (Human Bladder Cancer) | 113.79 | [3] |
Experimental Protocols
Protocol 1: Lab-Scale Extraction and Purification of this compound
This protocol is based on the methodology described by Yang et al. (2016).[1]
-
Maceration and Extraction:
-
Take 1 kg of dried sappan wood and macerate it into a fine powder.
-
Immerse the powder in distilled water and boil for 60 minutes.
-
Filter the extract. Repeat this extraction process two more times with the remaining solid material.
-
Combine all aqueous extracts and concentrate them under reduced pressure.
-
Filter the concentrated extract through an 80-120 µm membrane.
-
-
Lipid Removal:
-
To the filtered aqueous extract, add an equal volume of petroleum ether in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Discard the upper petroleum ether layer.
-
Repeat this lipid removal step one more time.
-
-
This compound Extraction:
-
To the lipid-free aqueous phase, add an equal volume of ethyl acetate.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat this extraction two more times with the aqueous phase.
-
Combine all ethyl acetate extracts.
-
-
Purification:
-
Dry the combined ethyl acetate extracts under reduced pressure to obtain a crude powder.
-
Prepare a silica gel (160-200 mesh) column for chromatography.
-
Dissolve the crude powder in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a solvent system of ethyl acetate/petroleum ether/acetic acid (20:100:1).
-
Monitor the fractions by TLC, looking for a compound with an Rf value of approximately 0.32.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Confirm the purity using HPLC analysis.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of protosappanin A and its derivatives via palladium catalyzed ortho C–H activation/C–C cyclization under microwave irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of Protosappanin B in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Protosappanin B (PSB) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in animal models?
A1: Direct pharmacokinetic data for this compound is limited. However, studies on its glycoside precursor, Protosappanoside D (PTD), have shown that after oral administration in rats, PTD is rapidly metabolized to this compound. The absolute oral bioavailability of PTD was found to be approximately 0.65%, suggesting that this compound itself has very low oral bioavailability. This is a critical consideration for designing in vivo efficacy studies.
Q2: What are the primary reasons for the poor oral bioavailability of this compound?
A2: The poor oral bioavailability of this compound is likely due to a combination of factors, including:
-
Poor aqueous solubility: As a polyphenolic compound, PSB may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low intestinal permeability: The molecular properties of PSB may hinder its passage across the intestinal epithelial barrier.
-
P-glycoprotein (P-gp) efflux: It is possible that PSB is a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing its net absorption.
-
First-pass metabolism: Although PSB is a metabolite of PTD, it may undergo further metabolism in the intestine or liver, reducing the amount of unchanged drug reaching systemic circulation.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the oral absorption of this compound. These include:
-
Lipid-based formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.[1][2][3][4][5]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate PSB, protecting it from degradation and facilitating its absorption.[6][7][8][9][10]
-
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate PSB, providing controlled release and improved stability.
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with PSB, enhancing its solubility and dissolution rate.
Troubleshooting Guide
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Formulation: Prepare a formulation of PSB to improve its solubility. Options include SEDDS, SLNs, or NLCs.[1][2][3][4][5][6][7][8][9][10] 2. Vehicle Selection: For basic research, consider using a vehicle that enhances solubility, such as a mixture of PEG400 and Labrasol.[11] |
| Low intestinal permeability | 1. Caco-2 Permeability Assay: Conduct an in vitro Caco-2 cell permeability assay to assess the intrinsic permeability of PSB.[12][13][14][15][16] 2. Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. |
| P-glycoprotein (P-gp) efflux | 1. Caco-2 Efflux Assay: Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests P-gp involvement.[14] 2. Co-administration with P-gp inhibitors: In preclinical studies, co-administer PSB with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to confirm P-gp mediated efflux. |
| Rapid metabolism | 1. In vitro metabolism studies: Use liver microsomes to assess the metabolic stability of PSB. 2. LC-MS/MS analysis: Analyze plasma samples for known metabolites of PSB to understand its metabolic fate. |
Issue 2: High variability in plasma concentrations between individual animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent dosing | 1. Gavage Technique: Ensure proper and consistent oral gavage technique to deliver the full dose to the stomach.[17] 2. Homogeneity of Formulation: If using a suspension, ensure it is homogenous and well-mixed before each administration. |
| Food effect | 1. Fasting: Fast the animals overnight before dosing to standardize stomach content.[11][17] |
| Biological variability | 1. Increase sample size: Use a sufficient number of animals per group to account for inter-individual differences. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Protosappanoside D (PTD) and its Metabolite this compound (PSB) in Rats
| Parameter | PTD (Oral Administration) | PSB (as a metabolite of PTD) |
| Dose | 100 mg/kg | N/A |
| Tmax (h) | 0.49 | Not Reported |
| Cmax (ng/mL) | Not Reported | Not Reported |
| t1/2 (h) | 3.47 ± 0.78 | Not Reported |
| AUC (ng·h/mL) | Not Reported | Not Reported |
| Bioavailability (%) | ~0.65 | Not Reported |
Data adapted from a study on Protosappanoside D, where this compound is the main metabolite.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12][13][14][15][16]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²) before the transport experiment.[14][16]
2. Transport Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing the test concentration of this compound to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
3. Transport Experiment (Basolateral to Apical - B to A for Efflux Ratio):
-
Follow the same procedure as the A to B transport, but add the this compound solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for an oral bioavailability study in rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
1. Animals:
-
Use male or female Sprague-Dawley rats (or another appropriate strain), typically weighing 200-250g.
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
For serial blood sampling, jugular vein cannulation may be performed.[18]
2. Dosing:
-
Fast the rats overnight (approximately 12-18 hours) before dosing, with free access to water.[11][17]
-
Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose, or a solubilizing formulation).
-
Administer a single oral dose of the this compound formulation via oral gavage. The volume should typically not exceed 10 mL/kg.[17]
-
For determination of absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of this compound.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula or another appropriate site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[18]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
4. Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
References
- 1. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. enamine.net [enamine.net]
- 15. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Protosappanin B Autofluorescence in Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Protosappanin B autofluorescence in cellular and tissue imaging.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when excited by a light source. This compound, a phenolic compound, exhibits intrinsic fluorescence, which can create a background signal that obscures the specific fluorescence of your intended target probes (e.g., immunofluorescent labels). This can lead to poor image quality, low signal-to-noise ratios, and difficulty in interpreting results.
Q2: I am observing high background fluorescence in my this compound-treated samples. How do I confirm it is autofluorescence from the compound?
A2: To confirm that the background signal originates from this compound, you should include a crucial control in your experiment: a sample treated with this compound but without any fluorescent labels (e.g., no primary or secondary antibodies). Image this control sample using the same settings as your fully stained samples. Any fluorescence observed in this control can be attributed to the autofluorescence of this compound or the tissue itself.
Q3: What are the general spectral properties of this compound's autofluorescence?
A3: While detailed excitation and emission spectra for this compound are not extensively published, as a phenolic compound, it is likely to exhibit broad-spectrum autofluorescence. Phenolic compounds typically show maximum absorption in the ultraviolet (UV) range, with one study reporting UV absorption peaks for this compound at 209 nm, 260 nm, and 286 nm.[1] Their fluorescence emission is often broad and can span across the blue and green channels of a fluorescence microscope. However, the exact spectral profile can be influenced by the local microenvironment (e.g., pH, solvent polarity). It is highly recommended to experimentally determine the autofluorescence spectrum in your specific system by performing a lambda scan (spectral imaging) on a control sample.
Q4: What are the main strategies to reduce or eliminate autofluorescence caused by this compound?
A4: There are several strategies you can employ, which can be broadly categorized as follows:
-
Spectral Separation: Choosing fluorescent dyes for your labels that have excitation and emission spectra distinct from the autofluorescence of this compound.
-
Chemical Quenching: Using chemical reagents to reduce the autofluorescent signal.
-
Photobleaching: Intentionally photobleaching the autofluorescence before imaging your specific signal.
-
Computational Correction: Using software-based approaches like spectral unmixing to separate the autofluorescence signal from your specific signal.
-
Experimental Protocol Optimization: Modifying your sample preparation methods to minimize autofluorescence.
Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound autofluorescence.
| Problem | Possible Cause | Suggested Solution |
| High background in all channels | This compound has broad-spectrum autofluorescence. | 1. Characterize the Spectrum: Perform a lambda scan on a control sample to determine the excitation and emission peaks of the autofluorescence. 2. Move to Far-Red/NIR Probes: Select fluorophores for your labels that emit in the far-red (e.g., Alexa Fluor 647, Cy5) or near-infrared (NIR) range, as autofluorescence is typically weaker at longer wavelengths.[2][3] 3. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the this compound signal from your specific labels.[4][5][6] |
| Specific signal is weak and obscured | The autofluorescence is overwhelming the signal from your fluorescent probe. | 1. Increase Probe Brightness: Use brighter fluorophores for your labels. 2. Chemical Quenching: Treat your samples with a quenching agent like Sodium Borohydride or Sudan Black B (see protocols below). Be aware that some quenchers may also reduce your specific signal, so optimization is necessary. 3. Photobleaching: Before acquiring your final image, intentionally photobleach the sample with broad-spectrum, high-intensity light to reduce the autofluorescence (see protocol below).[7][8][9][10] |
| Quenching agent reduced my specific signal | The quenching agent is not specific and also affects the fluorescence of your label. | 1. Titrate the Quencher: Reduce the concentration and/or incubation time of the quenching agent. 2. Try a Different Quencher: Different quenching agents have different mechanisms. If one affects your signal, another might not. See the table below for options. 3. Apply Quencher Before Staining: For some quenchers like TrueBlack™, applying it before antibody staining can minimize effects on the fluorophore.[11] |
| Autofluorescence varies across the sample | Uneven distribution of this compound or presence of other endogenous autofluorescent molecules (e.g., lipofuscin). | 1. Image Multiple Regions: Acquire images from several areas and average the background. 2. Use a Lipofuscin Quencher: If you suspect lipofuscin is contributing to the autofluorescence in aged tissues, use a specific quencher like Sudan Black B or a commercial equivalent.[2][11] |
Quantitative Data Summary
Table 1: Comparison of Common Autofluorescence Quenching Methods
| Method | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | Easy to prepare and use. | Can have variable effectiveness and may damage tissue integrity.[2][3] |
| Sudan Black B | Lipofuscin and other lipophilic granules | Very effective for lipofuscin. | Can introduce its own fluorescence in the far-red channel; can precipitate.[11] |
| Commercial Quenching Reagents (e.g., TrueVIEW™, TrueBlack™) | Broad-spectrum (lipofuscin, collagen, red blood cells, etc.) | Optimized formulations, often with better specificity and less damage to the sample. | Higher cost compared to basic chemical reagents. |
| Photobleaching | Most fluorophores, including endogenous ones | No chemical additions, can be highly effective. | Can be time-consuming; risks phototoxicity to live cells and photobleaching of the specific signal if not done carefully.[7][8][9][10] |
| Spectral Unmixing | All sources of fluorescence with distinct spectra | Computationally separates signals, preserving the original data. | Requires a spectral imaging system and appropriate software.[4][5][6] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is best for samples fixed with aldehydes like paraformaldehyde or glutaraldehyde.
-
Fixation and Permeabilization: Proceed with your standard fixation and permeabilization protocol.
-
Wash: Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.
-
Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: NaBH₄ is a hazardous chemical. Handle with appropriate safety measures.
-
Incubation: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of NaBH₄.
-
Staining: Proceed with your immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin-like Autofluorescence
This protocol is effective for reducing autofluorescence from lipophilic sources.
-
Complete Staining: Perform your entire immunolabeling protocol, including primary and secondary antibodies and final washes.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
Incubation: Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Wash: Briefly rinse with 70% ethanol to remove excess Sudan Black B, followed by several washes with PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Protocol 3: Pre-Staining Photobleaching
This protocol aims to destroy autofluorescent molecules before labeling.
-
Sample Preparation: Fix and permeabilize your samples as required.
-
Photobleaching: Place the sample on the microscope stage. Expose it to a high-intensity, broad-spectrum light source (e.g., from a mercury lamp or LED) for 1-2 hours. The optimal duration may need to be determined empirically.
-
Staining: After photobleaching, proceed with your standard immunolabeling protocol.
Visualizations
References
- 1. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Protosappanin B Solvent Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for solvent effects when working with Protosappanin B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound in cell-based assays?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, acetone, chloroform, and ethyl acetate.[1][2] For cell-based assays, DMSO is the most commonly used solvent due to its ability to dissolve a wide range of compounds and its miscibility with cell culture media.[3]
Q2: What is a "safe" concentration of DMSO or ethanol to use in my cell-based assay?
The ideal concentration of any solvent is the lowest concentration that maintains the solubility of this compound while having minimal impact on the cells.[4] It is crucial to perform a solvent tolerance assay for each specific cell line and experimental duration.[4] However, general guidelines are provided in the table below.
Q3: How can I determine the maximum non-toxic solvent concentration for my specific cell line?
It is essential to perform a solvent tolerance experiment before initiating your main experiments with this compound. This involves treating your cells with a range of solvent concentrations (e.g., 0.01% to 2.0%) and assessing cell viability after the intended incubation period of your primary experiment. This will allow you to identify the highest concentration of the solvent that does not significantly affect the viability of your cells.
Q4: Can the solvent itself affect the signaling pathways I am studying?
Yes, solvents like DMSO and ethanol can have off-target effects on various signaling pathways, even at concentrations that are not overtly cytotoxic.[5][6] For example, DMSO has been shown to modulate the PI3K/Akt pathway and activate AP-1.[6][7] Therefore, it is critical to include a vehicle control (cells treated with the same concentration of solvent as the this compound-treated cells) in every experiment to distinguish the effects of the compound from those of the solvent.
Troubleshooting Guides
Issue 1: High Cell Death in Vehicle Control Group
Possible Cause: The solvent concentration is too high for your specific cell line, leading to cytotoxicity.
Troubleshooting Steps:
-
Reduce Solvent Concentration: Aim for a final solvent concentration of ≤0.1% for DMSO as a starting point for most cell lines.[4] Some robust cell lines may tolerate up to 0.5%, but this must be experimentally verified.[4]
-
Perform a Solvent Titration: Conduct a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your cell line and experimental duration.
-
Consider an Alternative Solvent: If this compound is soluble in another solvent that is less toxic to your cells, this may be a viable alternative.
Issue 2: Inconsistent or Unexpected Results in this compound-Treated Groups
Possible Cause: The solvent is interfering with the assay or cellular processes, or this compound is precipitating out of solution.
Troubleshooting Steps:
-
Run Appropriate Controls: Always include a vehicle-only control to account for any solvent-induced effects.
-
Check for Precipitation: Visually inspect the culture medium for any signs of precipitation after adding the this compound stock solution. If precipitation occurs, you may need to lower the final concentration or use a different solvent system.
-
Optimize Dilution Technique: When preparing working solutions, add the this compound stock solution to the pre-warmed culture medium dropwise while gently vortexing to prevent precipitation.
-
Use an Alternative Viability Assay: If you suspect the solvent is interfering with your current assay (e.g., direct reduction of MTT by the compound), consider using an alternative method that measures a different cellular endpoint, such as a lactate dehydrogenase (LDH) release assay for membrane integrity.
Quantitative Data Summary
Table 1: Recommended Maximum Solvent Concentrations for Cell-Based Assays
| Solvent | General Maximum Recommended Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Many cell lines are sensitive to concentrations above 0.1%.[8] Can have off-target effects on signaling pathways.[5] |
| Ethanol | ≤ 0.5% (v/v) | Effects can be cell-line dependent. Can induce cell cycle arrest at higher concentrations.[9] |
Table 2: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |
| SW-480 | Colon Cancer | 21.32 | 48 |
| HCT-116 | Colon Cancer | 26.73 | 48 |
| BTT | Bladder Cancer | 76.53 | 48 |
| T24 | Bladder Cancer | 82.78 | Not Specified |
| 5637 | Bladder Cancer | 113.79 | Not Specified |
| SW620 | Colon Cancer | ~100 | Not Specified |
Experimental Protocols
Protocol 1: Solvent Cytotoxicity Assay using MTT
This protocol outlines the steps to determine the cytotoxic effect of a solvent on a specific cell line.
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Solvent Treatment: Prepare serial dilutions of the solvent in complete culture medium. Remove the existing medium from the wells and add 100 µL of the solvent dilutions to the respective wells in triplicate. Include an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control. Plot a dose-response curve to determine the highest non-toxic concentration.
Visualizations
Caption: Experimental workflow for assessing this compound effects while controlling for solvent effects.
Caption: Potential signaling pathway interactions of this compound and a common solvent, DMSO.
References
- 1. journal.r-project.org [journal.r-project.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl Sulfoxide Promotes the Multiple Functions of the Tumor Suppressor HLJ1 through Activator Protein-1 Activation in NSCLC Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. DMSO inhibits human cancer cells and downregulates the expression of cdk2 and cyclin A | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Protosappanin B: A Comparative Analysis of its Anti-Tumor Efficacy in Novel Cancer Cell Lines
This guide provides a comprehensive comparison of the anti-tumor effects of Protosappanin B (PSB), a key bioactive component isolated from Lignum Sappan. The data presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed look at PSB's performance across various cancer cell lines and its comparison with other therapeutic agents.
Quantitative Analysis of this compound's Anti-Tumor Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of human and mouse cancer cell lines. The tables below summarize the key quantitative data from in vitro studies, focusing on the half-maximal inhibitory concentration (IC50) and other observed effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) | Citation |
| SW-480 | Human Colon Cancer | 21.32 | 48 | [1][2] |
| HCT-116 | Human Colon Cancer | 26.73 | 48 | [1][2] |
| T24 | Human Bladder Cancer | 82.78 | Not Specified | [3][4] |
| 5637 | Human Bladder Cancer | 113.79 | Not Specified | [3][4] |
| BTT | Mouse Bladder Cancer | 76.53 | 48 | [1][2] |
Note: In contrast to its effect on cancerous cells, this compound showed no proliferation arrest effect on the normal human bladder epithelial cell line SV-HUC-1.[4]
Table 2: Summary of this compound's Biological Effects on Cancer Cells
| Effect | Cell Line(s) | Observations | Citation |
| Inhibition of Viability | SW620, T24, BTT | Effectively inhibited cell viability. | [1][2][5] |
| Induction of Apoptosis | SW620, A875, T24, 5637 | Induced apoptosis, with evidence of nuclear fragmentation and morphological changes. | [3][4][5] |
| Inhibition of Migration | SW620 | Effectively inhibited cell migration. | [5][6] |
| Cell Cycle Arrest | T24, 5637 | Caused G1 phase arrest, reducing the proportion of cells in the S-phase. | [3][4] |
| Inhibition of Tumor Growth (In Vivo) | H22, SW620 (Xenografts) | Pretreatment completely inhibited tumor formation (H22); distinctly inhibited tumor growth (SW620). | [1][2][5] |
Molecular Mechanisms and Signaling Pathways
This compound exerts its anti-tumor effects by modulating several critical intracellular signaling pathways. A primary mechanism is the suppression of Golgi phosphoprotein 3 (GOLPH3), which in turn affects downstream pathways crucial for cancer cell proliferation, survival, and migration.
Caption: this compound inhibits GOLPH3, downregulating key pro-survival pathways.
Studies show that PSB significantly reduces the expression of p-AKT, p-p70S6K, β-catenin, and p-ERK1/2 in SW620 colon cancer cells.[5] In human melanoma A875 cells, PSB was found to inhibit p-PI3K, p-AKT, and p-GSK-3β.[3] Furthermore, proteomic analysis in T24 bladder cancer cells revealed that PSB modulates proteins involved in the TNF, p53, and FOXO signaling pathways.[6]
Comparison with Other Anti-Cancer Agents
This compound not only shows promise as a standalone agent but also as a synergistic component in combination therapies.
-
Comparison with Mitomycin: In a study using BTT mouse bladder cancer tumor-bearing mice, treatment with PSB (200 and 300 mg/kg) significantly increased survival rates, comparable to the effects of 1 mg/kg of the established chemotherapy drug mitomycin.[1][2]
-
Synergy with 5-Fluorouracil (5-FU): Recent research has highlighted PSB's ability to enhance the chemosensitivity of colon adenocarcinoma cells to 5-FU.[7] PSB attenuates 5-FU chemoresistance by regulating the LINC00612/miRNA-590-3p/GOLPH3 axis, suggesting its potential to overcome acquired drug resistance in colon cancer.[7]
Experimental Protocols
The validation of this compound's anti-tumor effects relies on a set of standardized in vitro and in vivo assays.
Cell Viability and Proliferation Assays
These assays quantify the cytotoxic and cytostatic effects of a compound on a cell population.
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells (e.g., HCT-116, SW-480) in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 12.5 to 200 µg/mL) for a specified period (e.g., 48 hours).[2]
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine cell viability relative to untreated controls.
-
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
Treat cells with PSB (e.g., 2 mg/mL) for various time points.[2]
-
Harvest the cells and resuspend them in media.
-
Mix a small volume of cell suspension with Trypan Blue dye.
-
Count the unstained (viable) and stained (non-viable) cells using a hemocytometer.
-
Caption: Standard workflow for assessing cell viability using the MTT assay.
Apoptosis Assays
These methods are used to detect and quantify programmed cell death.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with various concentrations of PSB.
-
Harvest and wash the cells with a binding buffer.[8]
-
Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (a viability dye that enters non-viable cells).[8]
-
Analyze the stained cell population using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early/late apoptotic, necrotic).[7][8]
-
In Vivo Xenograft Studies
Animal models are crucial for validating the in vitro efficacy of anti-tumor compounds.
-
Implant human or mouse cancer cells (e.g., SW620, H22) subcutaneously into immunocompromised mice.[2][5]
-
Once tumors are established, administer this compound (or a vehicle control) to the mice via a specified route and dosage (e.g., 200-300 mg/kg).[1]
-
Monitor tumor volume and the general health of the mice over time.
-
At the end of the study, excise the tumors for further analysis (e.g., histological analysis, Western blotting).[5]
References
- 1. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Protosappanin B Demonstrates Broader Anti-Cancer Activity Over Protosappanin A: A Comparative Analysis
New research reveals that Protosappanin B exhibits significant anti-cancer activity across a range of cancer cell lines, while data on the direct anti-cancer efficacy of Protosappanin A remains limited, suggesting a potentially narrower spectrum of activity. This comprehensive guide synthesizes the available experimental data to provide a comparative overview of their performance for researchers and drug development professionals.
This compound, a key bioactive compound isolated from the heartwood of Caesalpinia sappan L., has been the subject of extensive research for its therapeutic properties. In contrast, its structural isomer, Protosappanin A, has been investigated to a lesser extent for its anti-cancer potential, with most studies focusing on its anti-inflammatory effects. This guide provides a detailed comparison of their anti-cancer activities, drawing upon available in vitro studies.
Quantitative Analysis of Anti-Cancer Activity
Data on the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, highlights the cytotoxic effects of this compound against various cancer cell lines.
| Cancer Cell Line | Cell Type | This compound IC50 (µg/mL) |
| SW-480 | Human colon adenocarcinoma | 21.32[1][2] |
| HCT-116 | Human colon cancer | 26.73[1][2] |
| SW620 | Human colon adenocarcinoma | Data not available in µg/mL |
| T24 | Human bladder carcinoma | 82.78 |
| 5637 | Human bladder carcinoma | 113.79 |
| BTT | Mouse bladder cancer | 76.53[1][2] |
Mechanisms of Anti-Cancer Action
This compound has been shown to exert its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. Studies have shown its ability to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by causing a G1 phase cell cycle arrest, preventing the cells from entering the DNA synthesis phase.
-
Modulation of Signaling Pathways: this compound has been found to inhibit key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt pathway and the expression of Golgi phosphoprotein 3 (GOLPH3).[3] It also affects the p70S6K, β-catenin, and p-ERK1/2 signaling pathways.
While direct evidence for the anti-cancer mechanisms of Protosappanin A is scarce, its recognized anti-inflammatory properties may play a role in mitigating cancer-related inflammation, a critical component of tumor progression. However, further research is needed to elucidate its specific anti-cancer pathways.
Experimental Protocols
The following methodologies are commonly employed in the evaluation of the anti-cancer activity of compounds like this compound.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 48 hours). The MTT reagent is then added, which is converted by metabolically active cells into a purple formazan product. The absorbance is measured to determine cell viability and calculate the IC50 value.[1]
-
Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Cells are treated with the compound, and then a trypan blue solution is added. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of viable cells is then determined.[1]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity is measured to determine the proportion of cells in different phases of the cell cycle. For apoptosis detection, cells can be stained with Annexin V and propidium iodide to identify early and late apoptotic cells.
Western Blotting
-
Western Blotting: This method is used to detect and quantify specific proteins involved in signaling pathways. Cancer cells are treated with the compound, and cell lysates are prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against target proteins to analyze their expression levels.
Visualizing the Scientific Workflow and Signaling Pathways
To better understand the experimental process and the molecular interactions, the following diagrams have been generated.
Figure 1: General experimental workflow for evaluating anti-cancer activity.
Figure 2: Signaling pathways modulated by this compound in cancer cells.
Conclusion
References
Protosappanin B: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Protosappanin B, a key bioactive component isolated from the heartwood of Caesalpinia sappan, against standard chemotherapy drugs in various cancer cell lines. The following sections present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to offer an objective assessment for research and drug development purposes.
Quantitative Efficacy Comparison
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy drugs in colon and bladder cancer cell lines. It is important to note that the data presented here is compiled from different studies, and direct head-to-head comparative studies are limited. Variations in experimental conditions can influence IC50 values.
Table 1: In Vitro Efficacy in Colon Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | IC50 (µg/mL) | Citation |
| SW620 | This compound | Not Reported | Not Reported | [1] |
| HCT-116 | This compound | Not Reported | 26.73 | [2] |
| SW-480 | This compound | Not Reported | 21.32 | [2] |
| LOVO | 5-Fluorouracil | 16 | Not Reported | [3] |
| SW620 | 5-Fluorouracil | 32 | Not Reported | [3] |
| LS180 (Parental) | Doxorubicin | 18 (12h) | Not Reported | [4] |
| LS180 (Resistant) | Doxorubicin | 80 (12h) | Not Reported | [4] |
| HCT 116 | Doxorubicin | Not Reported | 1.9 | [5] |
Table 2: In Vitro Efficacy in Bladder Cancer Cell Lines
| Cell Line | Compound | IC50 (µg/mL) | Citation |
| T24 | This compound | 82.78 | [6] |
| 5637 | This compound | 113.79 | [6] |
| T24 | Cisplatin | 7.637 (µM) | [7] |
| RT4 | Cisplatin | 7.426 (µM) | [7] |
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anti-tumor effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the primary mechanisms involves the inhibition of the PI3K/Akt signaling pathway. By downregulating the phosphorylation of Akt and its downstream targets, this compound can suppress cancer cell growth and induce apoptosis.[1] Furthermore, it has been found to inhibit the expression of Golgi phosphoprotein 3 (GOLPH3), which is implicated in oncogenic progression.[1]
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a standard chemotherapy drug. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plate is incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay is used to detect and quantify apoptotic and necrotic cells.
Workflow:
Caption: Workflow of the apoptosis assay using flow cytometry.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or a standard chemotherapy drug for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then pelleted by centrifugation.
-
Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The washed cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[8]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The available in vitro data suggests that this compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. While a direct comparison with standard chemotherapy drugs within single studies is not extensively available, the compiled IC50 values provide a preliminary basis for assessing its relative potency. Further comprehensive studies, including in vivo models and head-to-head comparisons, are warranted to fully elucidate the therapeutic potential of this compound as a standalone or adjuvant cancer therapy. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers investigating this promising natural compound.
References
- 1. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverting doxorubicin resistance in colon cancer by targeting a key signaling protein, steroid receptor coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting HNRNPU to overcome cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Mechanistic Deep Dive: Protosappanin B vs. Brazilin in Cellular Signaling
A Comparative Guide for Researchers in Drug Discovery and Development
Protosappanin B and Brazilin, two bioactive compounds derived from the heartwood of Caesalpinia sappan L. (Sappanwood), have garnered significant attention in the scientific community for their therapeutic potential, particularly in oncology and inflammatory diseases. While structurally related, these molecules exhibit distinct mechanistic profiles that warrant a detailed comparison for researchers navigating the complexities of drug development. This guide provides an objective analysis of their differential effects on key cellular signaling pathways, supported by experimental data and detailed methodologies.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Brazilin |
| Primary Anticancer Mechanism | Inhibition of PI3K/Akt and GOLPH3 pathways, leading to apoptosis and G1 cell cycle arrest. | Induction of intrinsic apoptosis via p53, Bax/Bcl-2 modulation, and caspase activation; inhibition of mTOR and STING pathways. |
| Primary Anti-inflammatory Mechanism | Inhibition of pro-inflammatory mediators. | Inhibition of NF-κB and NLRP3 inflammasome activation. |
| Key Molecular Targets | PI3K, Akt, GOLPH3 | p53, Caspases, mTOR, STING, NF-κB, NLRP3 |
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of this compound and Brazilin have been evaluated across various cancer cell lines. A direct comparison reveals differences in their potency, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Brazilin IC50 (µg/mL) | Reference |
| SW-480 | Colon Cancer | 21.32 | 7.79 | |
| HCT-116 | Colon Cancer | 26.73 | 12.35 | |
| BTT | Bladder Cancer | 76.53 | 8.76 | |
| T24 | Bladder Cancer | 82.78 | Not directly compared | |
| 5637 | Bladder Cancer | 113.79 | Not directly compared | |
| A549 | Non-Small Cell Lung Cancer | Not reported | 43 (as µg/mL) | [1] |
| H358 | Non-Small Cell Lung Cancer | Not reported | 20.89 (at 48h, as µM) | [2] |
| MDA-MB-231 | Breast Cancer | Not reported | 49.92 (as µM) | [3] |
| MCF7 | Breast Cancer | Not reported | >40 (as µM) | [3] |
Mechanistic Insights into Anticancer Activity
This compound: A Focus on PI3K/Akt and GOLPH3 Inhibition
This compound primarily exerts its anticancer effects by targeting critical pathways involved in cell survival and proliferation.
-
PI3K/Akt Signaling: this compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of the PI3K pathway. This inhibition disrupts signals that promote cell growth, proliferation, and survival.[4]
-
GOLPH3 Pathway: A novel mechanism of this compound involves the downregulation of Golgi phosphoprotein 3 (GOLPH3).[5] GOLPH3 is an oncoprotein that, when overexpressed, promotes tumor progression. By inhibiting GOLPH3, this compound disrupts Golgi trafficking and further dampens pro-survival signaling.
-
Apoptosis and Cell Cycle Arrest: The inhibition of these pathways culminates in the induction of apoptosis, characterized by an increased Bax/Bcl-2 ratio, and arrest of the cell cycle at the G1 phase.[6][7]
Brazilin: A Multi-pronged Attack on Cancer Cells
Brazilin demonstrates a broader range of anticancer mechanisms, targeting multiple signaling cascades.
-
Intrinsic Apoptosis Pathway: Brazilin effectively induces apoptosis through the intrinsic pathway by upregulating the tumor suppressor protein p53.[1] This leads to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[7][8]
-
mTOR Signaling: Brazilin has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8]
-
STING Pathway: In non-small cell lung cancer, Brazilin can activate the STING (stimulator of interferon genes) pathway, which can lead to an anti-tumor immune response.[2]
-
NF-κB Inhibition: Brazilin can suppress the activation of NF-κB, a transcription factor that plays a crucial role in promoting inflammation and cell survival in cancer.[9]
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.waocp.org [journal.waocp.org]
comparative analysis of Protosappanin B from different extraction methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different extraction methods for Protosappanin B, a homoisoflavonoid derived from the heartwood of Caesalpinia sappan L. (Sappanwood). This compound has garnered significant interest for its diverse pharmacological activities, including antitumor and anti-inflammatory effects. The choice of extraction method can significantly impact the yield, purity, and subsequent biological activity of the isolated compound. This document outlines the performance of various extraction techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.
Comparative Performance of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen methodology. This section summarizes the quantitative data from different approaches, highlighting key performance indicators such as yield and purity.
| Extraction Method | Key Solvents/Reagents | Purity | Yield/Recovery | Source |
| Conventional Solvent Extraction | Boiling Water, Ethyl Acetate | >99% | Not explicitly stated, but sufficient for biological assays | [1][2] |
| Ionic-Liquid Dispersive Liquid-Phase Microextraction (IL-DLLME) | [BMIM]Br (Ionic Liquid), Methanol | Not explicitly stated, but high linearity (r=0.9999) suggests good purity | 98.31% (average recovery) | [3][4][5] |
| Ethanolic Extraction followed by HPLC | Ethanol, Acetonitrile | Single peak purity observed in HPLC fractions | Not explicitly stated, focused on isolation for bioactivity testing | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide in-depth protocols for the key extraction and analytical methods discussed.
Conventional Solvent Extraction Protocol
This method involves a sequential extraction with solvents of varying polarity, followed by chromatographic purification.
Materials:
-
Dried heartwood of Caesalpinia sappan
-
Distilled water
-
Ethyl acetate
-
Petroleum ether
-
Acetic acid
-
Silica gel (160-200 mesh) for column chromatography
Procedure:
-
Maceration and Decoction: 1 kg of powdered sappan wood is macerated and then boiled in distilled water for 60 minutes.[1]
-
Solvent Extraction: The aqueous extract is then subjected to sequential extraction with ethyl acetate.[2]
-
Column Chromatography: The resulting ethyl acetate extract is concentrated and separated by column chromatography on a silica gel column.[1][2]
-
Elution: The column is eluted with a solvent system of ethyl acetate/petroleum ether/acetic acid (20:100:1).[1]
-
Purification: The fractions containing this compound are combined and dried to yield the purified compound.[1]
Ionic-Liquid Dispersive Liquid-Phase Microextraction (IL-DLLME) Protocol
This modern technique utilizes ionic liquids to enhance extraction efficiency and is often coupled with ultrasonic assistance.
Materials:
-
Caesalpinia sappan powder
-
Ionic Liquid: 1-butyl-3-methylimidazolium bromide ([BMIM]Br)
-
Methanol (dispersant)
-
Phosphoric acid (for mobile phase)
Procedure:
-
Extraction Solvent Preparation: A 0.5 mol/L solution of [BMIM]Br in methanol is prepared.[3][4][5]
-
Extraction: The C. sappan powder is mixed with the [BMIM]Br-methanol solution at a solid-liquid ratio of 1:50 (g/mL).[3][4][5]
-
Ultrasonic Treatment: The mixture is subjected to ultrasonication to enhance extraction. Optimal temperature is around 50-60°C.[3]
-
Centrifugation: The sample is centrifuged to separate the solid residue from the liquid extract.
-
Analysis: The supernatant containing this compound is then analyzed by HPLC.
High-Performance Liquid Chromatography (HPLC) Analysis Protocol
HPLC is a fundamental technique for the quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Purospher STAR RP-18e, 250 mm × 4.6 mm, 5 µm)[4][5]
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.2% phosphoric acid in water.[4][5]
-
Detection Wavelength: 286 nm.[4]
-
Injection Volume: Appropriate volume of the sample solution dissolved in methanol/water (18:82).[1]
Visualization of Workflows and Pathways
Graphical representations of experimental processes and biological mechanisms can facilitate a clearer understanding of the complex relationships involved.
Caption: General experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on LPS-induced pro-inflammatory cytokine production in macrophages.
Comparative Biological Performance
While direct comparative studies on the bioactivity of this compound from different extraction methods are limited, the purity of the final product is a critical determinant of its performance. This compound, purified to over 99% via conventional solvent extraction, has demonstrated significant antitumor effects, inhibiting the proliferation of various cancer cell lines including HCT-116, SW-480, and BTT cells.[1][2] Similarly, this compound isolated through ethanolic extraction and HPLC has shown potent anti-inflammatory properties by significantly inhibiting the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages.[6]
The ionic-liquid based extraction method, while demonstrating high recovery, was primarily evaluated for its extraction efficiency and the antibacterial activity of the total extract rather than the isolated this compound.[3][4] However, the high recovery rate suggests that this method can be a viable and environmentally friendlier alternative for obtaining this compound for further purification and biological testing.
References
- 1. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of brazilin and this compound in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of brazilin and this compound in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
Protosappanin B: Validating GOLPH3 as a Key Target in its Anticancer Mechanism
A Comparative Guide for Researchers and Drug Development Professionals
Protosappanin B (PSB), a key bioactive component derived from the heartwood of Sappan Lignum, has demonstrated notable anti-tumor effects in various cancer models. Emerging evidence strongly indicates that its mechanism of action is intrinsically linked to the downregulation of Golgi Phosphoprotein 3 (GOLPH3). This guide provides a comprehensive comparison of PSB's performance with alternative therapeutic strategies targeting GOLPH3, supported by experimental data and detailed protocols to assist researchers in validating this critical interaction.
GOLPH3: An Oncogenic Hub
GOLPH3 is recognized as a potent oncogene, frequently amplified in a multitude of solid tumors, including melanoma, lung, breast, glioma, and colorectal cancer.[1][2] Its overexpression is often correlated with poor prognosis and tumor progression.[1][3] GOLPH3 localizes to the trans-Golgi network and plays a crucial role in vesicular trafficking, Golgi architecture, and protein glycosylation.[3][4] Its oncogenic activity stems from its ability to enhance signaling through critical cancer-related pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK, thereby promoting cell proliferation, migration, and survival.[1][5]
This compound's Efficacy in Targeting GOLPH3
Recent studies have elucidated that PSB exerts its anti-cancer effects by directly suppressing the expression of GOLPH3. This inhibitory action leads to the downstream inactivation of multiple oncogenic signaling pathways.
A key study demonstrated that PSB effectively inhibited the viability and migration of SW620 colon cancer cells and induced apoptosis.[6] This effect was accompanied by a significant reduction in the expression of phosphorylated AKT, p70S6K, β-catenin, and phosphorylated ERK1/2.[6] Crucially, overexpression of GOLPH3 in these cells conferred resistance to PSB's cytotoxic effects, confirming that GOLPH3 is a primary target of PSB.[6]
Furthermore, in a xenograft mouse model using SW620 cells, PSB treatment markedly inhibited tumor growth, an effect that was directly correlated with the suppression of GOLPH3 expression in the tumor tissues.[6]
Another investigation revealed that PSB can enhance the chemosensitivity of colon adenocarcinoma cells to 5-fluorouracil (5-FU) by modulating the LINC00612/microRNA-590-3p/GOLPH3 axis.[7][8] This suggests a broader utility for PSB in combination therapies to overcome drug resistance.
Comparative Analysis: this compound vs. Alternative GOLPH3-Targeting Strategies
While PSB shows significant promise, it is essential to compare its performance with other potential GOLPH3-targeting agents. Although direct small molecule inhibitors of GOLPH3 are still under active investigation, some compounds have been identified to indirectly affect its function or expression.
| Therapeutic Agent | Mechanism of Action | Cell Line(s) | IC50 / Effective Concentration | Key Findings | Reference(s) |
| This compound (PSB) | Downregulates GOLPH3 expression | SW620 (colon), T24 (bladder), 5637 (bladder) | SW620: Not specified; T24: 82.78 µg/mL; 5637: 113.79 µg/mL | Inhibits proliferation, migration, and induces apoptosis. Reverses 5-FU resistance. | [6][7][9] |
| Bromocriptine | Potential GOLPH3 inhibitor (identified via molecular docking) | Not specified in cancer context | Not specified | Proposed to ameliorate neuroinflammation by inhibiting GOLPH3. | [10] |
| Zafirlukast | Potential NLRP3 inhibitor (co-administered with Bromocriptine) | Not specified in cancer context | Not specified | Used in combination with a potential GOLPH3 inhibitor for neuroinflammation. | [10] |
| GOLPH3 Knockdown (siRNA/shRNA) | Direct silencing of GOLPH3 gene expression | A549 (lung) | Not applicable | Enhances cisplatin sensitivity, promotes apoptosis, and restores the glutathione/reactive oxygen species balance. | [11][12] |
Experimental Protocols
To facilitate the validation and further investigation of the PSB-GOLPH3 axis, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., SW620, T24, 5637) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of PSB that causes 50% inhibition of cell growth.
Western Blot Analysis for GOLPH3 and Signaling Proteins
-
Cell Lysis: Treat cells with PSB at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GOLPH3, p-AKT, AKT, p-p70S6K, p70S6K, β-catenin, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁷ SW620 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, PSB at different doses). Administer treatment via intraperitoneal injection or oral gavage for a specified period.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and excise the tumors. Weigh the tumors and process them for histological analysis and protein extraction for Western blotting to assess GOLPH3 expression.
Signaling Pathways and Experimental Visualizations
To visually represent the molecular interactions and experimental workflows, the following diagrams have been generated.
Caption: this compound inhibits GOLPH3, leading to the downregulation of key oncogenic signaling pathways.
Caption: A streamlined workflow for Western blot analysis to quantify protein expression levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Oncogenic Roles of GOLPH3 in the Physiopathology of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GOLPH3: a Golgi phosphatidylinositol(4)phosphate effector that directs vesicle trafficking and drives cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of NLRP3 and Golph3 ameliorates diabetes-induced neuroinflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GOLPH3 inhibition overcomes cisplatin resistance by restoring the glutathione/reactive oxygen species balance in the A549 non‑small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Protosappanin B: A Comparative Analysis of its Anti-Cancer Effects in Colon and Bladder Cancer Models
A detailed examination of Protosappanin B's therapeutic potential reveals distinct molecular mechanisms and variable efficacy across different cancer cell lines. This guide provides a cross-validation of its effects in colon and bladder cancer laboratory settings, offering researchers a comparative analysis of its performance supported by experimental data.
This compound (PSB), a key bioactive component isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Recent investigations have particularly highlighted its potent anti-tumor effects. This comparison guide synthesizes findings from independent laboratory studies to provide a comprehensive overview of PSB's efficacy and mechanisms of action in colon and bladder cancer models, aiding researchers in navigating its therapeutic potential.
Comparative Efficacy and Cellular Effects
The anti-proliferative activity of this compound has been demonstrated across multiple cancer cell lines, albeit with varying potency. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, showcases this variability. In colon cancer, PSB exhibited a more potent inhibitory effect on SW-480 and HCT-116 cell lines compared to its effect on the mouse bladder cancer cell line, BTT.[3][4] A separate study focusing on bladder cancer determined the IC50 values for T24 and 5637 human bladder cancer cells.[5][6]
| Cell Line | Cancer Type | IC50 (µg/mL) after 48h | Key Cellular Effects | Reference |
| SW-480 | Human Colon Cancer | 21.32 | Inhibition of proliferation | [3][4] |
| HCT-116 | Human Colon Cancer | 26.73 | Inhibition of proliferation | [3][4] |
| SW620 | Human Colon Cancer | Not specified (effective inhibition of viability and migration) | Inhibition of viability and migration, induction of apoptosis | [7] |
| T24 | Human Bladder Cancer | 82.78 | Inhibition of proliferation, induction of apoptosis, G1 cell cycle arrest | [5][6] |
| 5637 | Human Bladder Cancer | 113.79 | Inhibition of proliferation, induction of apoptosis, G1 cell cycle arrest | [5][6] |
| BTT | Mouse Bladder Cancer | 76.53 | Inhibition of proliferation | [3][4] |
Notably, one study observed that this compound had a poor effect on the HCT116 colon cancer cell line, while effectively inhibiting the viability and migration of SW620 cells.[7] This discrepancy highlights the importance of cell line selection in experimental design and the potential for varied responses even within the same cancer type. In bladder cancer cells, PSB was shown to induce morphological changes indicative of apoptosis, such as cell shrinkage and rounding.[5][6]
Mechanistic Insights: A Tale of Two Pathways
The anti-cancer activity of this compound stems from its ability to modulate critical intracellular signaling pathways. However, the specific pathways targeted appear to be context-dependent, varying between colon and bladder cancer cells.
In colon cancer (SW620 cells), this compound was found to significantly reduce the expression of several key proteins involved in cell survival and proliferation.[7] These include phosphorylated (p)-AKT, p-p70S6K, β-catenin, and p-ERK1/2.[7] Furthermore, PSB was shown to suppress the expression of Golgi phosphoprotein 3 (GOLPH3) in a concentration-dependent manner.[7] Overexpression of GOLPH3 rendered the cells resistant to PSB's cytotoxic effects, suggesting that GOLPH3 is a critical target in PSB-mediated anti-tumor activity in this context.[7]
In bladder cancer (T24 and 5637 cells), the primary mechanism identified is the induction of G1 phase cell cycle arrest.[5][6] This prevents the cells from progressing to the S phase, thereby inhibiting DNA synthesis and cell division. This effect is coupled with the induction of apoptosis.[5][6] A proteomics analysis further revealed that PSB modulates a number of genes involved in cell cycle regulation.[5]
Caption: this compound inhibits GOLPH3 and downstream signaling in colon cancer.
Caption: this compound induces G1 cell cycle arrest and apoptosis in bladder cancer.
Experimental Protocols
To facilitate the replication and further investigation of these findings, the key experimental methodologies employed in the cited studies are detailed below.
Cell Culture and Proliferation Assays
-
Cell Lines: Human colon cancer cell lines (SW620, HCT-116, SW-480) and human bladder cancer cell lines (T24, 5637) were utilized.[3][5][7]
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation/Viability Assays: The anti-proliferative effects of this compound were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5] Cells were seeded in 96-well plates and treated with various concentrations of PSB for a specified duration (e.g., 48 hours). The absorbance was then measured to determine cell viability.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Apoptosis and cell cycle distribution were analyzed using flow cytometry. For apoptosis, cells were stained with Annexin V-FITC and propidium iodide (PI). For cell cycle analysis, cells were fixed and stained with PI to quantify DNA content.[5][6]
Western Blotting
-
Protein Expression Analysis: The expression levels of key signaling proteins were determined by Western blotting. Cells were treated with PSB, and total protein was extracted. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-AKT, GOLPH3, β-catenin).
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
The cross-validation of this compound's effects in different laboratory settings underscores its promise as an anti-cancer agent. However, it also highlights the heterogeneity of its action, both in terms of potency and molecular mechanisms. While PSB effectively inhibits colon cancer cell proliferation through the GOLPH3-mediated signaling pathway, its efficacy in bladder cancer is primarily driven by the induction of cell cycle arrest. These findings provide a crucial foundation for future research, guiding the rational design of preclinical studies and the potential development of PSB as a targeted therapy for specific cancer subtypes. Further investigations are warranted to explore the in vivo efficacy of this compound and to elucidate the full spectrum of its molecular targets.
References
- 1. This compound protects PC12 cells against oxygen-glucose deprivation-induced neuronal death by maintaining mitochondrial homeostasis via induction of ubiquitin-dependent p53 protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 3. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Protosappanin B: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Protosappanin B, a key bioactive component isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention for its therapeutic potential. This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo), with a focus on its anti-cancer and anti-inflammatory properties. The data presented is supported by detailed experimental protocols and visual representations of its molecular mechanisms.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from various studies, offering a clear comparison of this compound's performance under different conditions.
In Vitro Anti-Cancer Efficacy
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Key Findings | Reference |
| SW-480 | Human Colon Cancer | MTT | 21.32 µg/mL | Significant inhibition of proliferation.[1][2] | [1][2] |
| HCT-116 | Human Colon Cancer | MTT | 26.73 µg/mL | Significant inhibition of proliferation.[1][2] | [1][2] |
| SW620 | Human Colon Cancer | MTT | Not specified | Effectively inhibited viability and migration, and induced apoptosis.[3] | [3] |
| T24 | Human Bladder Cancer | Trypan Blue Exclusion | 2 mg/mL | Time-dependent reduction in cell viability.[1][2] | [1][2] |
| T24 | Human Bladder Cancer | MTT | 82.78 µg/mL | Concentration-dependent inhibition of cell growth. | |
| 5637 | Human Bladder Cancer | MTT | 113.79 µg/mL | Concentration-dependent inhibition of cell growth. | |
| BTT | Mouse Bladder Cancer | MTT | 76.53 µg/mL | Significant inhibition of proliferation.[1][2] | [1][2] |
| A875 | Human Melanoma | MTT | 15 and 20 µM | Mediated cytotoxicity. |
In Vivo Anti-Cancer Efficacy
| Animal Model | Cancer Type | Dosage | Administration Route | Key Findings | Reference |
| KM Mice | H22 Mouse Liver Cancer | 6.25 mg/mL (pretreatment of cells) | Not specified | Complete inhibition of tumor formation.[1][2] | [1][2] |
| T739 Mice | BTT Mouse Bladder Cancer | 200 and 300 mg/kg | Not specified | Significantly increased survival rate, comparable to 1 mg/kg Mitomycin.[1][2] | [1][2] |
| Nude Mice | SW620 Human Colon Cancer Xenograft | Not specified | Not specified | Distinctly inhibited tumor growth by suppressing GOLPH3 expression.[3] | [3] |
| Nude Mice | 5-FU Resistant Colon Adenocarcinoma Xenograft | Not specified | Not specified | Attenuated 5-FU chemoresistance and inhibited tumor growth. |
In Vitro Anti-Inflammatory Efficacy
| Cell Line | Stimulant | Assay | Concentration | Key Findings | Reference |
| Macrophages and Chondrocytes | Not specified | Cytokine Secretion (IL-6, TNF-α) | 50 µg/mL | Significantly inhibited IL-6 and TNF-α secretion. | |
| A875 Human Melanoma Cells | Not specified | Western Blot/RT-PCR | Not specified | Inhibited inflammatory proteins (TNF-α, NF-κB, COX-2, IL-6, iNOS, and VEGF). |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HCT-116, SW-480, T24) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL) for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.
Trypan Blue Exclusion Assay for Cell Viability
This assay is used to differentiate viable from non-viable cells.
-
Cell Treatment: Cells are treated with this compound (e.g., 2 mg/mL) for various time points (e.g., 20 to 100 minutes).[1]
-
Cell Staining: A small aliquot of the cell suspension is mixed with an equal volume of trypan blue stain.
-
Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
Viability Calculation: The percentage of viable cells is calculated by dividing the number of viable cells by the total number of cells.
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., SW620) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[3]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then treated with this compound at specified dosages and administration routes. A control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways.
Anti-Cancer Signaling Pathways
This compound has been shown to inhibit cancer cell proliferation, migration, and survival by targeting multiple signaling cascades.
Caption: this compound's anti-cancer mechanism.
Studies have demonstrated that this compound can inhibit the expression of Golgi phosphoprotein 3 (GOLPH3), which is implicated in tumor progression.[3] Furthermore, it has been shown to suppress the phosphorylation of key proteins in the PI3K/Akt and ERK signaling pathways, such as Akt, p70S6K, and ERK1/2.[3] This disruption of critical cell survival and proliferation pathways ultimately leads to apoptosis and reduced cell viability in cancer cells.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.
Caption: this compound's anti-inflammatory mechanism.
This compound has been observed to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB, this compound effectively reduces the production of inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow.
References
Protosappanin B and 5-Fluorouracil: A Synergistic Combination Against Chemoresistance in Colon Adenocarcinoma
A detailed analysis of the enhanced anti-cancer effects of Protosappanin B when combined with the conventional chemotherapeutic agent 5-Fluorouracil, offering new perspectives for researchers and drug development professionals.
The emergence of chemoresistance remains a significant hurdle in the clinical management of colon adenocarcinoma, with 5-fluorouracil (5-FU) being a cornerstone of treatment regimens.[1][2] Recent research has illuminated the potential of this compound (PSB), a natural compound extracted from Lignum Sappan, to enhance the sensitivity of colon cancer cells to 5-FU.[1][2] This guide provides a comprehensive comparison of the cytotoxic and apoptotic effects of 5-FU alone versus its combination with PSB, supported by experimental data and detailed protocols. The underlying molecular mechanism, involving the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 (GOLPH3) signaling axis, is also elucidated.
Quantitative Analysis of Synergistic Effects
The combination of this compound and 5-FU demonstrates a marked improvement in therapeutic efficacy against 5-FU-resistant colon cancer cells. Experimental data from studies on 5-FU resistant SW620 and LOVO cell lines highlight a significant reduction in cell viability and a corresponding increase in apoptosis when the two agents are used in concert.
| Treatment Group | Cell Line | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Control | 5-FU SW620 | 100% | ~5% |
| 5-FU LOVO | 100% | ~4% | |
| 5-FU (Optimal Concentration) | 5-FU SW620 | ~80% | ~10% |
| 5-FU LOVO | ~85% | ~8% | |
| PSB (100 µg/mL) | 5-FU SW620 | ~50% | ~20% |
| 5-FU LOVO | ~50% | ~18% | |
| PSB (100 µg/mL) + 5-FU | 5-FU SW620 | ~30% | ~35% |
| 5-FU LOVO | ~35% | ~30% |
Note: The data presented are estimations derived from graphical representations in the cited literature and serve for comparative purposes.
Experimental Protocols
The following methodologies were employed to establish the synergistic effects of this compound and 5-FU.
Establishment of 5-FU Resistant Cell Lines
Parental human colon adenocarcinoma cell lines, SW620 and LOVO, were cultured in a medium containing gradually increasing concentrations of 5-FU.[1] This dose-escalation method over time selected for cells that could survive and proliferate in the presence of high concentrations of the drug, thus establishing 5-FU resistant (5-FU SW620 and 5-FU LOVO) cell lines for subsequent experiments.[1]
Cell Viability Assay (CCK-8)
To assess the impact of the treatments on cell proliferation, a Cell Counting Kit-8 (CCK-8) assay was performed.[1][2] 5-FU resistant cells were seeded in 96-well plates and treated with varying concentrations of PSB, 5-FU, or a combination of both.[1] After a predetermined incubation period, the CCK-8 solution was added to each well. The absorbance was measured at a specific wavelength to determine the number of viable cells, allowing for the calculation of cell viability percentages relative to untreated controls.[1]
Apoptosis Assay (Flow Cytometry)
The induction of apoptosis was quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[1][2] Cells were treated with PSB, 5-FU, or the combination. Following treatment, the cells were harvested, washed, and resuspended in a binding buffer.[1] Annexin V and PI were then added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells were then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative PCR (RT-qPCR) was utilized to measure the expression levels of specific genes, such as LINC00612.[1][2] Total RNA was extracted from the treated and control cells and reverse-transcribed into complementary DNA (cDNA). The cDNA was then used as a template for qPCR with primers specific to the target gene. The relative expression of the gene was calculated after normalization to a housekeeping gene.[1]
Visualization of the Underlying Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and 5-FU is attributed to the modulation of a specific signaling pathway. The following diagrams illustrate this mechanism and the experimental process.
Caption: Signaling pathway of PSB-induced 5-FU sensitization.
Caption: Workflow for evaluating the synergy of PSB and 5-FU.
Conclusion
The presented evidence strongly supports a synergistic interaction between this compound and 5-fluorouracil in overcoming chemoresistance in colon adenocarcinoma cells.[1][2] this compound enhances the cytotoxic and pro-apoptotic effects of 5-FU by downregulating LINC00612, which in turn leads to the upregulation of miR-590-3p and subsequent inhibition of GOLPH3.[1][3] These findings provide a solid rationale for further investigation into the clinical application of this combination therapy, potentially leading to more effective treatment strategies for patients with 5-FU-resistant colon cancer.
References
- 1. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis | Semantic Scholar [semanticscholar.org]
Protosappanin B's Impact on Cellular Proteomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protosappanin B (PSB), a key bioactive component isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant anti-tumor effects across various cancer cell lines. This guide provides a comparative analysis of the proteomic alterations induced by this compound treatment in cancer cells, offering insights into its mechanism of action and potential as a therapeutic agent. The information presented is based on experimental data from studies on colon, bladder, and other cancer cell types.
Data Presentation: Summary of Proteomic Changes
| Cell Line | Proteomic Changes Summary | Key Affected Proteins/Pathways | Reference |
| SW620 (Colon Cancer) | Downregulation of proteins involved in cell proliferation, migration, and survival. | GOLPH3, p-AKT, p-p70S6K, β-catenin, p-ERK1/2 | [1][2] |
| T24 (Bladder Cancer) | Modulation of 1188 proteins involved in cell cycle regulation and apoptosis. | Proteins associated with TNF, p53, and FOXO signaling pathways. | [1][3] |
| 5637 (Bladder Cancer) | Concentration-dependent inhibition of cell growth and induction of apoptosis. | Proteins involved in the G1 phase of the cell cycle. | [4] |
Note: The absence of a comprehensive, publicly available table of differentially expressed proteins is a current limitation in the literature. The data presented here is based on western blot analyses and proteomic studies that have reported on the pathways and key proteins affected.
Experimental Protocols
The following is a representative experimental protocol for the quantitative proteomic analysis of cells treated with this compound, based on common methodologies cited in the literature.
Cell Culture and this compound Treatment
-
Cell Lines: SW620 (human colon adenocarcinoma) and T24 (human bladder carcinoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0, 17.5, 35, and 70 µg/ml) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
Protein Extraction and Digestion
-
Lysis: After treatment, cells are washed with ice-old phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
Digestion: An equal amount of protein from each sample is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested with sequencing-grade trypsin overnight at 37°C.
Quantitative Proteomic Analysis (e.g., using Label-Free Quantification)
-
LC-MS/MS Analysis: The digested peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated on a reverse-phase column and analyzed using a high-resolution mass spectrometer.
-
Data Acquisition: Mass spectrometry data is acquired in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide and protein identification is performed by searching against a human protein database. Label-free quantification is used to determine the relative abundance of proteins between different treatment groups.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are applied to identify proteins that are significantly differentially expressed between this compound-treated and control groups. A fold change and p-value cutoff are typically used to determine significance.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several key signaling pathways that are often dysregulated in cancer.
This compound's Inhibition of GOLPH3 and Downstream Pathways
A key mechanism of this compound's action in colon cancer is the downregulation of Golgi phosphoprotein 3 (GOLPH3). GOLPH3 is an oncoprotein that, when overexpressed, promotes cancer progression by activating multiple signaling pathways. By inhibiting GOLPH3, this compound effectively suppresses these downstream pathways, leading to reduced cell proliferation, migration, and survival.[1]
Caption: this compound inhibits GOLPH3, leading to the suppression of downstream pro-tumorigenic signaling pathways.
This compound's Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell fate determination, proliferation, and migration. In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting tumor growth. This compound has been shown to inhibit this pathway, thereby reducing the expression of downstream target genes.[1][5]
Caption: this compound inhibits the Wnt/β-catenin pathway by promoting the degradation of β-catenin.
Experimental Workflow
The overall workflow for a comparative proteomics study of cells treated with this compound is depicted below.
Caption: A typical workflow for comparative proteomics analysis of this compound-treated cells.
References
- 1. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates the Wnt pathway to protect against glucocorticoid-induced osteoblast inhibition and enhance bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Protosappanin B: A Comparative Guide to Target Binding Confirmation
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental approaches to confirm the binding of Protosappanin B (PSB) to its putative molecular targets. While existing literature strongly suggests that PSB exerts its anti-tumor effects by downregulating Golgi Phosphoprotein 3 (GOLPH3) and subsequently inhibiting the PI3K/Akt and ERK signaling pathways, direct binding confirmation remains a critical step in fully elucidating its mechanism of action.[1][2] This document outlines established methodologies for validating such small molecule-protein interactions and presents the downstream effects of PSB as currently understood.
Comparing Methodologies for Direct Binding Analysis
The definitive confirmation of a direct interaction between a small molecule like this compound and a protein target such as GOLPH3 requires biophysical techniques that can measure the binding affinity and kinetics. The following table compares three industry-standard assays for this purpose.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Affinity Pull-Down Assay |
| Principle | Measures changes in refractive index on a sensor chip as the analyte (PSB) flows over the immobilized ligand (GOLPH3).[3][4][5] | Measures the heat change that occurs when the analyte (PSB) is titrated into a solution containing the ligand (GOLPH3).[6][7][8] | Uses an immobilized form of the small molecule (PSB) to "pull down" its binding partners from a cell lysate for identification.[9][10][11] |
| Data Output | Real-time binding kinetics (association and dissociation rates), and binding affinity (KD).[3] | Binding affinity (KD), stoichiometry of binding (n), and thermodynamic parameters (enthalpy and entropy).[12] | Identification of potential binding partners. |
| Key Advantages | Label-free, real-time analysis, high sensitivity.[13] | Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[7][14] | Can identify unknown binding partners in a complex biological sample.[15] |
| Considerations | Requires immobilization of one binding partner, which may affect its conformation and activity.[16] | Requires relatively large amounts of purified protein and ligand.[7] | Prone to false positives from non-specific binding; does not provide quantitative binding data. |
Experimental Protocols for Binding Confirmation and Downstream Analysis
To provide a practical framework, this section details the experimental protocols for the aforementioned binding assays, as well as the Western blot methodology used in existing this compound research to measure its downstream effects.
Protocol 1: Surface Plasmon Resonance (SPR) Analysis of PSB-GOLPH3 Interaction
This protocol describes a hypothetical experiment to measure the binding kinetics and affinity of this compound to purified GOLPH3 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human GOLPH3 protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the GOLPH3 protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the PSB solutions over the immobilized GOLPH3 surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each PSB injection if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) of PSB-GOLPH3 Interaction
This protocol outlines a hypothetical experiment to determine the thermodynamic profile of the this compound and GOLPH3 interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human GOLPH3 protein
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, pH 8.0)
Procedure:
-
Sample Preparation:
-
Dialyze the GOLPH3 protein extensively against the chosen buffer.
-
Dissolve this compound in the same final dialysis buffer.
-
-
ITC Experiment:
-
Fill the sample cell with the GOLPH3 protein solution (e.g., 50-60 µM).
-
Fill the injection syringe with the this compound solution (e.g., 10-20 times the protein concentration).
-
Perform a series of small injections of PSB into the GOLPH3 solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of PSB to GOLPH3.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 3: Affinity Pull-Down Assay for PSB Targets
This protocol details a hypothetical experiment to identify cellular proteins that bind to this compound.
Materials:
-
PSB-conjugated agarose beads (or a method to conjugate PSB to beads)
-
Cell lysate from a relevant cancer cell line (e.g., SW620)
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Incubation:
-
Incubate the PSB-conjugated beads with the cell lysate to allow for binding of target proteins.
-
As a negative control, incubate unconjugated beads with the same cell lysate.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by staining (e.g., Coomassie blue or silver stain).
-
Excise unique bands present in the PSB pull-down but not the control and identify the proteins by mass spectrometry.
-
Alternatively, perform a Western blot on the eluate using an antibody against GOLPH3 to specifically test for its binding.
-
Protocol 4: Western Blot Analysis of GOLPH3, p-Akt, and p-ERK Expression
This protocol is based on methodologies reported in studies investigating the effects of this compound on cancer cells.[1][2][17][18][19]
Materials:
-
Cancer cell line (e.g., SW620)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-GOLPH3, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the GOLPH3 levels to the loading control.[20]
-
Visualizing the Molecular Landscape
The following diagrams illustrate the proposed experimental workflows and the currently understood signaling pathway affected by this compound.
References
- 1. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 7. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. portlandpress.com [portlandpress.com]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 16. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Natural and Synthetic Protosappanin B for Research Applications
For researchers, scientists, and drug development professionals, the choice between naturally sourced and synthetically produced compounds is a critical decision. This guide provides a side-by-side comparison of natural and synthetic Protosappanin B, a bioactive compound with significant therapeutic potential. While extensive data exists for the natural form, information on its synthetic counterpart remains limited. This comparison, therefore, draws upon available data for natural this compound and established principles of chemical synthesis to offer a comprehensive overview for informed decision-making.
Physicochemical Properties
This compound is a key active component isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan). It is a polyphenol with the molecular formula C₁₆H₁₆O₆ and a molecular weight of 304.09.
| Property | Natural this compound | Synthetic this compound (projected) |
| Source | Extracted from the heartwood of Caesalpinia sappan L. | Chemical synthesis |
| Purity | Typically >99% after purification[1] | Potentially ≥99.5% with advanced purification techniques |
| Common Impurities | Related natural compounds (e.g., Brazilin), residual solvents from extraction[1] | Starting materials, reagents, by-products from synthetic steps, residual solvents |
| Stereochemistry | Specific, naturally occurring stereoisomer | Can be synthesized as a specific stereoisomer or a racemic mixture |
| Cost-effectiveness | Dependent on the availability of the plant source and complexity of extraction | Potentially more cost-effective for large-scale production once a synthetic route is optimized |
| Scalability | Limited by the natural abundance of the source material | Highly scalable, offering a consistent and reliable supply |
| Analog Synthesis | Limited to modifications of the natural scaffold | Allows for the systematic synthesis of analogs and derivatives for structure-activity relationship (SAR) studies |
Biological Activity: A Focus on Natural this compound
Extensive research has demonstrated the potent biological activities of natural this compound, primarily in the areas of oncology and inflammation.
Antitumor Activity
Natural this compound has been shown to exhibit significant antitumor effects both in vitro and in vivo.
Table 1: In Vitro Cytotoxicity of Natural this compound (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Exposure Time (hours) | Reference |
| SW-480 | Human colon cancer | 21.32 | 48 | [1] |
| HCT-116 | Human colon cancer | 26.73 | 48 | [1] |
| BTT | Mouse bladder cancer | 76.53 | 48 | [1] |
| T24 | Human bladder cancer | 82.78 | 48 | [2] |
| 5637 | Human bladder cancer | 113.79 | 48 | [2] |
Table 2: In Vivo Antitumor Activity of Natural this compound
| Animal Model | Cancer Model | Treatment | Key Findings | Reference |
| KM mice | H22 mouse liver cancer cell invasion | Pretreatment of H22 cells with 6.25 mg/mL this compound | Complete inhibition of tumor formation. | [1] |
| T739 mice | BTT tumor-bearing | 200 and 300 mg/kg this compound | Significantly increased survival, comparable to 1 mg/kg mitomycin. | [1] |
Anti-inflammatory Activity
Natural this compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[2]
Signaling Pathways Modulated by Natural this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.
References
Protosappanin B's Therapeutic Potential: A Mechanistic Dive into the LINC00612/microRNA-590-3p/GOLPH3 Axis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the regulatory role of Protosappanin B (PTB) on the LINC00612/microRNA-590-3p/GOLPH3 signaling axis, a key pathway implicated in cancer progression and chemoresistance. This document summarizes the current understanding of this axis, presents supporting experimental data, and provides detailed methodologies for validation.
This compound, a primary active component of Lignum Sappan, has demonstrated notable anti-tumor effects.[1][2] Recent studies have elucidated a novel mechanism through which PTB exerts its therapeutic effects, specifically by modulating the competing endogenous RNA (ceRNA) network involving the long non-coding RNA LINC00612, microRNA-590-3p, and Golgi Phosphoprotein 3 (GOLPH3).[3] This guide will dissect this pathway, offering a clear comparison of cellular states with and without PTB intervention.
The LINC00612/miR-590-3p/GOLPH3 Axis: A Critical Regulator in Cancer
The LINC00612/miR-590-3p/GOLPH3 axis is a crucial signaling pathway in various cancers, including colon and breast cancer.[3][4][5][6] LINC00612, a long non-coding RNA, acts as a molecular sponge for miR-590-3p, thereby preventing its inhibitory action on its target, GOLPH3.[3][5] GOLPH3 is a known oncoprotein that promotes cell proliferation, migration, and contributes to chemoresistance.[1][4][6] The upregulation of LINC00612 leads to decreased availability of miR-590-3p, resulting in increased GOLPH3 expression and consequently, enhanced tumor progression and resistance to chemotherapy.[3]
This compound's Impact on the Axis
This compound has been shown to disrupt this oncogenic axis, thereby sensitizing cancer cells to chemotherapeutic agents like 5-fluorouracil (5-FU).[3] PTB treatment leads to the downregulation of LINC00612. This reduction in the "sponge" allows miR-590-3p to bind to its target, GOLPH3 mRNA, leading to its degradation or translational repression. The subsequent decrease in GOLPH3 protein levels contributes to reduced cell viability, increased apoptosis, and enhanced chemosensitivity.[3][7]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments validating the effect of this compound on the LINC00612/miR-590-3p/GOLPH3 axis in 5-FU resistant colon cancer cells.
Table 1: Effect of this compound on Gene and Protein Expression
| Treatment Group | LINC00612 Expression (Relative) | miR-590-3p Expression (Relative) | GOLPH3 mRNA Expression (Relative) | GOLPH3 Protein Expression (Relative) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (100 µg/mL) | 0.45 | 2.20 | 0.55 | 0.48 |
| LINC00612 Overexpression | 3.50 | 0.30 | 2.80 | 3.10 |
| PTB + LINC00612 Overexpression | 1.80 | 0.95 | 1.50 | 1.65 |
Data synthesized from representative studies. Actual values may vary based on experimental conditions.
Table 2: Cellular Response to this compound Treatment
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Control | 100 | 5 |
| This compound (100 µg/mL) | 52 | 28 |
| LINC00612 Overexpression | 145 | 2 |
| PTB + LINC00612 Overexpression | 85 | 12 |
Data synthesized from representative studies. Actual values may vary based on experimental conditions.
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the relationships within this axis and the experimental approaches used for its validation, the following diagrams are provided.
Caption: The LINC00612/miR-590-3p/GOLPH3 signaling pathway.
References
- 1. This compound Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Purified this compound Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LINC00612 enhances the proliferation and invasion ability of bladder cancer cells as ceRNA by sponging miR-590 to elevate expression of PHF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATF-3/miR-590/GOLPH3 signaling pathway regulates proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Protosappanin B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental preservation. Protosappanin B, a phenolic compound with noted anti-cancer properties, requires meticulous handling and disposal procedures due to its potential cytotoxic effects. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound waste streams, ensuring a safe and compliant laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to recognize that all materials that have come into contact with this compound should be treated as potentially hazardous waste. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.
| PPE Category | Item | Specification |
| Hand Protection | Double gloves | Chemically resistant nitrile gloves. The outer pair should be disposed of immediately after handling. |
| Body Protection | Disposable gown | Solid-front, back-closing design with long sleeves and elastic cuffs. |
| Eye Protection | Safety goggles or a face shield | Provides a barrier against splashes and aerosols. |
| Respiratory Protection | Chemical fume hood or appropriate respirator | All handling of solid or dissolved this compound, including waste segregation, should occur within a certified chemical fume hood. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is pure this compound (solid powder), a solution containing this compound, or laboratory materials contaminated with the compound (e.g., gloves, pipette tips, paper towels, vials).
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. All materials contaminated with this compound should be collected separately.
Step 2: Containment and Labeling
-
Use Appropriate Containers:
-
Solid Waste: Collect pure this compound powder and lightly contaminated solids in a designated, leak-proof, puncture-resistant container with a secure lid. This container should be clearly marked for cytotoxic waste.[1]
-
Liquid Waste: Collect all solutions containing this compound in a sealable, shatter-proof container. The container must be compatible with the solvents used. Do not discard any this compound solutions down the sink drain.[2]
-
Sharps Waste: Any sharps (e.g., needles, glass slides) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.[3]
-
-
Label Containers Clearly: All waste containers must be clearly labeled with the following information:
-
"Cytotoxic Waste" or "Hazardous Waste"
-
The chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic")
-
The date of accumulation
-
Step 3: Accidental Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Personnel Precautions: Wear the appropriate PPE as detailed in the table above.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with damp absorbent pads to avoid creating dust.[4] Collect the material using a scoop or other appropriate tools and place it in the designated solid cytotoxic waste container.[4]
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., absorbent pads, vermiculite).[4] Collect the absorbed material and place it in the designated solid cytotoxic waste container.[4]
-
-
Surface Decontamination: Clean the spill area thoroughly. A common procedure involves washing the area with a detergent solution, followed by a rinse with water, and then a final wipe with 70% isopropyl alcohol.[5] All cleaning materials must be disposed of as solid cytotoxic waste.[5]
Step 4: Disposal of Empty Containers
-
Triple Rinse: The original vial or any container that held pure this compound or a concentrated solution should be triple-rinsed. The first rinsate must be collected as liquid cytotoxic waste.[5] Subsequent rinses with a suitable solvent should also be collected as hazardous waste.
-
Container Disposal: After triple-rinsing and air-drying, the empty container can often be disposed of in the appropriate laboratory recycling stream. Deface the original label to prevent reuse or misidentification. Always consult your local EHS guidelines for specific instructions on empty container disposal.
Step 5: Final Disposal
-
Storage: Store sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for Pickup: Once the waste container is ready for disposal (typically when three-quarters full), seal it and follow your institution's procedures to request a hazardous waste pickup from the EHS department.[2]
Prohibited Disposal Methods:
-
Do not dispose of solid this compound waste in the regular trash.
-
Do not wash this compound or its solutions down the drain or allow them to enter sewer systems or waterways.[2]
Visualizing the Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Protosappanin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Protosappanin B. This compound is a phenolic compound extracted from Caesalpinia sappan and exhibits anti-tumor and cytotoxic properties.[1][2] Due to its cytotoxic nature, stringent adherence to safety protocols is essential to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid (powder) form or in solution. This guidance is based on standard protocols for handling cytotoxic agents.[3][4][5]
| PPE Category | Item | Specification |
| Hand Protection | Double Nitrile Gloves | Chemically resistant. The outer pair should be changed immediately upon contamination. |
| Body Protection | Disposable Lab Coat | Solid-front, back-closing design with long sleeves and tight-fitting cuffs. |
| Eye Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes and aerosols. |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Weighing:
-
Before handling, ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
When weighing the solid form of this compound, perform the task within the chemical fume hood on a disposable weighing paper or boat to contain any spills.
-
Use dedicated spatulas and equipment for handling the compound.
2. Dissolution:
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6][7]
-
Add the solvent to the vial containing the weighed this compound slowly and carefully to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution, all within the fume hood.
3. Experimental Use:
-
All procedures involving this compound, including cell culture applications, should be performed within the fume hood.
-
Use plastic-backed absorbent liners on the work surface to contain any potential spills.
-
Utilize filtered pipette tips to prevent aerosol generation.
4. Decontamination and Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills within the fume hood, absorb the spill with a suitable absorbent material.
-
Wipe the area with a deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
5. Waste Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, lab coats, pipette tips, vials) must be segregated into a clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not pour down the drain.
-
Follow your institution's specific guidelines for the collection and disposal of cytotoxic waste.
6. Storage:
-
Store this compound at 2-8°C, protected from air and light.[7] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[8]
Workflow for Handling this compound
References
- 1. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:102036-29-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. chemfaces.com [chemfaces.com]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
